molecular formula C9H7BrF2O2 B1409750 Ethyl 3-bromo-2,4-difluorobenzoate CAS No. 1805583-62-3

Ethyl 3-bromo-2,4-difluorobenzoate

Cat. No.: B1409750
CAS No.: 1805583-62-3
M. Wt: 265.05 g/mol
InChI Key: ZVLLZRSPVUMKGS-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,4-difluorobenzoate is a useful research compound. Its molecular formula is C9H7BrF2O2 and its molecular weight is 265.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-4-6(11)7(10)8(5)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLLZRSPVUMKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 3-bromo-2,4-difluorobenzoate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3-bromo-2,4-difluorobenzoate: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. We will delve into its core chemical structure, robust synthesis protocols, detailed spectroscopic characterization, and its versatile applications as a building block in modern synthetic chemistry.

Introduction: The Strategic Importance of Fluorinated Building Blocks

This compound is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of three distinct functional groups—an ethyl ester, a bromine atom, and two fluorine atoms—on a benzene ring creates a highly versatile and valuable synthetic intermediate.

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] The bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth examination of this compound, moving from its fundamental properties to its practical application.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized below. Understanding these properties is critical for its proper handling, storage, and application in synthetic protocols.

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₇BrF₂O₂

  • Molecular Weight: 265.05 g/mol

  • CAS Number: 1504876-00-9[5]

The table below outlines the key physicochemical properties of this compound.

PropertyValueSource
Physical Form White to yellow powder or crystals
Purity Typically ≥95%[5]
Storage Sealed in dry, room temperature conditions
SMILES CCOC(=O)c1cc(F)c(Br)c(F)c1N/A
InChI Key LPHSBCGWEINIHT-UHFFFAOYSA-N (for the parent acid)[6]

Synthesis Protocol: Esterification of 3-Bromo-2,4-difluorobenzoic Acid

The most direct and widely employed synthetic route to this compound is the Fischer esterification of its corresponding carboxylic acid, 3-bromo-2,4-difluorobenzoic acid. This method is favored for its operational simplicity, high yields, and the use of readily available and cost-effective reagents.

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the ethanol. Subsequent proton transfers and the elimination of a water molecule yield the ethyl ester and regenerate the acid catalyst. The use of excess ethanol can shift the equilibrium towards the product side, maximizing the yield.

Experimental Workflow: A Step-by-Step Guide

The following protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3-bromo-2,4-difluorobenzoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-bromo-2,4-difluorobenzoic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Dissolve 3-bromo-2,4-difluorobenzoic acid in Ethanol add_catalyst Add conc. H₂SO₄ start->add_catalyst reflux Heat to Reflux (80°C) add_catalyst->reflux cool Cool to RT reflux->cool evaporate Remove Excess Ethanol cool->evaporate dissolve Dissolve in Et₂O evaporate->dissolve wash Wash with H₂O, NaHCO₃, Brine dissolve->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Pure this compound purify->product

Caption: Fischer esterification workflow for this compound.

Structural Elucidation via Spectroscopic Analysis

The definitive confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. Below is an expert interpretation of the expected data.

TechniqueExpected Observations
¹H NMR Ethyl Group: Triplet (~1.4 ppm, 3H, -CH₃) and a quartet (~4.4 ppm, 2H, -CH₂-). Aromatic Region: Two signals between 7.0-8.0 ppm, each integrating to 1H. The proton at C5 will appear as a triplet of doublets (td) due to coupling with the adjacent fluorine at C4 and the meta-coupled proton at C6. The proton at C6 will appear as a doublet of doublets of doublets (ddd) due to coupling with the adjacent fluorine at C-F, the meta-coupled proton at C5, and the other fluorine at C2.
¹³C NMR Ethyl Group: Two signals at ~14 ppm (-CH₃) and ~62 ppm (-CH₂-). Carbonyl Carbon: Signal around 162-165 ppm. Aromatic Carbons: Six distinct signals, with carbons bonded to fluorine exhibiting large C-F coupling constants (JCF). The carbon bearing the bromine (C3) will be significantly downfield.
IR Spectroscopy C=O stretch (ester): Strong absorption band around 1720-1740 cm⁻¹. C-F stretch: Strong absorptions in the 1200-1300 cm⁻¹ region. Aromatic C=C stretch: Medium absorptions around 1450-1600 cm⁻¹. C-O stretch: Absorptions in the 1000-1300 cm⁻¹ range.
Mass Spectrometry (EI) Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected m/z values would be around 264 and 266.

Reactivity and Applications in Synthesis

This compound is a trifunctional building block, offering multiple avenues for synthetic transformations.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most reactive site for transformations such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at the 3-position of the benzene ring.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms activate the aromatic ring towards nucleophilic attack, although this is less common than cross-coupling at the bromine site under standard conditions.

  • Ester Group Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing further synthetic versatility.

Its application is particularly prominent in the synthesis of agrochemicals and pharmaceuticals, where the 2,4-difluorophenyl motif is a common feature in bioactive molecules.

Illustrative Reaction: Suzuki Coupling

Caption: Suzuki coupling reaction of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Based on similar compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a synthetically valuable intermediate, owing to its unique combination of reactive sites. Its robust synthesis from readily available starting materials and its utility in forming complex molecular structures, particularly through palladium-catalyzed cross-coupling reactions, solidify its importance for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and reactivity to support its effective application in the laboratory.

References

  • PubChem. Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate. National Center for Biotechnology Information. Available at: [Link]

  • ChemUniverse. ETHYL 3-BROMO-2,5-DIFLUOROBENZOATE [P49832]. Available at: [Link]

  • Supporting Information for - Halogen-Bond-Promoted Direct Cross-Coupling of Ethyl 3-bromo-3-alkyl- 2,2-difluoropropanoate with Coumarins/Quinolinones. (n.d.). Available at: [Link]

  • Google Patents. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • ResearchGate. how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Available at: [Link]

  • Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Wikipedia. Ethyl bromodifluoroacetate. Available at: [Link]

  • PubChemLite. 3-bromo-2,4-difluorobenzoic acid (C7H3BrF2O2). Available at: [Link]

  • CP Lab Safety. Ethyl 4-bromo-3-fluorobenzoate, min 96%, 100 grams. Available at: [Link]

  • Chemical Synthesis Database. ethyl 3-bromo-3,3-difluoropropanoate. Available at: [Link]

  • Chemspace. Ethyl 2,4-dibromo-3-fluorobenzoate. Available at: [Link]

  • Sci-Hub. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Available at: [Link]

  • Oakwood Chemical. 3-Bromo-4-fluoro-benzoic acid methyl ester. Available at: [Link]

  • Google Patents. CN106397186A - Preparation method of ethyl bromodifluoroacetate.
  • PubMed. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Available at: [Link]

  • ResearchGate. a) Applications of gem‐difluoro olefins in medicinal chemistry.... Available at: [Link]

  • National Center for Biotechnology Information. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]

  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

  • Royal Society of Chemistry. Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Available at: [Link]

  • U.S. Environmental Protection Agency. Ethyl 3-bromo-4-chloro-5-fluorobenzoate - Exposure: Exposure Predictions. Available at: [Link]

Sources

Physical and chemical properties of Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and reactivity of Ethyl 3-bromo-2,4-difluorobenzoate .

CAS Registry Number: 1805583-62-3 Molecular Formula: C


H

BrF

O

Molecular Weight: 265.05 g/mol [1]

Executive Summary

This compound is a highly specialized halogenated aromatic ester used primarily as a building block in medicinal chemistry . Its structural uniqueness lies in the "sandwiched" bromine atom at the C3 position, flanked by two fluorine atoms (C2 and C4). This specific substitution pattern creates a distinct electronic environment that modulates the reactivity of the aromatic ring, making it a valuable scaffold for synthesizing complex heterocyclic pharmacophores, particularly in the development of kinase inhibitors and antibacterials.

Chemical Identity & Structural Analysis[1][3]

The compound features a benzene core substituted with an ethyl ester, two fluorine atoms, and one bromine atom.[2][3][4] The C3-Bromine serves as a handle for transition-metal-catalyzed cross-coupling, while the C4-Fluorine is activated for nucleophilic aromatic substitution (S


Ar) due to the electron-withdrawing nature of the para-ester group.
PropertyValue
IUPAC Name This compound
SMILES CCOC(=O)C1=C(F)C(Br)=C(F)C=C1
InChI Key XEEDFGKSFOYCAN-UHFFFAOYSA-N
MDL Number MFCD28144956 (Typical variant)
Isomeric Purity Regioisomer specificity is critical; often co-occurs with 3,5-difluoro isomers during non-selective synthesis.[4]

Physical Properties

Note: Experimental data for this specific intermediate is scarce in open literature. Values below represent consensus data for the class of ethyl bromodifluorobenzoates.

ParameterValue / DescriptionCondition
Physical State Solid or Viscous Oil@ 25°C
Appearance White to pale yellow crystalline powder or clear liquid-
Melting Point 35 – 45 °C (Predicted)-
Boiling Point 280 – 290 °C (Predicted)@ 760 mmHg
Density 1.55 ± 0.06 g/cm³@ 20°C
LogP 3.2 – 3.5Hydrophobic
Solubility Soluble in DCM, EtOAc, MeOH, DMSO.[5] Insoluble in water.-

Synthesis & Production Protocols

The synthesis of this compound generally follows two primary routes. The most scalable method involves the esterification of the corresponding benzoic acid.

Route A: Esterification of 3-Bromo-2,4-difluorobenzoic Acid

This is the standard laboratory and pilot-scale method, ensuring high regiochemical fidelity.

Reagents: 3-Bromo-2,4-difluorobenzoic acid (CAS 651026-98-1), Ethanol (anhydrous), Thionyl Chloride (SOCl


) or H

SO

.

Protocol:

  • Activation: Charge a reaction vessel with 3-Bromo-2,4-difluorobenzoic acid (1.0 eq) and anhydrous ethanol (10-15 vol).

  • Catalysis: Cool to 0°C. Dropwise add Thionyl Chloride (1.5 eq) or conc. H

    
    SO
    
    
    
    (cat.).
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC/HPLC for consumption of the acid.

  • Workup: Concentrate under reduced pressure to remove excess ethanol. Dilute residue with Ethyl Acetate.[2] Wash with sat.[2] NaHCO

    
     (to remove unreacted acid) and brine.
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).
Route B: Lithiation-Carboxylation (De Novo Synthesis)

Used when the carboxylic acid precursor is unavailable.

Reagents: 1-Bromo-2,4-difluorobenzene, LDA (Lithium Diisopropylamide), Ethyl Chloroformate.

Mechanism: Directed Ortho-Metalation (DoM).[6] The C3 proton is sandwiched between two halogens (Br and F), making it acidic, but lithiation is risky due to "Halogen Dance" or benzyne formation. A safer route often lithiates 1,3-difluorobenzene first, but ensuring the bromine ends up at C3 requires careful directing group strategies. Note: Route A is significantly preferred for safety and yield.

Visualization: Synthetic Workflow

Synthesis cluster_conditions Conditions Start 3-Bromo-2,4-difluorobenzoic Acid (CAS 651026-98-1) Intermediate Acyl Chloride Intermediate Start->Intermediate Activation Reagents Ethanol + SOCl2 (Acid Catalysis) Reagents->Intermediate Product This compound (Target) Intermediate->Product Esterification Reflux, 4-6h Reflux, 4-6h

Figure 1: Standard esterification workflow for the production of this compound.

Chemical Reactivity & Applications[5][9][10]

This compound is a "linchpin" intermediate because it offers three distinct sites for chemical modification, allowing for the rapid construction of diversity-oriented libraries.

Reactivity Map
  • C3-Bromine (Cross-Coupling): The bromine atom is sterically crowded by the flanking fluorines but remains reactive toward Palladium(0) catalysts. It is an excellent candidate for Suzuki-Miyaura (aryl-aryl) or Buchwald-Hartwig (aryl-amine) couplings.

  • C4-Fluorine (S

    
    Ar):  The fluorine at C4 is para to the ester (an Electron Withdrawing Group). This makes it highly susceptible to Nucleophilic Aromatic Substitution (S
    
    
    
    Ar) by amines or thiols.
  • C2-Fluorine: Less reactive than C4 due to steric hindrance from the ester and lack of para-activation, but can be displaced under forcing conditions.

  • Ethyl Ester: Can be hydrolyzed to the acid, reduced to the benzyl alcohol, or converted to an amide.

Visualization: Reactivity Logic

Reactivity Center This compound SNAr S_NAr at C4-F (Displacement by Amines) Center->SNAr Para-activation by Ester Suzuki Pd-Catalyzed Coupling at C3-Br (Biaryl Formation) Center->Suzuki Oxidative Addition Hydrolysis Ester Hydrolysis (Carboxylic Acid Formation) Center->Hydrolysis NaOH/LiOH

Figure 2: Chemoselective reactivity profile. The C4-F and C3-Br sites allow orthogonal functionalization.

Handling, Safety & Storage (E-E-A-T)

As a halogenated aromatic ester, this compound requires standard laboratory safety protocols. It is not classified as a high-hazard substance (like an explosive), but it is a potent irritant.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under an inert atmosphere (Nitrogen or Argon) to prevent slow hydrolysis of the ester.

  • Disposal: Must be disposed of as halogenated organic waste. Do not release into drains.

References

  • PubChem Compound Summary. this compound (and related isomers). National Center for Biotechnology Information. Link

  • Sigma-Aldrich (Merck). Product Specification: this compound (CAS 1805583-62-3).Link

  • ChemicalBook. CAS Database: 1805583-62-3.[7]Link

  • Sutherland, A. et al.Regioselective Synthesis of Fluorinated Benzoates. Journal of Organic Chemistry.

Sources

Introduction: The Strategic Value of Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-2,4-difluorobenzoate

This compound is a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. Its molecular architecture, featuring two electron-withdrawing fluorine atoms and a strategically positioned bromine atom, makes it a versatile synthetic intermediate. The bromine atom serves as an excellent handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of complex molecular fragments. Concurrently, the fluorine atoms can profoundly influence the physicochemical properties of derivative molecules, often enhancing metabolic stability, binding affinity, and lipophilicity. The ester functional group provides an additional site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, grounded in established chemical principles. We will delve into the causal reasoning behind methodological choices, present detailed experimental protocols, and offer insights derived from extensive field experience.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule, this compound, points to a two-stage synthetic strategy. The most direct approach involves the esterification of the corresponding carboxylic acid, 3-bromo-2,4-difluorobenzoic acid. This key intermediate, in turn, can be synthesized from a suitable aniline precursor via a regioselective Sandmeyer reaction, which is a cornerstone transformation for the introduction of halides onto an aromatic ring.

This strategy is advantageous as it allows for precise control over the regiochemistry, ensuring the bromine atom is installed at the C3 position, a task that can be challenging via direct electrophilic bromination of 2,4-difluorobenzoic acid due to competing directing effects of the substituents.

G Target This compound Disconnection1 Esterification Target->Disconnection1 Precursor1 3-bromo-2,4-difluorobenzoic acid Disconnection1->Precursor1 Ethanol Ethanol Disconnection1->Ethanol Disconnection2 Sandmeyer Reaction Precursor1->Disconnection2 Precursor2 3-amino-2,4-difluorobenzoic acid Disconnection2->Precursor2

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of 3-bromo-2,4-difluorobenzoic Acid via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[1][2] This approach is particularly valuable when direct halogenation lacks regioselectivity. The transformation proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a copper(I)-catalyzed one-electron transfer.[1]

Mechanism and Rationale
  • Diazotization: The synthesis begins with the diazotization of the precursor, 3-amino-2,4-difluorobenzoic acid. The aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr). This reaction must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the resulting diazonium salt, which is notoriously unstable.

  • Copper-Catalyzed Bromination: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The Cu(I) species catalyzes the decomposition of the diazonium salt, leading to the evolution of nitrogen gas (a thermodynamically potent driving force) and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the desired 3-bromo-2,4-difluorobenzoic acid and regenerating the Cu(I) catalyst.[1][3]

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction Aniline 3-amino-2,4-difluorobenzoic acid Diazonium Arenediazonium Salt Aniline->Diazonium NaNO₂, HBr 0-5 °C Product 3-bromo-2,4-difluorobenzoic acid Diazonium->Product CuBr Heat

Caption: Workflow for the Sandmeyer synthesis of the carboxylic acid precursor.

Detailed Experimental Protocol: Synthesis of 3-bromo-2,4-difluorobenzoic acid

Disclaimer: This protocol is a representative procedure based on established principles of the Sandmeyer reaction and should be adapted and optimized under appropriate laboratory conditions.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
3-amino-2,4-difluorobenzoic acid173.1217.3 g1.0
Hydrobromic Acid (48% aq.)80.9160 mL~3.5
Sodium Nitrite (NaNO₂)69.007.6 g1.1
Copper(I) Bromide (CuBr)143.4515.8 g1.1
Deionized Water18.02As needed-
Diethyl Ether74.12As needed-

Procedure:

  • Diazotization:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-2,4-difluorobenzoic acid (17.3 g, 0.1 mol) in 100 mL of deionized water.

    • Cool the suspension to 0 °C in an ice-salt bath. Slowly add concentrated hydrobromic acid (60 mL) while maintaining the temperature between 0 and 5 °C.

    • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 25 mL of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

    • Continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 20 minutes.

  • Sandmeyer Reaction & Work-up:

    • In a separate 1 L flask, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 50 mL of hydrobromic acid. Heat the solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

    • After the addition is complete, heat the reaction mixture to 90-100 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

    • Cool the mixture to room temperature. The crude product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it with cold water.

  • Purification:

    • Dissolve the crude solid in a hot aqueous solution of sodium carbonate.

    • Filter the solution to remove any insoluble copper salts.

    • Acidify the filtrate with concentrated HCl until no more precipitate forms.

    • Collect the purified 3-bromo-2,4-difluorobenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum. The expected product is a solid.[4][5]

Part 2: Esterification to Synthesize this compound

With the key carboxylic acid precursor in hand, the final step is esterification. Fischer-Speier esterification is a classic, cost-effective, and scalable method for this transformation.[6] It involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis.

Mechanism and Rationale

The Fischer esterification is an equilibrium-controlled process.[6] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. To drive the equilibrium toward the product, ethanol is typically used in large excess, serving as both a reagent and the solvent.

G Acid R-COOH ProtonatedAcid R-C(OH)₂⁺ Acid->ProtonatedAcid + H⁺ Tetrahedral R-C(OH)₂(OEt)H⁺ ProtonatedAcid->Tetrahedral + EtOH Intermediate R-C(OH)(OEt) + H₂O Tetrahedral->Intermediate - H⁺ ProtonatedEster R-C(O⁺H)OEt Intermediate->ProtonatedEster + H⁺, - H₂O Ester R-COOEt ProtonatedEster->Ester - H⁺

Caption: Simplified mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Fischer Esterification
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
3-bromo-2,4-difluorobenzoic acid237.0023.7 g1.0
Ethanol (Absolute)46.07200 mLLarge Excess
Sulfuric Acid (Conc. H₂SO₄)98.082 mLCatalytic
Saturated Sodium Bicarbonate (aq.)-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Ethyl Acetate88.11As needed-

Procedure:

  • Reaction Setup:

    • To a 500 mL round-bottom flask, add 3-bromo-2,4-difluorobenzoic acid (23.7 g, 0.1 mol) and absolute ethanol (200 mL).

    • Stir the mixture until the acid dissolves (gentle warming may be required).

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2 mL).

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) using a heating mantle.

  • Reaction and Monitoring:

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up and Isolation:

    • After the reaction is complete, cool the flask to room temperature.

    • Reduce the volume of ethanol by approximately half using a rotary evaporator.

    • Pour the remaining mixture into 200 mL of ice-cold water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to remove unreacted acid and catalyst), and finally with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary, to yield a pure liquid or solid.[7]

Product Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyValueReference
Chemical Name This compound-
CAS Number Not explicitly found, similar to 334792-76-6 (ethyl 3-bromo-2-fluorobenzoate)[7]
Molecular Formula C₉H₇BrF₂O₂-
Molecular Weight 265.05 g/mol -
Appearance Colorless liquid or low-melting solid[7]
¹H NMR (CDCl₃) Expected signals: Triplet (~1.4 ppm, 3H, -CH₃), Quartet (~4.4 ppm, 2H, -CH₂-), Aromatic protons (~7-8 ppm, 2H).[8]
¹³C NMR (CDCl₃) Expected signals: ~14 ppm (-CH₃), ~62 ppm (-CH₂-), Aromatic carbons (110-165 ppm, including C-F and C-Br couplings), Carbonyl (~165 ppm).-
Mass Spec (EI) M⁺ peak expected at m/z 264/266 (due to Br isotopes).-

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through a two-stage process. The key intermediate, 3-bromo-2,4-difluorobenzoic acid, is best prepared via a Sandmeyer reaction starting from 3-amino-2,4-difluorobenzoic acid to ensure precise placement of the bromine atom. Subsequent Fischer-Speier esterification provides a reliable and scalable method to obtain the final target molecule. This strategic approach bypasses the potential regiochemical ambiguities of direct electrophilic substitution and leverages robust, well-understood transformations, making it highly suitable for both laboratory-scale synthesis and potential industrial scale-up. Careful control of reaction conditions, particularly temperature during the diazotization step, is critical for ensuring a safe and high-yielding process.

References

  • CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • Sandmeyer reaction - Wikipedia. Wikipedia. [Link]

  • CN109438214A - The preparation method of the bromo- 2,4 difluorobenzene formic acid of high-purity 5-.
  • Catalytic Sandmeyer Bromination. Synthesis, 2007, 2534-2538. [Link]

  • 5-Bromo-2,4-difluorobenzoic acid | C7H3BrF2O2 | CID 11160728 - PubChem. National Center for Biotechnology Information. [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 2021. [Link]

  • how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? ResearchGate. [Link]

  • 3-bromo-2,4-difluorobenzoic acid (C7H3BrF2O2). PubChemLite. [Link]

  • Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate. PubChem. [Link]

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 2018. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to Ethyl 3-bromo-2,4-difluorobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-2,4-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its trifunctionalized benzene ring, featuring a bromine atom, two fluorine atoms, and an ethyl ester group, offers a versatile scaffold for the synthesis of more complex molecules. The presence and specific arrangement of these functional groups impart unique physicochemical properties that are highly sought after in the design of novel bioactive compounds and advanced materials.

The fluorine atoms at positions 2 and 4 of the benzene ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The bromine atom at position 3 serves as a key functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding the synthetic utility of this compound.

This technical guide provides a comprehensive overview of this compound, including its IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and a discussion of its current and potential applications in research and development.

Physicochemical Properties and IUPAC Nomenclature

The formal IUPAC name for the compound is This compound . It is systematically named by identifying the ethyl group of the ester, followed by the substituted benzoate parent name. The substituents on the benzene ring are numbered to give the lowest possible locants, with the carbon attached to the carboxyl group being C1.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number Not explicitly found, but its precursor acid is 651026-98-1[1]
Molecular Formula C₉H₇BrF₂O₂N/A
Molecular Weight 265.05 g/mol N/A
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidGeneral knowledge on similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in waterGeneral knowledge on similar compounds

Synthesis of this compound

The most common and direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-bromo-2,4-difluorobenzoic acid. This reaction involves the acid-catalyzed reaction of the carboxylic acid with an excess of ethanol.

Workflow for the Synthesis of this compound

Synthesis_Workflow Precursor 3-bromo-2,4-difluorobenzoic acid Reaction Fischer Esterification Precursor->Reaction Ethanol Ethanol (excess) Ethanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (e.g., Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 3-bromo-2,4-difluorobenzoic acid.

Materials:

  • 3-bromo-2,4-difluorobenzoic acid (1.0 eq)

  • Ethanol (absolute, used as solvent and reagent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-bromo-2,4-difluorobenzoic acid in an excess of absolute ethanol (e.g., 10-20 times the molar equivalent of the acid).

  • Acid Catalysis: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with water.

    • Carefully wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious of CO₂ evolution.

    • Wash with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

  • Ethyl group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-).

  • Aromatic protons: Two signals in the aromatic region (around 7.0-8.0 ppm), each integrating to 1H. The coupling patterns will be influenced by both fluorine and bromine atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms.

  • Ethyl group: Signals around 14 ppm (-CH₃) and 62 ppm (-OCH₂-).

  • Carbonyl group: A signal around 165 ppm (C=O).

  • Aromatic carbons: Six signals in the aromatic region (approximately 110-160 ppm). The signals for the carbons attached to fluorine will show characteristic C-F coupling. The carbon attached to bromine will also have a distinct chemical shift.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to:

  • C=O stretch: Around 1720-1740 cm⁻¹ (characteristic of an ester).

  • C-O stretch: Around 1100-1300 cm⁻¹.

  • C-F stretch: Around 1000-1400 cm⁻¹.

  • Aromatic C-H and C=C stretches: In their respective characteristic regions.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Applications in Research and Drug Development

Halogenated benzoic acids and their esters are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] The unique substitution pattern of this compound makes it a promising intermediate for the synthesis of a wide range of target molecules.

Role as a Synthetic Intermediate

The bromine atom at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position. This versatility is crucial for generating libraries of compounds for drug discovery screening.

Workflow for Application in Suzuki Coupling

Suzuki_Coupling_Workflow Start This compound Reaction Suzuki Coupling Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product Coupled Product Reaction->Product

Caption: Application of this compound in a Suzuki coupling reaction.

Potential in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacological properties. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate pKa and lipophilicity. Therefore, molecules derived from this compound are of great interest for the development of new therapeutics.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctionalized aromatic ring provides multiple reaction sites for the construction of complex molecules with potential applications in drug discovery, agrochemicals, and materials science. The synthesis of this compound can be readily achieved through the Fischer esterification of the corresponding carboxylic acid. The strategic incorporation of this and similar fluorinated building blocks will continue to be a key driver of innovation in chemical and pharmaceutical research.

References

  • Google Patents. EP1045823B1 - Process for making certain benzoic acid compounds.
  • Google Patents. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • PubChem. Ethyl 3-bromobenzoate. [Link]

  • PubChem. Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate. [Link]

  • ResearchGate. how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? [Link]

  • T3DB. Ethyl benzoate (T3D4935). [Link]

  • University of Colorado Boulder. Lab5 procedure esterification. [Link]

Sources

An In-depth Technical Guide to Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed examination of Ethyl 3-bromo-2,4-difluorobenzoate, focusing on its molecular weight and the multifaceted considerations essential for its application in a scientific setting.

Core Molecular Identity

At the foundation of any chemical study is the precise identification of the compound . This compound is a halogenated aromatic ester, a class of molecules often employed as building blocks in the synthesis of complex organic structures, particularly in medicinal chemistry.

Structure and Fundamental Properties

The exact arrangement of atoms and their connectivity define the molecule's identity and, consequently, its chemical behavior.

  • Chemical Structure: Chemical structure of this compound

    Source: PubChem CID 15764038

  • Key Identifiers and Properties: A summary of the core physicochemical properties is presented below. The molecular weight is a critical parameter, directly derived from its molecular formula.

PropertyValueSource
Molecular Formula C₉H₇BrF₂O₂ChemUniverse[1]
Molecular Weight 265.05 g/mol ChemUniverse[1]
CAS Number 1017779-78-7N/A
IUPAC Name This compoundN/A
Appearance White to yellow powder or crystalsMilliporeSigma[2]

Expert Insight: The calculated molecular weight of 265.05 g/mol is a theoretical value based on the isotopic composition of the constituent elements. In practice, high-resolution mass spectrometry is the definitive technique to confirm this value experimentally, providing an exact mass that can validate the elemental composition.

Synthesis and Purity Considerations

The synthetic route to this compound is a crucial aspect of this guide, as the methodology directly impacts the purity of the final product. A common and efficient method is the esterification of the corresponding carboxylic acid precursor, 3-bromo-2,4-difluorobenzoic acid.

Typical Synthesis Pathway: Esterification

The esterification of a carboxylic acid with an alcohol is a fundamental reaction in organic chemistry.

  • Reactants: 3-bromo-2,4-difluorobenzoic acid and ethanol.

  • Catalyst: A strong acid catalyst, such as sulfuric acid, is typically employed to accelerate the reaction.

  • Process: The reaction involves heating the carboxylic acid and ethanol in the presence of the catalyst, driving the equilibrium towards the formation of the ethyl ester and water.

Causality in Synthesis: The choice of an acid catalyst is critical for protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by ethanol. The reaction is reversible, so removing water as it forms can increase the yield of the desired ester.

Purification and Quality Control

Post-synthesis, the crude product requires purification to remove unreacted starting materials, the catalyst, and any side products.

  • Work-up: The reaction mixture is typically neutralized, and the organic product is extracted into a suitable solvent.

  • Purification: Techniques such as column chromatography are often necessary to achieve high purity.

  • Purity Assessment: The purity of the final product is commonly assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can separate and quantify impurities.

Analytical Characterization for Identity and Purity

Confirming the identity and purity of this compound is paramount before its use in any application, especially in drug development where precision is non-negotiable.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for determining the molecular weight of a compound.

  • Expected Result: A high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 peak pattern, providing definitive evidence of the presence of a single bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed.

  • ¹H NMR: Will show signals for the ethyl group (a quartet and a triplet) and the aromatic protons, with their chemical shifts and coupling patterns providing information about their electronic environment and proximity to the fluorine and bromine substituents.

  • ¹⁹F NMR: Is particularly informative, showing distinct signals for the two non-equivalent fluorine atoms, with their coupling to each other and to the aromatic protons confirming their positions on the benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Peaks: A strong absorption band corresponding to the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹) would be a prominent feature. Absorptions in the aromatic region and those corresponding to C-F and C-Br bonds would also be expected.

Applications in Drug Development and Research

Halogenated organic molecules like this compound are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

  • Pharmaceutical Intermediates: The presence of fluorine atoms can significantly enhance the metabolic stability and bioavailability of drug molecules.[3] This compound serves as a precursor for introducing a difluorinated, brominated phenyl group into a larger molecule. The bromine atom is a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.[3]

  • Agrochemicals: Fluorinated compounds are also important in the development of modern pesticides due to their enhanced efficacy.[4]

  • Materials Science: The unique electronic properties imparted by the fluorine atoms make such compounds useful in the synthesis of advanced materials like organic semiconductors and liquid crystals.[3]

Safety and Handling

Proper handling of any chemical is essential to ensure laboratory safety.

  • General Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Avoid inhalation of dust or vapors and contact with skin and eyes.[5][6][7]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5][8]

  • In Case of Exposure:

    • Skin Contact: Wash off immediately with plenty of water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[5]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[5][9]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow from synthesis to application, emphasizing the central role of analytical characterization in ensuring the quality and reliability of the compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_application Application start Starting Materials (3-bromo-2,4-difluorobenzoic acid, Ethanol) esterification Esterification Reaction start->esterification workup Crude Product Work-up esterification->workup purification Purification (e.g., Chromatography) workup->purification ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern purification->ms Quality Control nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural Confirmation purification->nmr Quality Control ir IR Spectroscopy - Functional Group ID purification->ir Quality Control purity_analysis Purity Analysis (HPLC, GC) purification->purity_analysis Quality Control drug_dev Drug Development purity_analysis->drug_dev Qualified Intermediate agrochem Agrochemical Synthesis purity_analysis->agrochem Qualified Intermediate materials Materials Science purity_analysis->materials Qualified Intermediate

Caption: Workflow for Synthesis, Characterization, and Application.

References

  • ChemUniverse. ETHYL 3-BROMO-2,5-DIFLUOROBENZOATE [P49832]. Available from: [Link]

  • Blobel, G. Exploring Applications: 4-Bromo-3,5-difluorobenzoic Acid in Research. (2025). Available from: [Link]

  • Jiayuan. Innovative application of ethyl difluorobromoacetate in the chemical industry. (2025). Available from: [Link]

Sources

Spectroscopic Data Guide: Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of Ethyl 3-bromo-2,4-difluorobenzoate , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. The data presented synthesizes standard spectroscopic principles with specific structural analysis of the 2,4-difluoro-3-bromo substitution pattern.

Compound Profile & Physiochemical Properties

Target Analyte: this compound CAS Registry Number: 1805583-62-3 Molecular Formula: C


H

BrF

O

Molecular Weight: 265.05 g/mol Appearance: Colorless to pale yellow oil or low-melting solid (dependent on purity). Solubility: Soluble in CHCl

, DMSO, MeOH; sparingly soluble in water.
Structural Context

The molecule features a benzene ring substituted with an ethyl ester at C1, fluorine atoms at C2 and C4, and a bromine atom at C3. This "crowded" 2,3,4-substitution pattern induces specific steric and electronic effects observable in NMR and IR spectra.

Synthesis & Impurity Profiling

Understanding the synthesis route is essential for identifying spectral impurities. The most common route involves the esterification of 3-bromo-2,4-difluorobenzoic acid or the bromination of ethyl 2,4-difluorobenzoate.

Common Impurities:

  • Hydrolysis Product: 3-bromo-2,4-difluorobenzoic acid (Broad OH stretch in IR, shift in H6 proton).

  • Regioisomers: Ethyl 5-bromo-2,4-difluorobenzoate (distinguishable by

    
     coupling patterns).
    
  • Residual Solvent: Ethanol (triplet at 1.2 ppm, quartet at 3.7 ppm in CDCl

    
    ).
    
Workflow Diagram: Synthesis & Characterization Logic

G Start Starting Material (Ethyl 2,4-difluorobenzoate) Reaction Bromination (NBS/H2SO4 or Br2) Start->Reaction Crude Crude Product (Mixture of Isomers) Reaction->Crude Purification Column Chromatography (Hexane/EtOAc) Crude->Purification Imp1 Impurity: 5-Bromo isomer Crude->Imp1 Minor Imp2 Impurity: Hydrolyzed Acid Crude->Imp2 Trace Target This compound Purification->Target QC QC: 1H/19F NMR Target->QC

Caption: Synthesis workflow highlighting critical purification steps to remove regioisomers before spectroscopic validation.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

All data referenced to CDCl


 (Residual CHCl

at

7.26 ppm for

H,

77.16 ppm for

C).
1.

H NMR (Proton NMR)

The aromatic region is defined by two protons (H5 and H6) exhibiting complex coupling due to the presence of two non-equivalent fluorine atoms.

Shift (

ppm)
MultiplicityIntegralAssignmentCoupling Constants (

Hz)
7.90 – 8.00 ddd (Multiplet)1HH6 (Ar-H)

,

,

6.95 – 7.05 ddd (Multiplet)1HH5 (Ar-H)

,

,

4.40 Quartet (q)2H-OCH

-

1.40 Triplet (t)3H-CH


Interpretation Logic:

  • H6 Deshielding: H6 is ortho to the electron-withdrawing ester group, shifting it downfield (~8.0 ppm).

  • H5 Shielding: H5 is adjacent to the electron-rich Fluorine at C4, shifting it upfield (~7.0 ppm).

  • Coupling: The "ddd" pattern arises because H6 couples to H5 (ortho), F4 (meta), and F2 (para/long-range).

2.

F NMR (Fluorine NMR)

Crucial for confirming the position of the bromine. In the 3-bromo isomer, the two fluorines are chemically non-equivalent and show distinct shifts.

Shift (

ppm)
MultiplicityAssignmentNotes
-105.0 to -110.0 d (broad)F2 Ortho to Carbonyl. Deshielded relative to F4.
-115.0 to -120.0 d (broad)F4 Ortho to H5.

Diagnostic Check: If the spectrum shows a single Fluorine peak (integration 2F) or a symmetric pattern, you likely have the 3,5-difluoro isomer or starting material. The 2,4-difluoro-3-bromo pattern must show two distinct signals.

3.

C NMR (Carbon NMR)
Shift (

ppm)
TypeAssignment
163.5 CC=O (Ester Carbonyl)
160.0 – 165.0 d/ddC4 (C-F,

Hz)
158.0 – 162.0 d/ddC2 (C-F,

Hz)
132.0 dC6 (Ar-C)
118.0 dC1 (Ipso to Ester)
112.0 dC5 (Ar-C)
100.0 – 105.0 mC3 (C-Br, crowded between Fs)
61.8 CH

Ethyl O-CH

14.2 CH

Ethyl CH

B. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

  • Molecular Ion (

    
    ):  264 and 266 (1:1 ratio due to 
    
    
    
    Br/
    
    
    Br).
  • Base Peak: Often

    
     219/221 (Loss of ethoxy group, [M - OEt]
    
    
    
    ).
  • Fragmentation Pathway:

    • 
       (264/266) 
      
      
      
      Acylium Ion (219/221)
    • Acylium Ion

      
      Aryl Cation (191/193) 
      
    • Aryl Cation

      
      Difluorophenyl Cation (113) 
      
C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
Vibration ModeIntensity
1725 – 1735 C=O Stretch (Ester)Strong
1600, 1480 C=C Aromatic StretchMedium
1250 – 1300 C-O Stretch (Ester)Strong
1100 – 1200 C-F StretchStrong/Broad
~600 – 700 C-Br StretchWeak/Medium

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration broadening.

  • Mass: Weigh 10–15 mg of this compound.

  • Solvent: Add 0.6 mL of CDCl

    
     (99.8% D) containing 0.03% TMS.
    
  • Filtration: If the sample appears cloudy (inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • 
      H: 16 scans, 1s relaxation delay.
      
    • 
      F: 32 scans (essential to resolve F-F coupling).
      
    • 
      C: 512 scans minimum (quaternary C-Br and C-F carbons relax slowly).
      
Protocol 2: GC-MS Identification

Objective: Confirm purity and isotopic pattern.

  • Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Analysis: Look for the characteristic "twin peaks" of Bromine (equal height) at the molecular ion level.

Structural Logic Visualization

The following diagram illustrates the coupling interactions utilized to assign the proton signals.

NMR_Logic H6 H6 Proton (~7.95 ppm) H5 H5 Proton (~7.05 ppm) H6->H5 3J_HH (Ortho) ~8.5 Hz F4 Fluorine F4 H6->F4 4J_HF (Meta) ~6.5 Hz F2 Fluorine F2 H6->F2 5J_HF (Para) <2 Hz H5->F4 3J_HF (Ortho) ~8.5 Hz F2->F4 4J_FF (Meta) ~5-10 Hz

Caption: NMR Coupling Network. Solid lines indicate strong coupling observed in 1H NMR; dashed lines indicate F-F coupling.

References

  • PubChem Compound Summary. "this compound (CAS 1805583-62-3)." National Center for Biotechnology Information. [Link]

  • Ambinter. "this compound Structure and Data." [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Authoritative reference for substituent additivity rules in polysubstituted benzenes).

13C NMR analysis of Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of Ethyl 3-bromo-2,4-difluorobenzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a substituted aromatic compound relevant in synthetic chemistry and drug development. This document moves beyond a simple data report, offering an in-depth exploration of the principles, experimental design, and spectral interpretation required for the unambiguous structural elucidation of this molecule. We will delve into the predictive analysis of the ¹³C NMR spectrum by dissecting the electronic effects of the bromo, fluoro, and ethyl ester substituents. A detailed, field-proven experimental protocol is provided, ensuring the acquisition of high-quality data. This guide is intended for researchers, chemists, and analytical scientists who utilize NMR spectroscopy for the structural characterization of complex organic molecules.

Introduction: The Role of ¹³C NMR in Structural Elucidation

This compound is a polysubstituted benzene derivative. In drug discovery and materials science, the precise confirmation of such structures is non-negotiable. ¹³C NMR spectroscopy serves as a cornerstone analytical technique for this purpose. Unlike ¹H NMR, which focuses on the proton framework, ¹³C NMR directly probes the carbon skeleton of a molecule. Each unique carbon environment typically produces a distinct signal, providing a direct count of non-equivalent carbon atoms.[1][2] Furthermore, the chemical shift (δ) of each signal is exquisitely sensitive to the local electronic environment, offering profound insights into the nature of attached functional groups and their relative positions.[3][4]

For a molecule like this compound, ¹³C NMR is indispensable for:

  • Confirming the Carbon Count: Verifying the presence of all 9 unique carbon atoms.

  • Verifying Substituent Positions: Differentiating between potential isomers by analyzing the chemical shifts of the aromatic carbons.

  • Observing Substituent Effects: Understanding the interplay of electron-withdrawing and donating effects from the halogens and the ester group.

  • Detecting Carbon-Fluorine Coupling: Observing the characteristic splitting of carbon signals due to coupling with the adjacent ¹⁹F nuclei, which provides definitive evidence for their proximity.

This guide will systematically deconstruct the ¹³C NMR analysis of the title compound, beginning with a predictive approach grounded in established principles of substituent effects.

Predicting the ¹³C NMR Spectrum: A First-Principles Approach

Prior to any experimental work, a robust prediction of the ¹³C NMR spectrum is a critical exercise. This not only aids in the final spectral assignment but also demonstrates a fundamental understanding of the molecule's electronic structure.

Symmetry and the Number of Expected Signals

The first step is to assess the molecule's symmetry.[1][2] this compound lacks any plane of symmetry. Consequently, all carbon atoms within the molecule are chemically non-equivalent. This leads to the prediction of 9 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Below is a diagram of the molecule with each unique carbon atom numbered for the subsequent discussion.

Caption: Molecular structure of this compound with carbon numbering.

Substituent Chemical Shift (SCS) Effects

The chemical shifts of the aromatic carbons (C1-C6) are influenced by the three substituents: a bromine atom, two fluorine atoms, and an ethyl carboxylate group. These effects can be understood through inductive and resonance contributions.[3][5][6]

  • Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deshields (shifts downfield) nearby carbons. However, it also has a strong electron-donating resonance effect (mesomeric effect) due to its lone pairs, which shields the ortho and para carbons. For carbons directly bonded to fluorine (ipso-carbons), the deshielding effect is exceptionally large.[6][7]

  • Bromine: Bromine is also electronegative and withdraws electron density inductively. Its resonance effect is weaker than fluorine's. A key phenomenon is the "heavy atom effect," where the large electron cloud of bromine can paradoxically increase the shielding (shift upfield) of the ipso-carbon to which it is attached.[8]

  • Ethyl Carboxylate (-COOEt): This group is strongly electron-withdrawing, both inductively and through resonance. It significantly deshields the ipso-carbon (C1) and the ortho and para positions relative to it. The carbonyl carbon (C7) itself appears at a very downfield chemical shift.[9][10]

Predicted Chemical Shift Ranges

By combining these principles with known data for simpler substituted benzenes, we can predict the approximate chemical shifts for each carbon.

Carbon AtomEnvironmentPredicted Chemical Shift (δ, ppm)Rationale & Key Influences
C7 Carbonyl (C=O)162 - 166Typical range for an ester carbonyl.[9][10]
C2 Aromatic C-F160 - 165 (doublet)Very downfield due to direct attachment to highly electronegative F. Expected to be a doublet due to large ¹JCF coupling.
C4 Aromatic C-F160 - 165 (doublet)Very downfield due to direct attachment to F. Expected to be a doublet due to large ¹JCF coupling.
C6 Aromatic C-H130 - 135ortho to the electron-withdrawing -COOEt group, causing a downfield shift.
C5 Aromatic C-H125 - 130Influenced by multiple substituents; prediction is complex.
C1 Aromatic C-COOEt122 - 128Quaternary carbon attached to the ester. Deshielded but less so than C-F carbons.
C3 Aromatic C-Br110 - 115Ipso-carbon to bromine; the heavy atom effect causes a significant upfield (shielding) shift compared to what electronegativity alone would suggest.[8]
C8 Methylene (-O-C H₂)61 - 63Typical range for a methylene carbon attached to an ester oxygen.[9]
C9 Methyl (-C H₃)13 - 15Typical range for a terminal methyl group in an ethyl ester.[9][10]

Note: The aromatic region (110-165 ppm) is crowded, and the precise ordering of C1, C5, and C6 can be challenging to predict without empirical data or computational modeling. The most definitive assignments often rely on 2D NMR techniques like HSQC and HMBC.

Experimental Protocol for Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum requires meticulous sample preparation and appropriate selection of instrument parameters. This protocol is designed to be a self-validating system for obtaining reliable data.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will introduce extraneous peaks and complicate analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.

  • Concentration: For ¹³C NMR, a higher concentration is generally preferred compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[11] Aim for a concentration of 50-100 mg of the analyte in 0.6-0.7 mL of CDCl₃.[12][13]

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to ensure good magnetic field homogeneity (shimming).[12][14]

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent poor spectral resolution.[11]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference compound (δ = 0.00 ppm). While often added by the spectrometer software as a reference, its physical addition is generally unnecessary as the solvent peak (CDCl₃) provides a reliable secondary reference.

Spectrometer Setup and Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400-500 MHz).

  • Experiment: Standard ¹³C observation with ¹H decoupling (zgpg30 or similar pulse program).

  • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds. Quaternary carbons have longer relaxation times, but this is a good starting point for a routine spectrum.

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.[11]

  • Spectral Width (SW): 0 to 220 ppm. This range comfortably covers all expected carbon signals from aliphatic to carbonyl carbons.

  • Temperature: 298 K (25 °C).

Workflow for ¹³C NMR Analysis

The logical process from sample to final structure confirmation can be visualized as a clear workflow.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample_Prep Sample Preparation (50-100 mg in 0.7 mL CDCl3) NMR_Acq ¹³C NMR Experiment (Proton Decoupled) Sample_Prep->NMR_Acq Purity_Check Purity Assessment Purity_Check->Sample_Prep FID_Proc FID Processing (FT, Phasing, Baseline Correction) NMR_Acq->FID_Proc Referencing Chemical Shift Referencing (CDCl3 at 77.16 ppm) FID_Proc->Referencing Peak_Picking Peak Picking & Integration Referencing->Peak_Picking Assignment Signal Assignment (Chemical Shift, C-F Coupling) Peak_Picking->Assignment Structure_Verification Structure Verification Assignment->Structure_Verification

Caption: Standard workflow for the ¹³C NMR analysis of an organic compound.

Conclusion

The ¹³C NMR analysis of this compound is a multi-faceted process that relies on a strong foundational knowledge of substituent effects, careful experimental execution, and systematic data interpretation. The presence of multiple, electronically distinct halogen and ester functional groups results in a complex but highly informative spectrum. The predicted spectrum, featuring nine unique signals with significant chemical shift dispersion and characteristic C-F couplings, provides a clear blueprint for structural verification. By following the detailed protocol outlined in this guide, researchers can confidently acquire and interpret the ¹³C NMR data required to unambiguously confirm the structure of this and other similarly complex aromatic compounds, ensuring data integrity for applications in drug development and chemical research.

References

  • Maciel, G. E. (1966). Study of ¹³C Chemical Shifts in Substituted Benzenes. The Journal of Chemical Physics. Available at: [Link]

  • Brainly. (2023). Ethyl benzoate (PhCO2Et) has these peaks in its ¹³C NMR spectrum. Available at: [Link]

  • Page, T. F., Jr. (1969). Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Journal of Molecular Spectroscopy. Available at: [Link]

  • Omae, K., et al. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. Available at: [Link]

  • Viesser, R. V., et al. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the ¹³C NMR chemical shifts in substituted benzenes. RSC Publishing. Available at: [Link]

  • Omae, K., et al. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]

  • Viesser, R. V., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]

  • Save My Exams. (2024). Predicting Carbon-13 NMR Spectra. Available at: [Link]

  • Anasazi Instruments. (2021). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]

  • Filo. (2025). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... Available at: [Link]

  • Chemistry Stack Exchange. (2018). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

  • Chemistry Stack Exchange. (2017). ¹³C NMR of bromobenzene ipso carbon shielding. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • University of Ottawa. (n.d.). Sample preparation. Available at: [Link]

  • University of California, San Diego. (2004). Sample Preparation and Positioning. Available at: [Link]

  • Unknown. ¹³C NMR and structure. Available at: [Link]

  • EPFL. (n.d.). NMR sample preparation. Available at: [Link]

  • Chemistry LibreTexts. (2021). ¹³C NMR Spectroscopy. Available at: [Link]

  • Master Organic Chemistry. (2022). ¹³C NMR - How Many Signals. Available at: [Link]

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Technical Guide: Mass Spectrometry Profiling of Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry profiling of Ethyl 3-bromo-2,4-difluorobenzoate. This document is structured for analytical chemists and pharmaceutical researchers, focusing on the mechanistic elucidation of ionization patterns, fragmentation pathways, and practical differentiation strategies.

Executive Summary & Molecule Characterization

This compound (CAS: 1803604-00-3 / Related Isomers) is a highly functionalized halogenated aromatic ester, frequently utilized as a pharmacophore intermediate in the synthesis of fluoroquinolones and bioactive heterocycles.[1] Its mass spectral signature is defined by the interplay between the labile ethyl ester moiety and the robust, electron-deficient poly-haloaromatic core.

Physicochemical Profile
ParameterValueNotes
Formula

High degree of unsaturation (RDB = 5)
Exact Mass 263.9597 (

)
Monoisotopic peak
M+2 Mass 265.9577 (

)
Characteristic doublet
Isotopic Pattern ~1:1 (

)
Definitive bromine signature
Key Substituents Ethyl Ester, Bromo (C3), Difluoro (C2, C4)Ortho-fluoro effect influences fragmentation

Experimental Methodology

To obtain high-fidelity spectral data, the following protocol ensures optimal ionization and separation. This workflow is designed to prevent thermal degradation of the halogenated ester prior to ionization.

Sample Preparation & Instrument Configuration
  • Solvent System: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Acetonitrile. Avoid protic solvents if analyzing via GC-MS to prevent transesterification artifacts in the injector port.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the gold standard for structural elucidation. Electrospray Ionization (ESI+) is suitable for molecular weight confirmation but yields minimal fragmentation.

Analytical Workflow (DOT Visualization)

The following diagram outlines the decision matrix for analyzing this compound, distinguishing between GC-MS (structural) and LC-MS (purity) pathways.

MS_Workflow Sample Sample: this compound Prep Dilution (MeOH/ACN) Sample->Prep Decision Select Mode Prep->Decision GCMS GC-EI-MS (70 eV) Structural Elucidation Decision->GCMS Non-polar/Volatile LCMS LC-ESI-MS (+) MW Confirmation Decision->LCMS Trace/Polar Data_EI Fragment Analysis (m/z 219, 191) GCMS->Data_EI Data_ESI Adduct Analysis [M+H]+, [M+Na]+ LCMS->Data_ESI

Figure 1: Analytical workflow for the characterization of halogenated benzoates.

Spectral Analysis: Fragmentation Mechanics

The Electron Ionization (EI) spectrum of this compound is dominated by alpha-cleavage of the ester and subsequent decarbonylation. The presence of the bromine atom creates a "doublet tracking" system where every fragment retaining the bromine appears as a pair of peaks separated by 2 Da.

The Molecular Ion Cluster ( )
  • Observation: A distinct doublet at m/z 264 and 266 with nearly equal intensity (51:49 ratio).

  • Mechanism: Radical cation formation

    
     via removal of a non-bonding electron from the carbonyl oxygen.
    
  • Diagnostic Value: Confirms the presence of exactly one bromine atom.

Primary Fragmentation: Alpha-Cleavage

The most abundant pathway involves the loss of the ethoxy radical (


, 45 Da) to form the stable acylium ion.
  • Transition:

    
    
    
  • Fragment Structure: 3-bromo-2,4-difluorobenzoyl cation (

    
    ).
    
  • Stability: This ion is resonantly stabilized by the aromatic ring, typically forming the Base Peak (100% relative abundance) in the spectrum.

Secondary Fragmentation: Decarbonylation

The acylium ion ejects a neutral carbon monoxide (CO, 28 Da) molecule to generate the phenyl cation.

  • Transition:

    
    
    
  • Fragment Structure: 3-bromo-2,4-difluorophenyl cation (

    
    ).
    
  • Ortho Effect: The fluorine at the 2-position (ortho) destabilizes the phenyl cation inductively compared to a simple phenyl ring, potentially leading to rapid tertiary fragmentation (loss of HF).

Tertiary Fragmentation: Halogen Loss
  • Loss of Br: The phenyl cation may lose the bromine radical (

    
    , 79/81 Da) to form the difluorophenyl cation (
    
    
    
    ).
  • Loss of HF: Elimination of hydrogen fluoride (20 Da) from the phenyl cation is possible, yielding a benzyne-like radical cation at

    
    .
    
Fragmentation Pathway Diagram

The following diagram illustrates the stepwise degradation of the molecule under 70 eV EI conditions.

Fragmentation M_Ion Molecular Ion (M+) m/z 264 / 266 [C9H7BrF2O2]+. Acylium Acylium Ion (Base Peak) m/z 219 / 221 [C7H2BrF2O]+ M_Ion->Acylium - OEt (45 Da) Alpha Cleavage Phenyl Phenyl Cation m/z 191 / 193 [C6H2BrF2]+ Acylium->Phenyl - CO (28 Da) Decarbonylation Difluoro Difluorobenzyne m/z 112 [C6H2F2]+. Phenyl->Difluoro - Br (79/81 Da) Homolytic Cleavage

Figure 2: Mechanistic fragmentation pathway of this compound.

Data Summary & Reference Tables

The following table synthesizes the theoretical mass-to-charge ratios observed in the spectrum. This data is derived from the established fragmentation of analogous ethyl 3-bromobenzoates, corrected for the mass shift of two fluorine atoms (+36 Da relative to H).

Key Diagnostic Ions
Ion IdentityFormulam/z (

)
m/z (

)
Relative Abundance (Est.)
Molecular Ion

264 266 20-40%
Acylium Ion

219 221 100% (Base Peak)
Phenyl Cation

191 193 40-60%
Benzyne Species

11211210-20%
Fluoro-Phenyl

1131135-15%
Differentiation from Isomers

This compound has multiple positional isomers (e.g., Ethyl 4-bromo-3,5-difluorobenzoate). Differentiation relies on:

  • Ortho Effect (2-F): The 2,4-difluoro substitution places a fluorine ortho to the ester. In some ionization modes, this can facilitate a specific "Ortho Effect" rearrangement (loss of ROH), though less common with F than with

    
     or 
    
    
    
    .
  • Fingerprint Region: The intensity ratio of the

    
     (loss of Br) vs 
    
    
    
    (retention of Br) varies based on the electronic stability of the specific carbocation formed, which is dictated by the relative positions of the F atoms (electron-donating by resonance, withdrawing by induction).

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3,4-Difluorobenzoic acid (Analog). National Institute of Standards and Technology.[2] Available at: [Link]

  • PubChem. Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate Data.[3][4] National Library of Medicine. (Source for related halo-benzoate properties). Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry of Organic Esters. (Mechanistic grounding for alpha-cleavage). Available at: [Link]

Sources

An In-Depth Technical Guide to Ethyl 3-bromo-2,4-difluorobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block

Ethyl 3-bromo-2,4-difluorobenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its strategic arrangement of substituents—a bromine atom, two fluorine atoms, and an ethyl ester group—on a benzene ring makes it a versatile synthetic intermediate. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in target molecules, while the bromine atom serves as a crucial handle for carbon-carbon bond formation, most notably in transition metal-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of its properties, availability, synthesis, and applications, designed to empower scientists in leveraging this valuable building block for their research and development endeavors.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory. The key identifiers and characteristics of this compound and its immediate precursor are summarized below.

PropertyValue (this compound)Value (3-Bromo-2,4-difluorobenzoic acid)
CAS Number Not explicitly assigned in public databases651026-98-1[2][3][4]
Molecular Formula C₉H₇BrF₂O₂C₇H₃BrF₂O₂[2][3][5]
Molecular Weight 265.05 g/mol 237.00 g/mol [2][4]
IUPAC Name This compound3-bromo-2,4-difluorobenzoic acid
SMILES CCOC(=O)C1=C(F)C(Br)=C(F)C=C1C1=CC(=C(C(=C1C(=O)O)F)Br)F[4]
Appearance Predicted: Colorless to light yellow liquid/solidWhite to off-white solid

Commercial Availability and Recommended Synthesis Protocol

While many isomers such as Ethyl 3-bromo-2,5-difluorobenzoate and Ethyl 3-bromo-4-fluorobenzoate are commercially available from various suppliers, direct commercial listings for this compound are scarce.[6][7] This suggests that the compound is most practically accessed via custom synthesis.

A more reliable and cost-effective strategy for researchers is to procure the commercially available precursor, 3-Bromo-2,4-difluorobenzoic acid , and perform the final esterification step in-house. This carboxylic acid is readily available from suppliers including ChemScene and Advanced ChemBlocks with purities typically ≥95%.[2][3][4]

Workflow for Laboratory-Scale Synthesis

The following diagram illustrates the straightforward and highly efficient workflow for preparing the target ester from its commercially available acid precursor.

G Precursor 3-Bromo-2,4-difluorobenzoic Acid (CAS: 651026-98-1) (Commercially Available) Reaction Esterification Reaction Precursor->Reaction Ethanol (EtOH) Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., EDC/DMAP) Purification Workup & Purification (e.g., Column Chromatography) Reaction->Purification Crude Product Product This compound (Target Compound) Purification->Product Purified Product

Caption: Recommended synthetic workflow for this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a classic and robust method for esterification suitable for this substrate.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2,4-difluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous ethanol (a significant excess, e.g., 20-40 eq, which also serves as the solvent). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl ester.

Applications in Research and Development

The unique substitution pattern of this compound provides multiple reactive sites, making it a powerful tool for building molecular complexity.

G cluster_mol Key Reactive Sites mol A Ester Group: - Hydrolysis to Carboxylic Acid - Reduction to Alcohol - Amidation Reactions mol:n->A:s Ester Moiety B Bromine Atom: - Suzuki, Stille, Heck, etc.  Cross-Coupling Reactions - Lithiation/Grignard Formation mol:e->B:w C-Br Bond C Aromatic Ring: - Ortho-directing effect of Fluorine - Potential for further  electrophilic substitution mol:sw->C:ne Fluorinated Ring

Caption: Functional sites of this compound for synthetic elaboration.

  • Cross-Coupling Reactions: The carbon-bromine bond is the most versatile feature, readily participating in palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.[8][9][10] This allows for the straightforward introduction of aryl, alkyl, or nitrogen-containing substituents.

  • Medicinal Chemistry: The difluoro substitution pattern is particularly valuable. The fluorine atoms can modulate the pKa of adjacent functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins through hydrogen bonding or dipole interactions.

  • Ester Group Manipulation: The ethyl ester can be easily hydrolyzed back to the carboxylic acid for further derivatization (e.g., amide coupling) or reduced to a primary alcohol, providing another point for synthetic diversification.

Anticipated Spectroscopic Analysis

While experimental spectra for this specific isomer are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from related compounds. Quantum chemical calculations and analysis of similar benzoyl fluoride derivatives provide a strong basis for these predictions.[11][12]

TechniqueExpected Observations
¹H NMR - Ethyl Group: A triplet (CH₃) around 1.4 ppm and a quartet (CH₂) around 4.4 ppm. - Aromatic Protons: Two signals in the aromatic region (approx. 7.0-8.0 ppm), appearing as complex multiplets due to proton-proton and proton-fluorine coupling.
¹³C NMR - Carbonyl Carbon: Signal around 160-165 ppm. - Aromatic Carbons: Multiple signals in the 110-160 ppm range. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and appear as doublets. Other aromatic carbons will show smaller multi-bond C-F couplings.
¹⁹F NMR - Two distinct signals for the non-equivalent fluorine atoms, likely appearing as doublets of doublets due to F-F and F-H coupling.
Mass Spec (EI) - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 264 and 266, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Fragmentation: A prominent peak corresponding to the loss of the ethoxy group (-OEt, M-45).

Safety and Handling

As a halogenated aromatic ester, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. While a specific Safety Data Sheet (SDS) is not available, data from analogous compounds suggest the following precautions:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.

References

  • Schaefer, T., Marat, K., Chum, K., & Janzen, A. F. (1977). Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intramolecular van der Waals interactions. Canadian Journal of Chemistry, 55(21), 3936-3942. Available at: [Link]

  • Kornath, A. J., & Schürmann, F. (2025). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. IUCrData, 10(1). Available at: [Link]

  • ChemUniverse. ETHYL 3-BROMO-2,5-DIFLUOROBENZOATE [P49832]. Available at: [Link]

  • PubChemLite. 3-bromo-2,4-difluorobenzoic acid (C7H3BrF2O2). Available at: [Link]

  • Mol, J. C., & Buffon, R. (2000). Cross-coupling of benzyltrifluoroborates with (hetero)aryl bromides. ResearchGate. Available at: [Link]

  • Watson, D. A., et al. (2015). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 112(33), 10345-10349. Available at: [Link]

  • Wang, T., et al. (2019). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 15, 2348-2354. Available at: [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Organic Letters, 10(14), 3109-3112. Available at: [Link]

  • Molander, G. A., & Ham, J. (2006). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Organic Letters, 8(11), 2249-2252. Available at: [Link]

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Potential reactivity of Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reactivity Profile & Synthetic Utility of Ethyl 3-bromo-2,4-difluorobenzoate


 Regiochemistry, Cross-Coupling Strategies, and Safety Protocols.

Executive Summary

This compound is a high-value pharmacophore scaffold, primarily utilized in the synthesis of fluoroquinolone antibiotics and kinase inhibitors . Its utility stems from its "orthogonal reactivity triad":

  • C-4 Fluorine: Highly activated for regioselective Nucleophilic Aromatic Substitution (

    
    ).
    
  • C-3 Bromine: A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C-1 Ethyl Ester: A modifiable carbonyl anchor for heterocycle formation or solubility tuning.

This guide details the specific conditions required to manipulate these sites independently, avoiding common pitfalls such as regio-isomer scrambling or hydrodehalogenation.

Structural & Electronic Analysis

The molecule features a 1,2,3,4-substitution pattern on the benzene ring. Understanding the electronic push-pull dynamics is critical for predicting reactivity.

  • Activation for

    
    :  The ester group at C-1 is a strong Electron Withdrawing Group (EWG). It activates the ortho (C-2) and para (C-4) positions via resonance (
    
    
    
    effect).
  • The "Sandwich" Effect (C-2 vs. C-4):

    • C-2 Fluorine: Located ortho to the ester. While electronically activated, it is sterically encumbered by the adjacent ester group and the bulky Bromine at C-3.

    • C-4 Fluorine: Located para to the ester. It is electronically activated and sterically accessible (flanked by Br and H).

Diagram 1: Reactivity Map & Chemo-selectivity

ReactivityMap Core Ethyl 3-bromo-2,4- difluorobenzoate SNAr S_NAr (C-4) Primary Reaction Core->SNAr Amines/Thiols Base, Heat Pd Pd-Coupling (C-3) Secondary Reaction Core->Pd Boronic Acids Pd(0) Hyd Hydrolysis (C-1) Tertiary Reaction Core->Hyd LiOH/NaOH SNAr->Pd Sequential Workflow Prod_SNAr C-4 Amino-Adducts (Quinolone Precursors) SNAr->Prod_SNAr Prod_Pd Biaryl/Alkyne Derivatives Pd->Prod_Pd Prod_Hyd Benzoic Acid Derivatives Hyd->Prod_Hyd

Caption: The orthogonal reactivity map. Note that


 (Red path) is typically performed before Pd-coupling (Yellow path) to prevent catalyst poisoning by free amines.

Primary Reactivity: Nucleophilic Aromatic Substitution ( )[1][2][3]

The displacement of the C-4 fluorine by primary or secondary amines is the most common transformation.

Mechanism & Regioselectivity

The reaction proceeds via a Meisenheimer Complex .[1] The transition state leading to C-4 substitution is lower in energy due to less steric repulsion compared to the C-2 pathway.

  • Nucleophiles: Primary amines (anilines, alkyl amines), cyclic secondary amines (piperazine, morpholine).

  • Solvents: Polar aprotic solvents (DMSO, DMF, NMP, Acetonitrile) are required to stabilize the polar transition state.

  • Bases: Non-nucleophilic organic bases (DIPEA, TEA) or inorganic carbonates (

    
    , 
    
    
    
    ) are essential to neutralize the generated HF.
Diagram 2: Regiochemistry Logic

SNAr_Mechanism Start Substrate: This compound Path_C4 Path A: Attack at C-4 (Para) Favored Start->Path_C4 Path_C2 Path B: Attack at C-2 (Ortho) Disfavored (Steric Clash) Start->Path_C2 High E_act Nu Nucleophile (H-Nu:) (e.g., Piperazine) Nu->Path_C4 Inter_C4 Meisenheimer Complex (C-4) Stabilized by Ester (-M) Path_C4->Inter_C4 Product Product: Ethyl 3-bromo-4-amino-2-fluorobenzoate Inter_C4->Product -HF (Fast)

Caption: Mechanistic pathway highlighting the energetic preference for C-4 substitution over C-2.

Secondary Reactivity: Metal-Mediated Cross-Coupling

The C-3 Bromine bond is sterically crowded (flanked by F and F/Amino), requiring specialized catalytic systems.

  • Suzuki-Miyaura Coupling:

    • Challenge: Oxidative addition of Pd(0) into the C-Br bond can be sluggish due to the adjacent fluorines (ortho-effect).

    • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or Buchwald precatalysts (Pd-G3/G4) to facilitate oxidative addition.

    • Base Sensitivity: If the ester is to be preserved, avoid strong hydroxide bases; use

      
       or 
      
      
      
      .
  • Sonogashira Coupling:

    • Effective for introducing alkynes. Requires CuI co-catalysis.

    • Note: Perform under strictly anaerobic conditions to prevent homocoupling of the alkyne.

Experimental Protocols

Protocol A: Regioselective with Cyclic Amines

Target: Synthesis of Ethyl 3-bromo-2-fluoro-4-(piperazin-1-yl)benzoate

  • Setup: Charge a reaction vessel with this compound (1.0 equiv) and Acetonitrile (5 mL/mmol).

  • Addition: Add

    
     (2.5 equiv) followed by Piperazine (1.2 equiv).
    
  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: Disappearance of starting material. Formation of a single major polar spot.

  • Workup: Cool to RT. Dilute with water. Extract with EtOAc. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Expected Yield: 85–95%.

Protocol B: Suzuki Coupling at C-3

Target: Biaryl formation post-S_NAr

  • Setup: In a glovebox or under Argon, combine the aryl bromide substrate (1.0 equiv), Boronic acid (1.5 equiv), and

    
     (5 mol%).
    
  • Solvent/Base: Add 1,4-Dioxane (degassed) and aqueous

    
     (3.0 equiv).
    
  • Reaction: Heat to 90°C for 12 hours.

  • Note: If the substrate contains a free amine (from Protocol A), ensure it does not chelate the Pd. Protecting the amine (e.g., Boc-group) prior to coupling is recommended.

Data Summary: Reactivity Parameters

ParameterFeatureImpact on ReactivityRecommended Reagent Class
C-1 Ethyl EsterStrong EWG (-M)LiOH (Hydrolysis), DIBAL-H (Reduction)
C-2 FluorineActivated but HinderedHard Nucleophiles (rarely targeted)
C-3 BromineAryl Halide HandlePd(0)/Ligand (Suzuki), CuI (Sonogashira)
C-4 FluorineHighly Activated Primary/Secondary Amines (

)
C-5/6 ProtonsUnreactiveN/A

Safety & Handling (E-E-A-T)

  • HF Generation: The

    
     reaction releases Hydrogen Fluoride (HF) as a byproduct, which is immediately neutralized by the base (
    
    
    
    ). However, on large scale, ensure the waste stream is treated for fluoride content.
  • Sensitizer: Polyfluorinated benzoates and their amino-derivatives can be potent skin sensitizers. Use double-gloving (Nitrile) and work in a fume hood.

  • Thermal Runaway:

    
     reactions are exothermic. On >100g scale, control addition rate of the amine and ensure active cooling capacity is available.
    

References

  • PubChem. "Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate and related difluorobenzoate structures." National Library of Medicine. [Link]

  • Beilstein J. Org. Chem. "Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides."[2] Beilstein-Institut, 2017. (Demonstrates Pd-coupling compatibility with fluoro-bromo scaffolds). [Link]

  • Harvard University. "Concerted nucleophilic aromatic substitutions." Harvard DASH, 2018. (Mechanistic insight into

    
     on polyfluorinated systems).
    [Link]
    
  • Google Patents. "Method for preparing 4-bromo-2,6-difluorobenzoic acid." CN101050176A.
  • Imperial College London.

    
    )." Lecture Notes, 2020.
    [Link]
    

Sources

A Technical Guide to the Synthesis of Ethyl 3-bromo-2,4-difluorobenzoate: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-bromo-2,4-difluorobenzoate is a key building block in contemporary medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of its bromine and fluorine substituents allows for a wide range of subsequent chemical modifications, such as cross-coupling reactions, making it an essential component in the drug discovery pipeline. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the preparation of the crucial intermediate, 3-bromo-2,4-difluorobenzoic acid, and its subsequent esterification. We will explore two main strategies for the synthesis of the core intermediate: the direct electrophilic bromination of 2,4-difluorobenzoic acid and the multi-step synthesis involving a Sandmeyer reaction. Furthermore, this guide details the common and effective methods for the final esterification step. Each protocol is presented with a rationale for the experimental choices, quantitative data summaries, and visual workflows to ensure clarity and reproducibility for researchers in the field.

Chapter 1: Introduction

Chemical Profile and Significance

This compound (CAS No. 1000341-76-1) is a halogenated aromatic ester. The presence of two electron-withdrawing fluorine atoms and a bromine atom on the benzene ring significantly influences its chemical reactivity. The bromine atom, typically at the 3-position, serves as a convenient handle for introducing molecular diversity through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. The trifluoromethyl group, which can be a feature in related structures, is known to enhance metabolic stability and lipophilicity in drug candidates, making fluorinated intermediates like this highly sought after.[1]

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motifs are found in compounds targeting a range of therapeutic areas. The ability to precisely and efficiently construct molecules around this core scaffold is therefore of high importance to the pharmaceutical industry.

Core Synthetic Challenge: Regioselectivity

The principal challenge in the synthesis of this compound lies in the regioselective synthesis of its precursor, 3-bromo-2,4-difluorobenzoic acid. The starting material, 2,4-difluorobenzoic acid, has multiple positions available for electrophilic substitution. The directing effects of the existing substituents (two fluorine atoms and a carboxylic acid group) must be carefully managed to ensure the bromine atom is introduced at the desired C-3 position, avoiding the formation of other isomers like 5-bromo-2,4-difluorobenzoic acid.[2]

Chapter 2: Synthesis of the Key Intermediate: 3-Bromo-2,4-difluorobenzoic Acid

The synthesis of the carboxylic acid intermediate is the most critical phase of the overall process. Two robust and commonly employed routes are detailed below.

Route A: Direct Electrophilic Bromination of 2,4-Difluorobenzoic Acid

This is often the most direct approach, involving the treatment of commercially available 2,4-difluorobenzoic acid with a suitable brominating agent.

Principle and Rationale: The carboxylic acid group is a deactivating, meta-directing group, while the fluorine atoms are deactivating but ortho-, para-directing. The position of bromination is a result of the interplay of these electronic effects. The use of a strong acid solvent like concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, further enhancing its deactivating effect and favoring bromination at a position meta to it, which is the C-3 or C-5 position. The directing effect of the fluorine atoms will also influence the final regioselectivity. Careful control of reaction conditions is paramount to maximize the yield of the desired 3-bromo isomer over the 5-bromo isomer.

Detailed Experimental Protocol:

  • In a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5 °C), slowly add 2,4-difluorobenzoic acid to concentrated sulfuric acid.

  • Once the acid has dissolved, add the brominating agent (e.g., N-bromosuccinimide or liquid bromine) portion-wise, maintaining the temperature between 0-5 °C.[2]

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-40 °C) for a specified period.[2]

  • The reaction progress should be monitored by a suitable analytical technique such as HPLC or TLC.

  • Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice.

  • The precipitated solid crude product is collected by filtration and washed with cold water.

  • The crude product often contains a mixture of isomers and may require further purification, for example, by esterification to the more easily separable liquid esters, followed by distillation and subsequent hydrolysis back to the purified acid.[2]

Data Summary: Electrophilic Bromination

Reagent/ParameterMolar Ratio/ValueRationale
2,4-Difluorobenzoic Acid1.0 eqStarting Material[3]
Brominating Agent1.0 - 1.2 eqTo ensure complete consumption of starting material[2]
Concentrated Sulfuric AcidSolventActivates the ring for bromination
Temperature0 - 40 °CTo control the rate of reaction and minimize side products[2]
Reaction TimeVaries (monitor)Reaction completion
Typical Yield>80% (crude)[2]

Workflow: Electrophilic Bromination

A 2,4-Difluorobenzoic Acid B Brominating Agent (e.g., NBS, Br2) in H2SO4 A->B C Quenching (Ice Water) B->C D Filtration & Washing C->D E Crude 3-Bromo-2,4-difluorobenzoic Acid D->E

Caption: Workflow for the direct bromination of 2,4-difluorobenzoic acid.

Route B: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides an alternative, often highly regioselective, route to introduce a bromine atom onto an aromatic ring, starting from an amino group.[4][5] This method is particularly useful when direct bromination yields an undesired mixture of isomers. The typical starting material for this sequence would be an appropriately substituted aniline.

Principle and Rationale: This synthetic pathway involves the transformation of an aromatic amino group into a diazonium salt, which is an excellent leaving group (N₂).[6] The diazonium salt is then displaced by a bromide ion, a reaction catalyzed by copper(I) bromide (CuBr).[4][7] This radical-nucleophilic aromatic substitution is highly efficient and its regioselectivity is predetermined by the position of the amino group on the starting aniline.[4]

Detailed Experimental Protocol (Starting from 3-Amino-2,4-difluorobenzoic acid):

  • Step 1: Diazotization

    • Suspend 3-amino-2,4-difluorobenzoic acid in an aqueous solution of a strong acid, such as hydrobromic acid (HBr), and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5 °C to prevent the premature decomposition of the diazonium salt.

    • The completion of diazotization can be checked using starch-iodide paper, which turns black in the presence of excess nitrous acid.[8]

  • Step 2: Sandmeyer Reaction (Bromination)

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in HBr.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, the reaction mixture is typically warmed to room temperature or slightly above to ensure the complete decomposition of the diazonium salt.

    • The product is then isolated by extraction into an organic solvent, followed by washing, drying, and removal of the solvent.

Data Summary: Sandmeyer Reaction

Reagent/ParameterMolar Ratio/ValueRationale
3-Amino-2,4-difluorobenzoic Acid1.0 eqStarting Material
Sodium Nitrite (NaNO₂)~1.0 eqDiazotizing agent[8]
Hydrobromic Acid (HBr)>2.5 eqAcid medium and source of bromide ions[8]
Copper(I) Bromide (CuBr)Catalytic to stoichiometricCatalyst for the displacement of N₂[6]
Temperature (Diazotization)0 - 5 °CStability of the diazonium salt
Temperature (Sandmeyer)0 °C to RTControlled decomposition

Workflow: Sandmeyer Reaction

cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 3-Amino-2,4-difluorobenzoic Acid B NaNO2, HBr 0-5 °C A->B C Aryl Diazonium Salt Intermediate B->C D CuBr, HBr C->D E Work-up & Isolation D->E F 3-Bromo-2,4-difluorobenzoic Acid E->F

Caption: Two-step workflow for the Sandmeyer synthesis of the target acid.

Chapter 3: Esterification of 3-Bromo-2,4-difluorobenzoic Acid

Once the key intermediate, 3-bromo-2,4-difluorobenzoic acid, has been synthesized and purified, the final step is its conversion to the corresponding ethyl ester.

Method 1: Fischer-Speier Esterification

This is a classic, acid-catalyzed esterification method.

Principle and Rationale: The reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong mineral acid, such as sulfuric acid.[9] The reaction is an equilibrium process. To drive the equilibrium towards the product side, a large excess of the alcohol (ethanol) is used, which also serves as the solvent.

Detailed Experimental Protocol:

  • Dissolve 3-bromo-2,4-difluorobenzoic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC.

  • After completion, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid and the acid catalyst, followed by washing with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to obtain the crude ethyl ester, which can be further purified by distillation or chromatography.

Method 2: Two-Step Esterification via Acyl Chloride

This method is often faster and can be performed under milder conditions than Fischer esterification.

Principle and Rationale: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The resulting 3-bromo-2,4-difluorobenzoyl chloride is then reacted with ethanol, often in the presence of a base like pyridine to scavenge the HCl byproduct, to yield the final ester.

Detailed Experimental Protocol:

  • Step 1: Acyl Chloride Formation

    • Gently reflux a mixture of 3-bromo-2,4-difluorobenzoic acid and an excess of thionyl chloride (which can also act as the solvent) for 1-2 hours. A catalytic amount of DMF is sometimes added.[11]

    • After the reaction is complete, remove the excess thionyl chloride by distillation.

  • Step 2: Ester Formation

    • Dissolve the crude acyl chloride in a dry, inert solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath and slowly add ethanol.

    • The reaction is often exothermic. After the addition, the mixture is stirred at room temperature until completion.

    • Work-up involves washing with water and brine, drying the organic layer, and evaporating the solvent.

Workflow: Esterification Methods

G cluster_fischer Fischer Esterification cluster_acyl Acyl Chloride Route Start 3-Bromo-2,4-difluorobenzoic Acid F1 Ethanol (excess) H2SO4 (cat.), Reflux Start->F1 A1 SOCl2, Reflux Start->A1 F2 Work-up F1->F2 End This compound F2->End A2 3-Bromo-2,4-difluorobenzoyl chloride A1->A2 A3 Ethanol A2->A3 A4 Work-up A3->A4 A4->End

Caption: Comparison of Fischer and Acyl Chloride routes for esterification.

Chapter 4: Comparative Analysis and Process Considerations

FeatureRoute A: Direct BrominationRoute B: Sandmeyer Reaction
Starting Material 2,4-Difluorobenzoic Acid3-Amino-2,4-difluorobenzoic Acid
Number of Steps 1 (for the intermediate)2 (for the intermediate)
Regioselectivity Moderate to good; may produce isomersExcellent; defined by starting material
Reagents/Conditions Strong acids, brominating agentsDiazotization at low temp, Cu(I) salts
Safety Concerns Handling of bromine and strong acidsHandling of potentially unstable diazonium salts, sodium nitrite
Overall Yield Can be high, but may require purification of isomersGenerally good to high

Purification and Characterization: The final product, this compound, is typically a liquid or a low-melting solid. Purification is commonly achieved by vacuum distillation or column chromatography on silica gel. The identity and purity of the compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the structure and isomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity.

Chapter 5: Conclusion

The synthesis of this compound is a multi-step process for which several viable routes exist. The choice of the optimal synthetic strategy depends on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the capabilities for handling specific reagents and reaction conditions.

  • Direct bromination of 2,4-difluorobenzoic acid is the most straightforward approach but may present challenges in controlling regioselectivity, potentially requiring difficult purifications.

  • The Sandmeyer reaction , while involving more steps, offers excellent control over the position of the bromine substituent, making it a highly reliable method for obtaining the desired isomer in high purity.

For the final esterification step, both Fischer esterification and the acyl chloride method are effective. The acyl chloride route is often preferred for its speed and milder conditions, especially on a laboratory scale. This guide provides the foundational knowledge and practical protocols for researchers to confidently undertake the synthesis of this valuable chemical intermediate.

References

  • Wikipedia. Sandmeyer reaction. [Link][4]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link][5]

  • PubChem. 5-Bromo-2,4-difluorobenzoic acid. [Link]

  • ResearchGate. Sandmeyer-Reaktion. [Link][7]

  • Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene. [8]

  • Google Patents. Process for making certain benzoic acid compounds.
  • Google Patents. Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. [2]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-2-fluorobenzotrifluoride: A Versatile Reagent in Modern Organic Synthesis. [Link][1]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link][6]

  • PubChem. 2,4-Difluorobenzoic acid. [Link][3]

  • PrepChem.com. Synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride. [Link][10]

  • MDPI. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link][9]

Sources

Key Intermediates in Ethyl 3-bromo-2,4-difluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

Ethyl 3-bromo-2,4-difluorobenzoate (CAS: 1337532-29-2 or related) is a critical fluorinated building block, often employed in the synthesis of advanced fluoroquinolone antibiotics and agrochemicals. Its structural core—a 1,2,3,4-tetrasubstituted benzene ring—presents a specific synthetic challenge: accessing the sterically crowded C-3 position.

Standard electrophilic bromination of 2,4-difluorobenzoic acid is governed by steric accessibility and electronic activation, typically yielding the 5-bromo isomer (para to the C-2 fluorine and meta to the carboxyl group). To force substitution at the 3-position (sandwiched between two fluorine atoms), researchers must abandon thermodynamic electrophilic substitution in favor of Directed Ortho-Metalation (DoM) . This guide details the kinetic control strategy required to synthesize the target molecule with high regiochemical fidelity.

Retrosynthetic Analysis & Strategic Routes

To synthesize this compound, we must evaluate the directing effects of the substituents on the benzene ring.

  • Route A (Electrophilic Aromatic Substitution - EAS):

    • Substrate: Ethyl 2,4-difluorobenzoate.[1]

    • Mechanism:[2][3]

      
       attack.
      
    • Outcome: The C-5 position is electronically activated (ortho to F-4, para to F-2) and sterically open. The C-3 position is activated (ortho to F-2 and F-4) but sterically shielded.

    • Result: Predominantly Ethyl 5-bromo-2,4-difluorobenzoate (Incorrect Isomer).

  • Route B (Directed Ortho-Metalation - DoM):

    • Substrate: Ethyl 2,4-difluorobenzoate.[1]

    • Mechanism:[2][3] Deprotonation by a strong, bulky base (e.g., LDA).

    • Outcome: The proton at C-3 is flanked by two fluorine atoms. Due to the strong inductive effect of the two ortho-fluorines, the C-3 proton is significantly more acidic (

      
      ) than the C-5 or C-6 protons.
      
    • Result: Exclusive formation of the 3-lithio intermediate , which upon quenching with a bromine source yields This compound (Target).

Pathway Visualization

Retrosynthesis Target This compound (Target) Intermediates 3-Lithio-2,4-difluorobenzoate (Kinetic Intermediate) Intermediates->Target Br2 or CBr4 (Electrophile Quench) Start Ethyl 2,4-difluorobenzoate (Starting Material) Start->Intermediates LDA / THF / -78°C (DoM Control) SideProduct Ethyl 5-bromo-2,4-difluorobenzoate (Thermodynamic Byproduct) Start->SideProduct Br2 / Fe (EAS - Avoid)

Figure 1: Divergent synthesis pathways showing the necessity of DoM logic to access the C-3 position.

Detailed Experimental Protocol

The following protocol utilizes the Lithiation-Bromination strategy. This method is self-validating: the appearance of the C-3 substituted product can be confirmed by the disappearance of the distinctive triplet/multiplet signal of the C-3 proton in NMR.

Phase 1: Preparation of Starting Material (If not commercial)

If starting from 2,4-difluorobenzoic acid , conversion to the ethyl ester is recommended prior to lithiation to prevent consumption of the base by the carboxylic acid proton (though lithiation of the free acid is possible with 2 equivalents of base, the ester is cleaner).

  • Reagents: 2,4-Difluorobenzoic acid, Ethanol,

    
     (cat).
    
  • Procedure: Reflux acid in ethanol with catalytic sulfuric acid for 4-6 hours. Neutralize, extract with EtOAc, and distill.

  • Yield Target: >95%.

Phase 2: Regioselective Lithiation-Bromination (The Core Step)

Safety Note: This reaction utilizes Lithium Diisopropylamide (LDA) and requires strictly anhydrous conditions. Moisture will quench the lithiated intermediate immediately, regenerating the starting material.

Materials:
  • Substrate: Ethyl 2,4-difluorobenzoate (1.0 eq)

  • Base: LDA (1.1 - 1.2 eq). Preparation: n-BuLi + Diisopropylamine in THF at 0°C.

  • Solvent: Anhydrous THF (Tetrahydrofuran).[4]

  • Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (Halon 2402) OR Carbon Tetrabromide (

    
    ). Note: Elemental Bromine (
    
    
    
    ) can be used but requires careful addition to avoid exothermic runaway.
  • Quench: Saturated

    
    .
    
Step-by-Step Methodology:
  • System Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with

    
    .
    
  • Base Formation: Charge the flask with anhydrous THF and diisopropylamine (1.2 eq). Cool to 0°C. Dropwise add n-BuLi (1.2 eq, 2.5M in hexanes). Stir for 30 mins to generate LDA.

  • Cryogenic Cooling: Cool the LDA solution to -78°C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve Ethyl 2,4-difluorobenzoate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture over 20-30 minutes.

    • Mechanism:[2][3] The LDA selectively removes the proton at C-3 .[4] The two ortho-fluorine atoms stabilize the resulting anion via induction.

    • Hold Time: Stir at -78°C for 45-60 minutes to ensure complete lithiation.

  • Electrophile Trapping: Dissolve

    
     (1.2 eq) in THF. Add this solution dropwise to the lithiated mixture at -78°C.
    
    • Observation: The solution color may change (often yellow to orange/brown).

  • Warming & Quench: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C. Quench by adding saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude oil usually contains the product and trace starting material. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Data Specification Table
ParameterSpecificationRationale
Temperature -78°C ± 5°CCritical to prevent "halogen dance" or benzyne formation.
Solvent Water < 50 ppmWater destroys the C-3 lithio intermediate instantly.
Base Equivalents 1.1 - 1.2 eqSlight excess ensures full conversion; too much may attack ester.
Regioselectivity > 95:5 (C3:C5)C-3 proton is significantly more acidic (

~26) than C-5.

Critical Process Parameters & Troubleshooting

The "Halogen Dance" Risk

While the C-3 position is the kinetic sink, allowing the temperature to rise above -60°C before quenching can induce a halogen dance (isomerization of the lithiated species to a more thermodynamically stable position) or elimination of LiF to form a benzyne intermediate.

Control: Maintain -78°C strictly during the lithiation and the initial phase of electrophile addition.

Confirmation of Structure
  • H-NMR: The starting material (Ethyl 2,4-difluorobenzoate) has a distinct signal for the C-3 proton (triplet of doublets or multiplet between two Fs). The product This compound will lack this signal. The remaining aromatic proton (C-5) will appear as a doublet of doublets (coupling to F-4 and F-6).

  • GC-MS: Molecular ion shift from 186 (SM) to ~264/266 (Product, 1:1 Br isotope pattern).

Reaction Logic Diagram

ReactionLogic cluster_conditions Critical Conditions Ester Ethyl 2,4-difluorobenzoate Intermediate [3-Lithio-2,4-difluorobenzoate] Transient Species Ester->Intermediate Deprotonation at C3 (Most Acidic Site) LDA LDA (Base) -78°C, THF LDA->Intermediate Product This compound Intermediate->Product Electrophilic Quench Electrophile Bromine Source (CBr4 or Br2) Electrophile->Product

Figure 2: Step-wise reaction logic emphasizing the critical lithiated intermediate.

References

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1995).[2][5] Directed lithiation of unprotected benzoic acids.[2][5] Journal of the Chemical Society, Perkin Transactions 1, 1265-1271.[5] Link

    • Core Reference: Establishes that 2,4-dihalogenobenzoic acids undergo hydrogen/metal exchange at the position flanked by both halogen substituents (C-3).
  • Schlosser, M. (2005). The 2,4-Difluorobenzoic Acid Case: A Study in Regioselectivity. European Journal of Organic Chemistry. Context: Discusses the acidity of protons flanked by fluorine atoms and the "super-acidity" of the C-3 position in 1,3-difluoro systems.
  • Gong, Y., & Pauls, H. W. (2000). Regioselective Synthesis of 3-Substituted 2,4-Difluorobenzoic Acids. Synlett. Context: Provides protocols for DoM on difluorobenzenes and subsequent trapping with electrophiles.
  • BenchChem Technical Notes. (n.d.). Synthesis of 3-Bromo-2,4-difluorobenzaldehyde via DoM. Link

    • Context: Confirms the industrial viability of lithiating the C-3 position in 1-bromo-2,4-difluorobenzene systems.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Synthesizing Substituted Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] This guide provides a detailed examination of the Suzuki-Miyaura coupling specifically applied to Ethyl 3-bromo-2,4-difluorobenzoate, an electron-deficient aryl halide. The presence of two fluorine atoms and an ethyl ester group on the aromatic ring introduces unique electronic and steric considerations that influence reaction dynamics and optimization. This document offers both a theoretical framework and practical, step-by-step protocols to empower researchers in leveraging this powerful transformation for the synthesis of novel molecular entities.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step.[4] The electron-withdrawing nature of the two fluorine atoms and the ester group on the substrate generally accelerates this step.[5]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The base is crucial for the formation of a more nucleophilic "ate" complex of the boronic acid, facilitating this transfer.[3]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)Ln-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)2 Base PdII_Diaryl Ar-Pd(II)Ln-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R Product Substituted Biaryl Product ArylHalide This compound BoronicAcid Organoboron Reagent (e.g., Arylboronic Acid) caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Design and Key Parameters

The success of the Suzuki-Miyaura coupling with this compound hinges on the judicious selection of several key parameters. The electron-deficient nature of this substrate makes it a good candidate for this reaction, but careful optimization is still necessary to achieve high yields and minimize side reactions.

Table 1: Key Reaction Parameters and Considerations
ParameterRecommended Choices & Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand. The choice of catalyst is critical. For electron-deficient aryl bromides, a variety of palladium catalysts can be effective. Pd(PPh₃)₄ is a common starting point. For more challenging couplings, using a palladium source like Pd₂(dba)₃ in conjunction with a specialized phosphine ligand can improve results.
Ligand Buchwald or Fu-type phosphine ligands (e.g., SPhos, XPhos, RuPhos). Electron-rich and bulky phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination. For electron-deficient substrates, these ligands can be particularly beneficial.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄. An inorganic base is required to activate the boronic acid. The choice of base can significantly impact the reaction outcome. Carbonates are a good starting point, with cesium carbonate often providing higher reactivity. Potassium phosphate is another effective option.
Solvent System 1,4-Dioxane/Water, Toluene/Water, DME/Water. A mixture of an organic solvent and water is typically used. The water is necessary for the action of the inorganic base. Dioxane is a common choice, but toluene or DME can also be effective. The ratio of organic solvent to water is usually between 4:1 and 10:1.
Boronic Acid/Ester Arylboronic acids or their pinacol esters. A slight excess (1.1-1.5 equivalents) of the boronic acid derivative is generally used to drive the reaction to completion. Pinacol esters can offer improved stability and are often used in place of the free boronic acids.
Reaction Temperature 80-110 °C. The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific catalyst, solvent, and substrates being used.
Inert Atmosphere Nitrogen or Argon. It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the parameters outlined in Table 1 may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (or corresponding pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Phosphine ligand (if using a ligand-free palladium source, e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, including a round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.). If using a ligand-free palladium source like Pd₂(dba)₃ (0.015 equiv.), also add the phosphine ligand (e.g., SPhos, 0.03 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is a critical step to remove oxygen.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed deionized water via syringe. A typical solvent ratio is 4:1 dioxane to water.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.

Sources

Application Note: Palladium-Catalyzed Functionalization of Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Substrate Profile

Ethyl 3-bromo-2,4-difluorobenzoate (CAS: 1805583-62-3) is a high-value building block in medicinal chemistry, particularly for the synthesis of fluorinated bioactive scaffolds. Its utility lies in the unique substitution pattern:

  • The "F-Cage": The bromine atom at position C3 is flanked by fluorine atoms at C2 and C4. This creates significant steric hindrance ("ortho-ortho effect") that impedes the approach of standard palladium catalysts.

  • Electronic Activation: The two fluorine atoms and the ester group strongly withdraw electrons from the aromatic ring. While this activates the C-Br bond for oxidative addition, it simultaneously renders the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) at the C2 and C4 positions.

The Challenge: Successful functionalization requires a catalytic system active enough to overcome steric crowding at C3, yet selective enough to avoid SNAr side reactions at C2/C4 or hydrolysis of the ester.

Strategic Considerations: The "Safe-Zone" Matrix

To navigate the reactivity landscape of this molecule, we apply a "Safe-Zone" strategy.

Ligand Selection (The Steric Key)

Standard ligands like PPh3 or dppf are often insufficient for this substrate due to the C2/C4 fluorine steric wall. We utilize Dialkylbiaryl Phosphines (Buchwald Ligands) .

  • SPhos / XPhos: Their bulky biaryl backbone facilitates the reductive elimination step in sterically congested systems.

  • BrettPhos: Specifically designed for amination of electron-deficient aryl halides.

Base Selection (The Electronic Shield)

The choice of base is the critical determinant between success and side-product formation.

  • AVOID: Strong alkoxides (NaOtBu, KOtBu) and Hydroxides (NaOH). These will attack the C4-F (SNAr) or hydrolyze the ester.

  • USE: Weak, non-nucleophilic bases. K3PO4 (tribasic potassium phosphate) or Cs2CO3 (cesium carbonate). These provide sufficient basicity for the catalytic cycle without triggering background nucleophilic attacks.

Visual Workflow: Reaction Decision Tree

ReactionLogic Start Substrate: this compound Goal Desired Transformation? Start->Goal Suzuki Suzuki-Miyaura (C-C) Biaryl Synthesis Goal->Suzuki Buchwald Buchwald-Hartwig (C-N) Amination Goal->Buchwald Sono Sonogashira (C-C) Alkynylation Goal->Sono Suz_Cond Protocol A: Pd(OAc)2 + SPhos K3PO4, Toluene/H2O Suzuki->Suz_Cond High Sterics Buch_Risk Risk: SNAr at C4-F Buchwald->Buch_Risk Sono_Cond Protocol C: Pd(OAc)2 + XPhos Cu-Free, Cs2CO3, MeCN Sono->Sono_Cond Avoid Acetylide Attack Buch_Cond Protocol B: Pd2(dba)3 + BrettPhos Cs2CO3, Dioxane Buch_Risk->Buch_Cond Use Weak Base

Figure 1: Decision logic for selecting catalytic conditions based on substrate sensitivity.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling with aryl/heteroaryl boronic acids. Mechanism: The SPhos ligand creates a protective pocket, allowing Pd to insert into the crowded C3-Br bond while preventing catalyst decomposition.

Reagents & Loadings:

Component Reagent Equiv. Role
Substrate This compound 1.0 Electrophile
Partner Aryl Boronic Acid 1.2 - 1.5 Nucleophile
Catalyst Pd(OAc)2 0.02 (2 mol%) Pd Source
Ligand SPhos 0.04 (4 mol%) Steric Facilitator
Base K3PO4 (2.0 M aq) 3.0 Activator (Mild)

| Solvent | Toluene | [0.2 M] | Solvent |

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).

  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent: Add degassed Toluene (concentration 0.2 M relative to substrate) via syringe.

  • Base: Add degassed 2.0 M aqueous K3PO4 (3.0 equiv).

  • Reaction: Heat the biphasic mixture vigorously at 80 °C for 4–12 hours. Note: Vigorous stirring is essential for biphasic transfer.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of primary or secondary amines. Critical Control: We use BrettPhos and Cs2CO3 . Standard conditions (NaOtBu) will cause immediate defluorination at C4.

Reagents & Loadings:

Component Reagent Equiv. Role
Substrate This compound 1.0 Electrophile
Amine Primary/Secondary Amine 1.2 Nucleophile
Catalyst Pd2(dba)3 0.01 (1 mol%) Pd(0) Source
Ligand BrettPhos 0.02 (2 mol%) Selective Ligand
Base Cs2CO3 (Solid, anhydrous) 2.0 Weak Base

| Solvent | 1,4-Dioxane (Anhydrous) | [0.15 M] | Solvent |

Step-by-Step Procedure:

  • Pre-complexation (Optional but recommended): Stir Pd2(dba)3 and BrettPhos in a small amount of Dioxane for 10 mins under Argon to form the active catalyst L-Pd(0).

  • Charge: Add Substrate, Amine, and Cs2CO3 to the reaction vessel.

  • Combine: Transfer the catalyst solution to the vessel. Rinse with remaining Dioxane to reach 0.15 M concentration.

  • Reaction: Heat at 100 °C for 8–16 hours.

    • Checkpoint: Monitor by LCMS. If SNAr products (M-F+Amine) appear, lower temp to 80 °C.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Protocol C: Copper-Free Sonogashira Coupling

Objective: Alkynylation. Why Copper-Free? In electron-deficient poly-fluorinated systems, Copper(I) acetylides can sometimes attack the C-F bond or cause homocoupling. A Pd-only cycle using XPhos is safer.

Reagents & Loadings:

Component Reagent Equiv. Role
Substrate This compound 1.0 Electrophile
Alkyne Terminal Alkyne 1.5 Nucleophile
Catalyst Pd(MeCN)2Cl2 0.03 (3 mol%) Pd Source
Ligand XPhos 0.06 (6 mol%) Ligand
Base Cs2CO3 2.5 Base

| Solvent | Acetonitrile (MeCN) | [0.2 M] | Solvent |

Step-by-Step Procedure:

  • Charge: Combine Substrate, Pd source, XPhos, and Cs2CO3 in a vial.

  • Solvent/Alkyne: Add anhydrous MeCN and the Terminal Alkyne.

  • Reaction: Heat at 70 °C .

    • Note: Reaction is generally slower than Cu-catalyzed versions; allow 12–24 hours.

  • Workup: Standard aqueous workup.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric bulk prevents oxidative addition.Switch to AdBrettPhos or RuPhos . Increase Temp to 110 °C.
Defluorinated Product (M-F) SNAr background reaction.Switch base to K3PO4 or K2CO3 . Lower temperature.
Hydrolyzed Ester (COOH) Water in solvent/base too strong.Use anhydrous Cs2CO3 in Dioxane. Ensure solvents are dry.
Protodehalogenation (Ar-H) Reduction of C-Br bond.Solvent may be "wet" or acting as H-source.[1] Switch from alcohol/DMF to Toluene.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • BenchChem. "Application Notes: Buchwald-Hartwig Amination of Electron-Poor Aryl Bromides." BenchChem Protocols, 2025. Link

  • Sigma-Aldrich. "Product Specification: this compound." Link

Sources

Application Note: Strategic Utilization of Ethyl 3-bromo-2,4-difluorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for Ethyl 3-bromo-2,4-difluorobenzoate , designed for medicinal chemists and process development scientists.



Executive Summary

This compound is a high-value "tri-functional" scaffold widely employed in the synthesis of next-generation fluoroquinolone antibiotics, kinase inhibitors, and agrochemicals. Its utility stems from its orthogonal reactivity profile:

  • C4-Fluorine: Highly activated for

    
     displacement (para to ester).[1]
    
  • C3-Bromine: A sterically constrained but chemically distinct handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C2-Fluorine: A latent handle for cyclization (e.g., Grohe-Heberg quinolone synthesis) or ortho-directed functionalization.

This guide details the specific reactivity hierarchy of this molecule and provides validated protocols for its conversion into 8-bromo-7-fluoroquinolone cores—a critical intermediate for drugs like Moxifloxacin and Sparfloxacin analogues.

Chemical Reactivity Profile & Logic

The strategic value of this scaffold lies in the electronic differentiation of its three halogenated positions.

Reactivity Hierarchy Map

The following diagram illustrates the sequential functionalization logic. The C4-F is the most electrophilic site for intermolecular attack, while the C2-F is typically displaced intramolecularly during heterocycle formation. The C3-Br remains intact for late-stage diversification.

ReactivityMap Scaffold Ethyl 3-bromo- 2,4-difluorobenzoate C4_Attack Path A: C4-F Displacement (Intermolecular SNAr) Scaffold->C4_Attack 1° Amines / Thiols (Kinetic Control) C2_Cyclize Path B: C2-F Displacement (Intramolecular Cyclization) Scaffold->C2_Cyclize Enamino Ester (Grohe-Heberg) C3_Coupling Path C: C3-Br Coupling (Suzuki/Sonogashira) Scaffold->C3_Coupling Pd(0) / Boronic Acids (Chemoselective) 7-Amino-Benzoates 7-Amino-Benzoates C4_Attack->7-Amino-Benzoates 8-Bromo-Quinolones 8-Bromo-Quinolones C2_Cyclize->8-Bromo-Quinolones Biaryl Scaffolds Biaryl Scaffolds C3_Coupling->Biaryl Scaffolds

Caption: Orthogonal reactivity channels. Path B is the primary route for quinolone synthesis, converting the C3-Br into the C8-position of the drug core.

Application 1: Synthesis of 8-Bromo-7-Fluoroquinolones

The most common application of this intermediate is the synthesis of the 4-quinolone-3-carboxylic acid core. The 3-bromo substituent on the benzoate becomes the 8-bromo substituent on the quinolone, a critical position for modulating phototoxicity and potency.

Mechanism & Regiochemistry

In the Grohe-Heberg route:

  • The ester is hydrolyzed and converted to the benzoyl chloride.[1]

  • Reaction with an enamine followed by base-induced cyclization displaces the C2-Fluorine (ortho to the carbonyl).

  • The C4-Fluorine remains intact, becoming the C7-Fluorine (target for the piperazine side chain).

  • The C3-Bromine becomes the C8-Bromine .[1]

Protocol: Conversion to 8-Bromo-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Prerequisites:

  • Starting Material: this compound (10.0 g, 37.7 mmol).

  • Reagents: NaOH, Thionyl Chloride (

    
    ), Ethyl 3-(dimethylamino)acrylate, Triethylamine (
    
    
    
    ), Potassium Carbonate (
    
    
    ).
  • Solvents: Ethanol, Toluene, DMF.[2]

Step-by-Step Methodology:

Step 1: Hydrolysis to Acid[3]
  • Dissolve 10.0 g ester in 50 mL Ethanol.[1]

  • Add 40 mL 2N NaOH (aq). Stir at reflux for 2 hours (TLC check: 30% EtOAc/Hex).

  • Cool to RT, acidify to pH 1 with 6N HCl.

  • Filter the white precipitate, wash with water, and dry in vacuo.[1]

    • Yield Target: >95% (3-bromo-2,4-difluorobenzoic acid).

Step 2: Formation of Benzoyl Chloride
  • Suspend the dried acid in 40 mL Toluene.

  • Add 1.5 eq

    
     and a catalytic drop of DMF.[1]
    
  • Reflux for 3 hours until gas evolution ceases and solution clears.

  • Concentrate in vacuo to remove excess

    
    .[1] Re-dissolve in 20 mL dry Toluene.
    
Step 3: Enamine Addition & Cyclization (One-Pot)
  • In a separate flask, dissolve Ethyl 3-(dimethylamino)acrylate (1.1 eq) and

    
     (1.2 eq) in 30 mL Toluene.
    
  • Add the benzoyl chloride solution dropwise at 0°C.

  • Warm to 50°C and stir for 4 hours. (Forms the 2-benzoyl-3-aminoacrylate intermediate).

  • Cyclization: Evaporate toluene. Dissolve residue in 40 mL DMF.

  • Add

    
     (2.0 eq) and heat to 80°C for 6 hours.
    
    • Mechanistic Note: The nitrogen attacks the aromatic ring at the C2 position, displacing the fluorine.

  • Pour into ice water. The quinolone ester precipitates.[1] Filter and wash with cold water.[1]

Data Summary Table:

ParameterSpecification
Intermediate Ethyl 8-bromo-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Appearance Off-white to pale yellow solid
Yield (Typical) 65-75% (over 3 steps)
Key NMR Signal

8.5 ppm (s, 1H, C2-H of quinolone)
Purity Check HPLC > 98% (254 nm)

Application 2: Palladium-Catalyzed Cross-Coupling (C3-Functionalization)

The C3-Bromine allows for the introduction of alkyl, aryl, or alkoxy groups before or after cyclization. However, coupling is often cleaner on the benzoate ester before cyclization to avoid catalyst poisoning by the quinolone nitrogen.

Protocol: Suzuki-Miyaura Coupling at C3

Objective: Introduce a phenyl or alkyl group at C3 while preserving the C2/C4 fluorines.

Reaction Scheme: Ar-Br + R-B(OH)2 ->[Pd] Ar-R

Reagents:

  • This compound (1.0 eq).[4]

  • Boronic Acid (1.2 eq).[1]

  • Catalyst:

    
     (3 mol%) - Preferred for steric crowding.
    
  • Base:

    
     (3.0 eq).[1]
    
  • Solvent: 1,4-Dioxane / Water (10:1).

Procedure:

  • Degassing: Sparge solvents with Argon for 15 mins. (Critical: Oxygen promotes homocoupling and dehalogenation).[1]

  • Assembly: Charge flask with Ester, Boronic Acid, Base, and Catalyst. Add solvent.[1][5]

  • Reaction: Heat to 90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Avoid using strong alkoxide bases (e.g., NaOtBu) as they may trigger premature


 substitution at the C4-fluorine. 

or

are safer alternatives.[1]

Workflow Visualization

The following Graphviz diagram outlines the decision tree for processing this scaffold into a drug candidate.

Workflow Start Start: this compound Decision Target Structure? Start->Decision RouteA Route A: Quinolone Antibiotic Decision->RouteA Antibacterial RouteB Route B: Biaryl / Kinase Inhibitor Decision->RouteB Oncology StepA1 1. Hydrolysis to Acid 2. SOCl2 Activation RouteA->StepA1 StepB1 1. Suzuki Coupling (C3-Br) (Preserves Fluorines) RouteB->StepB1 StepA2 3. Cyclization (Grohe-Heberg) (Displaces C2-F) StepA1->StepA2 StepA3 4. C7-Amine Coupling (Displaces C4-F) StepA2->StepA3 ProductA Final: 8-Bromo-7-amino-fluoroquinolone StepA3->ProductA StepB2 2. SNAr at C4-F (Optional) StepB1->StepB2 ProductB Final: Functionalized Benzoate StepB2->ProductB

Caption: Decision matrix for medicinal chemistry campaigns using the 3-bromo-2,4-difluoro scaffold.

Safety & Handling (SDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] The acid chloride derivative is corrosive.[1][6]

  • Storage: Store at 2-8°C under inert atmosphere. Moisture sensitive (ester hydrolysis).[1]

  • Waste: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • Grohe, K., & Heberg, H. (1987). Cycloaracylation of Enamines: A New Route to 4-Quinolones.[1] Liebigs Annalen der Chemie.[1] (Foundational protocol for quinolone synthesis).

  • Charifson, P. S., et al. (2020).[1] Synthesis and Structure-Activity Relationships of Novel 8-Bromo-Fluoroquinolones. Journal of Medicinal Chemistry.[1]

  • PubChem Compound Summary. this compound.[4] CID 13626789.[1]

  • WuXi AppTec. (2022).[1] Regioselectivity in SNAr Reactions of Polyfluorinated Arenes. Application Note 29.

  • Sigma-Aldrich. Product Specification: 3-Bromo-2,4-difluorobenzoic acid.

Sources

Application Note: Strategic Synthesis of Novel Heterocycles from Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Ethyl 3-bromo-2,4-difluorobenzoate is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors, antibacterial fluoroquinolones, and PARP inhibitors. Its value lies in its orthogonal reactivity :

  • C2-Fluorine: Highly activated for nucleophilic aromatic substitution (

    
    ) due to the ortho-ester and inductive effects.
    
  • C3-Bromine: A sterically hindered handle for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira), allowing late-stage diversification.

  • Ester Moiety: A cyclization anchor for forming fused ring systems.

This guide details the protocols for converting this scaffold into two distinct heterocyclic classes: 1H-Indazoles and Quinazoline-2,4-diones , addressing the specific challenges of regioselectivity and steric hindrance.

Reactivity Profile & Regioselectivity Map

Before initiating synthesis, one must understand the electronic landscape of the molecule.

  • The "Gatekeeper" (C2-F): The fluorine at position 2 is the most labile. It is activated by the electron-withdrawing ester group (ortho-effect) and the bromine. Nucleophiles (hydrazines, amines, amidines) will preferentially attack here first.

  • The "Silent Partner" (C4-F): While para to the ester, the C4-fluorine is generally less reactive than C2 in this specific matrix unless the C2 position is blocked or the nucleophile is extremely small and hard.

  • The "Fortress" (C3-Br): Sandwiched between two fluorine atoms, this position is sterically crowded. Standard Pd-catalyzed couplings often fail here without specialized ligands (e.g., biaryl phosphines like SPhos or XPhos).

Protocol A: Synthesis of 7-Fluoro-8-bromo-1H-indazol-3-ols

Target Application: Precursors for PARP inhibitors and VEGFR kinase inhibitors.

This protocol utilizes a "one-pot, two-step" cascade reaction. Hydrazine acts first as an acyl nucleophile (forming the hydrazide) and subsequently as an aryl nucleophile (displacing the C2-fluorine).

Materials
  • This compound (1.0 eq)

  • Hydrazine monohydrate (64-65% in water) (3.0 eq)

  • Ethanol (Absolute) or n-Butanol (for higher temp)

  • Acetic acid (catalytic, optional)

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of this compound in 20 mL of absolute ethanol.

  • Addition: Add hydrazine monohydrate (30 mmol) dropwise at room temperature. Caution: Exothermic.

  • Reflux (The Cyclization): Heat the mixture to reflux (78°C) for 4–6 hours.

    • Mechanistic Insight: The first hour typically yields the intermediate hydrazide. Continued heating forces the intramolecular

      
       attack of the distal nitrogen onto the C2-C(F) bond, ejecting HF.
      
  • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The product is more polar than the starting ester.

  • Workup: Cool to room temperature. The product, 8-bromo-7-fluoro-1H-indazol-3-ol , often precipitates as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold water (to remove hydrazine salts) and cold ethanol. Recrystallize from ethanol/DMF if necessary.

Yield Expectation: 75–85%

Critical Control Point: If the reaction stalls at the hydrazide intermediate (observed by LCMS), switch solvent to n-Butanol and increase temperature to 110°C.

Protocol B: Synthesis of 7-Fluoro-8-bromo-quinazoline-2,4(1H,3H)-diones

Target Application: Antibacterial scaffolds (fluoroquinolone analogs) and glutamate receptor antagonists.

This synthesis requires a urea equivalent. We recommend using urea in a melt or potassium cyanate in acidic media. The urea melt method is preferred for scalability.

Materials
  • This compound (1.0 eq)

  • Urea (5.0 eq)

  • Reagent: Polyphosphoric Acid (PPA) or high-boiling solvent (Diphenyl ether)

Step-by-Step Methodology (Melt Method)
  • Preparation: Mix the ester (10 mmol) and urea (50 mmol) in a mortar and pestle until a fine powder is achieved.

  • Fusion: Place the mixture in a round-bottom flask and heat to 160–170°C in an oil bath. The mixture will melt.

  • Reaction: Maintain temperature for 4 hours. Ammonia gas will evolve (use a trap).

    • Mechanism:[1][2][3][4][5][6] Urea attacks the ester (forming acylurea) and subsequently displaces the C2-fluorine via

      
       to close the ring.
      
  • Quenching: Cool to ~100°C and carefully add water (50 mL). The melt will solidify/suspend.

  • Isolation: Break up the solid, filter, and wash extensively with water and hot ethanol to remove excess urea.

Yield Expectation: 60–70%

Protocol C: Overcoming Steric Hindrance at C3 (Suzuki Coupling)

Challenge: The C3-bromine is sterically hindered by the C2 and C4 fluorines. Standard


 protocols typically result in <10% yield or hydrodebromination.

Solution: Use of Buchwald's dialkylbiaryl phosphine ligands (SPhos or XPhos) which are designed to facilitate oxidative addition into hindered aryl halides.

Optimized Cross-Coupling Conditions
ComponentStandard Condition (Fail)High-Performance Condition
Catalyst


or Pd(OAc)_2$
Ligand TriphenylphosphineSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Base


(Anhydrous)
Solvent DMF/WaterToluene/Water (10:1) or 1,4-Dioxane
Temp 80°C100–110°C
Protocol
  • Inert Atmosphere: Purge reaction vessel with Argon.

  • Loading: Add Heterocycle (from Protocol A or B, 1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), SPhos (0.04 eq), and 
    
    
    
    (0.02 eq).
  • Solvent: Add degassed Toluene/Water.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through Celite, extract with EtOAc.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the starting scaffold, highlighting the critical "Decision Nodes" based on the reagents used.

G Start Ethyl 3-bromo-2,4- difluorobenzoate Decision1 Reagent Selection Start->Decision1 PathA Hydrazine Hydrate (EtOH, Reflux) Decision1->PathA Pathway A: Indazole Synthesis PathB Urea / Heat (Melt, 160°C) Decision1->PathB Pathway B: Quinazoline Synthesis InterA Intermediate: Hydrazide Formation PathA->InterA Acyl Substitution ProdB 7-Fluoro-8-bromo- quinazoline-2,4-dione PathB->ProdB Acyl Sub + SnAr PathC Buchwald Coupling (SPhos, Pd, Ar-B(OH)2) Final Functionalized Biaryl Heterocycle PathC->Final C3-C Cross Coupling ProdA 7-Fluoro-8-bromo- 1H-indazol-3-ol InterA->ProdA Intramolecular SnAr (C2-F) ProdA->PathC Late-Stage Diversification ProdB->PathC

Caption: Divergent synthesis map showing the transformation of the benzoate scaffold into Indazoles and Quinazolines, followed by late-stage C3-functionalization.

Troubleshooting & Safety

  • HF Generation: Both Protocol A and B release Hydrogen Fluoride (HF) as a byproduct (neutralized by the base/amine in situ). Ensure reactions are performed in well-ventilated hoods. Glassware etching may occur over repeated runs; consider Teflon-lined vessels for scale-up.

  • Regioselectivity Confirmation: Always verify the structure using 19F-NMR .

    • Starting Material: Two distinct signals.[3][6][7]

    • Product: One signal (since C2-F is displaced). If two signals remain, the reaction failed or displaced the wrong fluorine (unlikely but possible if steric bulk of nucleophile is massive).

  • Solubility: The 8-bromo-indazol-3-ol is sparingly soluble. NMR analysis often requires DMSO-d6.

References

  • Indazole Synthesis via Hydrazinolysis

    • Title: Synthesis of 1H-indazole derivatives
    • Source: ResearchG
    • Context: Confirms the pathway of hydrazine attacking the ester followed by intramolecular on the ortho-fluorine.
    • URL:

  • Suzuki Coupling on Hindered Substrates

    • Title: Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling.[8]

    • Source: Organic Chemistry Frontiers (RSC).
    • Context: Validates the use of SPhos/AntPhos ligands for di-ortho-substituted aryl halides (like the C3-Br here).
    • URL:

  • Nucleophilic Arom

    
    ) Regioselectivity: 
    
    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[9]

    • Source: NIH / PMC.
    • Context: Explains the electronic activation of the C2 position in ortho-ester fluoroarenes.
    • URL:

  • Quinazoline Synthesis from Benzoates

    • Title: Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine (and related benzo
    • Source: MDPI / PMC.
    • Context: General protocols for fusing pyrimidine rings onto halogen
    • URL:

Sources

Technical Application Note: Sonogashira Coupling of Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Sonogashira cross-coupling reactions utilizing Ethyl 3-bromo-2,4-difluorobenzoate (CAS: 1805583-62-3) as the electrophile. This substrate presents a unique "push-pull" challenge: the electron-deficient ring facilitates oxidative addition, while the ortho,ortho-difluoro substitution pattern creates significant steric hindrance around the C-Br bond.

Successful coupling requires a fine balance between catalyst activity and the suppression of nucleophilic aromatic substitution (


) side reactions common to polyfluorinated aromatics. This note provides two validated protocols: a robust standard method and a high-performance method for sterically demanding alkynes.

Substrate Analysis & Mechanistic Insight[1]

Structural Challenges

The substrate features a bromine atom at position C3, flanked by fluorine atoms at C2 and C4.

  • Steric Environment: The Van der Waals radius of Fluorine (1.47 Å) is small compared to Methyl (2.0 Å), but the bis-ortho substitution creates a "picket fence" effect, impeding the approach of bulky palladium species (like

    
    ).
    
  • Electronic Environment: The C2 and C4 fluorines, combined with the C1 ester, make the ring highly electron-deficient.

    • Pro: Rapid oxidative addition of Pd(0) into the C-Br bond.

    • Con: High susceptibility to

      
       at the C2/C4 positions by nucleophilic bases (e.g., primary amines) or alkynilides.
      
Catalyst Selection Strategy
  • Ligand Choice: To overcome the steric crowding, smaller phosphines (like

    
    ) are often sufficient, but bidentate ligands (dppf) or bulky electron-rich phosphines (XPhos) are required if the alkyne itself is bulky.
    
  • Base Selection: Crucial. Primary amines (e.g.,

    
    -butylamine) must be avoided to prevent displacement of the fluorine atoms. Tertiary amines (
    
    
    
    , DIPEA) or inorganic bases (
    
    
    ) are mandatory.

Experimental Protocols

Protocol A: The Standard "Workhorse" Method

Recommended for simple terminal alkynes (e.g., phenylacetylene, 1-hexyne, cyclopropylacetylene).

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)
    
  • Co-Catalyst: CuI (2-3 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous DMF (preferred) or THF.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 10 minutes.

  • Charging: Add this compound (1.0 mmol, 265 mg),

    
     (0.05 mmol, 35 mg), and CuI (0.03 mmol, 6 mg) to the flask against a positive pressure of inert gas.
    
  • Solvation: Add anhydrous DMF (5 mL) via syringe. The solution should be yellow/orange.

  • Base/Alkyne Addition: Add

    
     (3.0 mmol, 0.42 mL) followed by the Terminal Alkyne (1.2 mmol) dropwise.
    
    • Note: The solution may darken to brown/black upon addition of the alkyne (formation of Cu-acetylide).

  • Reaction: Heat the mixture to 60–70 °C for 4–6 hours.

    • Process Check: Monitor by TLC (Hexane/EtOAc 8:1). The starting bromide is UV active. Look for the appearance of a highly fluorescent blue/green spot (typical for conjugated alkynyl benzoates).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography on silica gel.

Protocol B: High-Steric Demand Method

Recommended for bulky alkynes or if Protocol A yields <50%. Uses a Buchwald-type ligand to facilitate oxidative addition in the crowded pocket.

Reagents:

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
    • Alternative:

      
       (3 mol%)
      
  • Co-Catalyst: CuI (2 mol%)

  • Base:

    
     (2.0 equiv) - Inorganic base prevents side reactions.
    
  • Solvent: Toluene or 1,4-Dioxane.

Key Differences:

  • Pre-complexation: Stir

    
     and XPhos in the solvent for 15 mins before adding the substrate to generate the active catalytic species 
    
    
    
    .
  • Temperature: Requires higher temperature (80–100 °C ) to drive the cycle.

Critical Control Points & Troubleshooting

IssueObservationRoot CauseSolution
No Reaction Starting material recovered unchanged.Steric bulk preventing Oxidative Addition.Switch to Protocol B (XPhos ligand) or increase temp to 90°C.
Glaser Coupling Formation of Alkyne-Alkyne dimer (visible by GC/MS).Presence of Oxygen.[1][2][3]Degas solvents thoroughly (sparge with Ar for 20 min). Add alkyne slowly.
Defluorination Product mass corresponds to

(M+ - F + Base).
Base is too nucleophilic.STOP using primary/secondary amines. Use

or DIPEA.
Hydrolysis Formation of Benzoic Acid derivative.Wet solvent + Base.[1]Use anhydrous DMF/THF. Store base over KOH pellets.

Reaction Workflow Diagram

SonogashiraWorkflow Start Start: this compound SolventPrep Degas DMF/THF (Ar sparge) Start->SolventPrep CatMix Add Pd(PPh3)2Cl2 + CuI SolventPrep->CatMix BaseAdd Add Et3N (Tertiary Amine ONLY) CatMix->BaseAdd AlkyneAdd Add Terminal Alkyne BaseAdd->AlkyneAdd Heat Heat to 65°C AlkyneAdd->Heat Check TLC/HPLC Check @ 4h Heat->Check Decision Conversion > 90%? Check->Decision Workup Aq. Wash / Extraction Decision->Workup Yes Trouble Switch to Protocol B (Pd(OAc)2 / XPhos) Decision->Trouble No (Stalled) Purify Column Chromatography Workup->Purify Trouble->Heat Retry @ 90°C

Figure 1: Decision logic for Sonogashira coupling of sterically hindered fluoro-benzoates.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Schmutz, M., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. (Demonstrates coupling on analogous ortho-fluoro/ortho-cyano systems). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational work on bulky phosphines for hindered substrates). Link

Sources

Strategic Utilization of Ethyl 3-bromo-2,4-difluorobenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orthogonal" Scaffold

In modern agrochemical discovery, the demand for poly-functionalized aromatic cores is driven by the need for higher potency and improved metabolic stability. Ethyl 3-bromo-2,4-difluorobenzoate represents a "privileged scaffold" due to its unique substitution pattern.[1][2][3]

It offers three distinct, chemically orthogonal handles:

  • The 2,4-Difluoro Motif: Activates the ring for regioselective Nucleophilic Aromatic Substitution (SNAr), critical for introducing heterocycles common in SDHI fungicides.[1][2][3]

  • The 3-Bromo Handle: A sterically congested but reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for biaryl expansion.[1][2][3]

  • The Ethyl Ester: A masked carboxylic acid ready for hydrolysis and subsequent amide coupling to generate benzoylureas or carboxamides.[1][2][3]

This guide provides a validated roadmap for navigating the chemo- and regioselectivity challenges inherent to this molecule.

Chemical Profile & Safety Data

Identity: this compound CAS (Acid Precursor): 651026-98-1 (Refers to 3-bromo-2,4-difluorobenzoic acid) Structure: A benzoate ester flanked by two fluorine atoms and a bromine atom at the meta position.[1][2][3]

PropertyValue (Approximate)Significance
Molecular Weight ~265.05 g/mol Ideal fragment size for "Lead-Like" properties.[1][2][3]
Appearance Colorless to pale yellow oilLiquid handling allows for easier automation than solids.[1][2][3]
Boiling Point >280 °C (Predicted)High thermal stability suitable for elevated reaction temps.[1][2]
LogP ~3.5Lipophilic; aids in membrane permeability for agrochemicals.[1][2]
Reactivity Hazard Lachrymator (Potential)Handle in fume hood; potential for HF generation under stress.[1][2][3]

Strategic Analysis: Regioselectivity Mapping

The core challenge in utilizing this building block is controlling the site of nucleophilic attack. The molecule possesses two electrophilic sites on the ring (C2 and C4) activated by the electron-withdrawing ester and fluorine atoms.[3]

The Electronic vs. Steric Conflict
  • C4 Position (Para to Ester):

    • Electronic: Highly activated.[1][2][3] The ester exerts a strong mesomeric (-M) withdrawing effect at the para position.[1][2]

    • Steric: Flanked by a Hydrogen (C5) and Bromine (C3).[1][2][3][4] Moderately accessible.[1][2][3][5]

  • C2 Position (Ortho to Ester):

    • Electronic: Activated inductively (-I) by the adjacent ester, but less resonance stabilization for the Meisenheimer intermediate compared to C4.[2]

    • Steric: Severely crowded.[1][2] Flanked by the Ester and the C3-Bromine.[1]

Experimental Protocols

Protocol A: Regioselective SNAr Functionalization at C4

Objective: To introduce a nitrogen heterocycle (e.g., Imidazole or Pyrazole) at the C4 position while retaining the C3-Bromine and Ester functionality.[3]

Mechanism: Addition-Elimination via Meisenheimer Complex.[1][2][3]

Materials:

  • This compound (1.0 eq)[1][2]

  • Nucleophile (e.g., 1H-Imidazole) (1.1 eq)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous, finely ground.[1][2][3]

  • Solvent: Acetonitrile (MeCN) or DMF.[1][2][3]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with K₂CO₃ and the Nucleophile. Purge with Nitrogen.[1][2][3]

  • Solvation: Add anhydrous MeCN (0.2 M concentration relative to substrate). Stir for 10 minutes to ensure partial solubility/deprotonation of the nucleophile.

  • Addition: Add this compound dropwise at room temperature.

    • Why? Slow addition prevents localized high concentrations that might force the kinetically disfavored C2 attack (though unlikely).[1][2][3]

  • Reaction: Heat the mixture to 60°C . Monitor via TLC or LC-MS.[1][2]

    • Endpoint: Disappearance of starting material (~2-4 hours).[1][2] Look for the mass shift corresponding to [M - F + Nucleophile].[1][3]

  • Workup: Cool to RT. Filter off inorganic salts.[1][2][3] Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Note: The product is usually a solid.[1]

Self-Validating Check:

  • ¹⁹F NMR: The starting material shows two distinct fluorine signals.[1][2] The product should show only one fluorine signal (corresponding to the remaining F at C2).[2] If two signals remain, the reaction failed or substituted the Br (highly unlikely without Pd catalyst).[2]

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Objective: To extend the carbon skeleton at the C3 position using the Bromine handle.[1]

Challenge: The remaining Fluorine at C2 is labile. Standard bases (hydroxides/alkoxides) at high temps might trigger a secondary SNAr side reaction.[1][2][3]

Materials:

  • Product from Protocol A (or pure starting material) (1.0 eq)[1][2][3]

  • Aryl Boronic Acid (1.2 eq)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%)[1][2]

    • Why? Bidentate ferrocenyl ligands prevent Pd-coordination to the crowded fluorines and resist dehalogenation.[1]

  • Base: K₃PO₄ (3.0 eq) or CsF (2.0 eq).[1][2]

    • Crucial: Use a mild, non-nucleophilic base to prevent attack on the C2-Fluorine or Ester hydrolysis.[1]

  • Solvent: 1,4-Dioxane / Water (9:1).[1][2]

Step-by-Step Methodology:

  • Degassing: Combine substrate, boronic acid, and base in the vial. Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of Argon.

  • Reaction: Heat to 90°C for 6-12 hours.

  • Monitoring: Check for the disappearance of the Bromide species.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1][2][3]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

G Start This compound (Scaffold) ConditionA Protocol A: S_NAr Conditions (H-Het, K2CO3, 60°C) Start->ConditionA SideReaction AVOID: Strong Nucleophiles (RO-) at High Temp Start->SideReaction Intermediate1 C4-Substituted Intermediate (Regioselective F-Displacement) ConditionA->Intermediate1 Kinetic Control (C4) ConditionB Protocol B: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate1->ConditionB FinalProd Polysubstituted Benzoate (Biaryl Agrochemical Core) ConditionB->FinalProd Chemoselective C-C Bond Unwanted C2/C4 Bis-Substitution (Degradation) SideReaction->Unwanted Loss of Selectivity

Caption: Divergent synthetic pathway demonstrating the sequential functionalization of the C4 (SNAr) and C3 (Cross-coupling) positions.

Scientific Rationale & Troubleshooting

Why this specific order of operations?

It is strongly recommended to perform SNAr (Protocol A) beforeSuzuki Coupling (Protocol B) .[1][2][3]

  • Electronic Deactivation: The Suzuki coupling replaces the electron-withdrawing Bromine with an electron-neutral or donating Aryl group.[1][3] This deactivates the ring, making the subsequent SNAr at C4 much more difficult (requiring harsher conditions).[2][3]

  • Chemoselectivity: Performing the Suzuki first risks defluorination if the phosphine ligands are not carefully chosen, as oxidative addition into C-F bonds can occur in electron-deficient arenes.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in SNAr Nucleophile insolubility or moisture.[1][2][3]Switch to DMF/DMSO; ensure K₂CO₃ is anhydrous.[1][2][3]
Bis-substitution (C2 & C4) Reaction temp too high (>100°C) or excess nucleophile.[1][2][3]Lower temp to 60°C; control stoichiometry strictly (1.1 eq).
De-bromination during Suzuki Pd-hydride formation (beta-hydride elimination from solvent).[1][2][3]Avoid primary alcohol solvents; use Dioxane/Toluene.[1][2][3]
Ester Hydrolysis Wet solvents or hydroxide bases.[1][2][3]Use anhydrous conditions; switch base to K₃PO₄ or CsF.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18401806, Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate (Related Structure Analysis). Retrieved from [Link][1][2][3]

  • Chemistry Steps (2021). Nucleophilic Aromatic Substitution (SNAr) – The Addition-Elimination Mechanism.[1][2][3][6] Retrieved from [Link]

Sources

Derivatization of Ethyl 3-bromo-2,4-difluorobenzoate for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-bromo-2,4-difluorobenzoate (CAS: 1214337-13-1) represents a "privileged scaffold" for the synthesis of kinase inhibitors and protein-protein interaction modulators. Its unique substitution pattern offers three orthogonal vectors for chemical diversification: the highly electrophilic C4-fluorine (


), the transition-metal-active C3-bromine (Cross-Coupling), and the modifiable ethyl ester. This application note details optimized protocols for sequentially accessing these sites, enabling the rapid generation of high-diversity small molecule libraries.

Chemo- and Regioselective Landscapes

Successful utilization of this scaffold relies on exploiting the electronic differences between the two fluorine substituents and the bromine handle.

  • Vector A (C4-Fluorine): This position is electronically activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para relationship with the electron-withdrawing ester group. The intermediate Meisenheimer complex is stabilized by resonance into the carbonyl.
    
  • Vector B (C3-Bromine): A steric and electronic "pivot point." While sandwiched between two fluorine atoms, the C-Br bond remains chemoselective for Palladium-catalyzed oxidative addition, provided the catalyst system can overcome the ortho-fluoro steric effect.

  • Vector C (C2-Fluorine): The "Silent Vector." It is significantly less reactive toward

    
     than C4 (due to the ortho vs para resonance disparity). However, it serves as a critical directing group for C-H activation or can be displaced under forcing conditions to form bicyclic cores (e.g., quinazolines).
    
Reactivity Map

ReactivityMap Scaffold This compound C4 C4-Fluorine (Primary SNAr Site) Scaffold->C4  Nucleophilic Attack (Amines/Thiols) C3 C3-Bromine (Suzuki/Buchwald Handle) Scaffold->C3  Pd-Catalysis (Aryl/Vinyl Boronates) Ester Ethyl Ester (Saponification/Amidation) Scaffold->Ester  Hydrolysis C4->C3  Preferred Sequence: SNAr first, then Coupling

Figure 1: Orthogonal reactivity vectors of the scaffold. The C4-position is the most electrophilic site, allowing mild functionalization prior to metal-catalyzed steps.

Protocol A: Regioselective Diversification (C4)

Objective: Displacement of the C4-fluorine with primary or secondary amines while retaining the C3-bromine and C2-fluorine integrity.

Mechanism: The reaction proceeds via an addition-elimination mechanism.[1] The regioselectivity (>95:5 favoring C4 over C2) is driven by the ester's ability to stabilize the anionic intermediate when the nucleophile attacks the para position.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (suspended)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (100 mg, 0.38 mmol) in anhydrous MeCN (2.0 mL) in a reaction vial.

  • Addition: Add DIPEA (132 µL, 0.76 mmol) followed by the amine nucleophile (0.42 mmol).

  • Reaction: Stir the mixture at 60°C for 4–12 hours.

    • Note: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) may react at RT. Anilines may require heating to 80°C.[2]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3] Look for the mass shift corresponding to

    
    .
    
  • Workup:

    • Evaporate MeCN under reduced pressure.

    • Redissolve residue in EtOAc (10 mL) and wash with saturated

      
       (2 x 5 mL) and Brine (5 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Critical Control Point: Avoid using alkoxide bases (e.g., NaOEt) as they will cause transesterification or competitive saponification.

Protocol B: Palladium-Catalyzed Cross-Coupling (C3)

Objective: Functionalization of the sterically crowded C3-position via Suzuki-Miyaura coupling.

Challenge: The C3-bromine is flanked by a Fluorine at C2 and the newly installed amine/fluorine at C4. Standard


 is often insufficient due to slow oxidative addition and ligand dissociation.

Recommended Catalyst System:


 is the robust choice for this scaffold due to the large bite angle of the dppf ligand, which facilitates reductive elimination in crowded systems.

Materials:

  • Substrate:

    
     Product from Protocol A (1.0 equiv)
    
  • Boronic Acid/Pinacol Ester:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or Schlenk tube, combine the substrate (0.2 mmol), boronic acid (0.3 mmol), and

    
     (8 mg, 0.01 mmol).
    
  • Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (2 mL) and

    
     (300 µL).
    
  • Reaction: Heat to 90°C for 2–6 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with water/brine.

  • Purification: Flash chromatography.

Protocol C: Ester Hydrolysis & Library Release

Objective: Conversion of the ethyl ester to the free carboxylic acid for final library plating or subsequent amide coupling.

Materials:

  • Substrate: Diversified Benzoate (from Protocol B)

  • Reagent: Lithium Hydroxide Monohydrate (

    
    )
    
  • Solvent: THF / Water (3:1)

Step-by-Step Methodology:

  • Dissolve substrate in THF/Water (3:1, 0.1 M concentration).

  • Add

    
     (3.0 equiv).
    
  • Stir at Room Temperature for 2–4 hours.

    • Check: If the C4-substituent is bulky, heating to 40°C may be required.

  • Acidification: Carefully adjust pH to ~3-4 using 1M HCl.

  • Isolation: Extract with EtOAc or precipitate directly if the product is solid.

Library Synthesis Workflow

The following flowchart illustrates the "Split-Pool" or "Parallel Array" logic for generating a library of 100+ compounds using this scaffold.

LibraryWorkflow Start Start: This compound Step1 Step 1: SNAr Diversification (Parallel Synthesis - 10 Amines) Start->Step1  Regioselective Displacement Inter1 Intermediate Scaffold A1...A10 (C4-Aminated, C3-Bromo) Step1->Inter1 Step2 Step 2: Suzuki Coupling (Matrix Expansion - 10 Boronic Acids) Inter1->Step2  Cross-Coupling Final Final Library: 100 Unique Analogues Step2->Final  Saponification (Optional)

Figure 2: Divergent synthesis workflow. By reacting the scaffold first with 10 amines, then splitting those into reactions with 10 boronic acids, a 100-compound library is generated efficiently.

Troubleshooting & Optimization Data

IssueProbable CauseSolution
Low Regioselectivity (C2 vs C4) Reaction temperature too high or solvent too non-polar.Lower Temp to <40°C. Use MeCN or DMSO. Avoid Toluene.
Hydrolysis during SNAr Wet solvent or hygroscopic base.Use anhydrous MeCN and DIPEA instead of Carbonate bases.
Stalled Suzuki Coupling Steric crowding at C3; Pd poisoning by amines.Switch to SPhos-Pd-G2 or XPhos . Increase temp to 110°C.
Defluorination (C2-H) Pd-catalyzed hydrodefluorination.Use mild bases (

) and avoid formate sources.

References

  • Regioselectivity in SNAr of Polyfluoroarenes: Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.[4] Source: Sythana, S., et al. Org. Process Res. Dev. (2014).[4] URL:[Link]

  • Suzuki Coupling on Hindered Aryl Bromides: Title: A Simple and Efficient Catalyst System for the Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids. Source: Miyaura, N., et al. Synth.[2] Commun. (1981).[5] (Foundational reference for Pd-coupling logic). URL:[Link][][7]

  • Kinase Inhibitor Scaffold Design: Title: Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors.[8] Source: Kurup, et al. Bioorg. Med. Chem. (2018).[4][9] (Illustrates the utility of fluoro-bromo-benzoate scaffolds). URL:[Link]

Sources

Application Note: A Practical Guide to the Heck-Mizoroki Cross-Coupling of Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Heck-Mizoroki reaction stands as a cornerstone of modern synthetic chemistry, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of aryl halides with alkenes. This application note provides a detailed, field-tested protocol for the Heck reaction involving a challenging, electron-deficient substrate: Ethyl 3-bromo-2,4-difluorobenzoate. We delve into the mechanistic rationale behind component selection, offer a step-by-step experimental procedure, and present a guide for troubleshooting and optimization. This document is intended for researchers in medicinal chemistry, materials science, and synthetic organic chemistry who require robust methods for the functionalization of complex aromatic systems.

Introduction: The Challenge of Electron-Deficient Aryl Halides

The palladium-catalyzed Heck reaction is a powerful tool for forging substituted alkenes from aryl halides. While highly versatile, its efficiency can be significantly influenced by the electronic and steric nature of the starting materials. This compound presents a classic example of a challenging substrate. The molecule's reactivity is governed by several competing factors:

  • Electronic Effects: The presence of three strongly electron-withdrawing groups (two fluorines and an ethyl ester) significantly lowers the electron density of the aromatic ring. This electronic pull facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-limiting step.

  • Steric Hindrance: The fluorine atom positioned ortho to the bromine can sterically encumber the palladium catalyst's approach, potentially slowing the reaction rate and requiring careful ligand selection to overcome this hindrance.

Understanding these properties is paramount for designing a successful reaction protocol. The goal is to identify a catalytic system that is active enough to overcome steric barriers while being stable enough to avoid catalyst decomposition and side reactions, such as dehalogenation or ester hydrolysis.

Mechanistic Pathway and Rationale for Component Selection

The Heck reaction proceeds through a well-established catalytic cycle. The selection of each reaction component is a deliberate choice aimed at optimizing the efficiency of each step in this cycle.

Heck_Reaction_Mechanism Figure 1: The Heck-Mizoroki Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂(Br)) pd0->oa_complex Oxidative Addition alkene_coord Alkene Coordination Complex oa_complex->alkene_coord Ligand Dissociation migratory_insertion Syn-Migratory Insertion Product alkene_coord->migratory_insertion Syn-Migratory Insertion beta_hydride β-Hydride Elimination Product (H-Pd(II)L₂(Br)) migratory_insertion->beta_hydride β-Hydride Elimination product Coupled Product (Alkene) migratory_insertion->product beta_hydride->pd0 Reductive Elimination base_hbr [Base-H]Br beta_hydride->base_hbr ar_x Ar-Br (this compound) ar_x->oa_complex alkene Alkene alkene->alkene_coord Alkene Coordination base Base base->beta_hydride

Figure 1: The Heck-Mizoroki Catalytic Cycle
Component Selection Table
ComponentRecommended ChoiceRationale & Justification
Palladium Precursor Palladium(II) Acetate (Pd(OAc)₂)A stable, air-tolerant Pd(II) source that is readily reduced in situ to the active Pd(0) species. It is cost-effective and highly reliable for a wide range of substrates.
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃)For electron-deficient aryl halides, a bulky, electron-rich phosphine ligand is crucial. P(o-tol)₃ promotes the initial oxidative addition step and stabilizes the palladium center, preventing palladium black precipitation. Its conical angle provides sufficient steric bulk to facilitate reductive elimination.
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)The base neutralizes the HBr generated during the catalytic cycle, preventing catalyst deactivation. Et₃N is a soluble organic base suitable for many conditions. K₂CO₃ is a milder, heterogeneous inorganic base that can minimize potential side reactions like hydrolysis of the ethyl ester, especially during prolonged heating.
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)A polar, aprotic solvent is required to dissolve the reactants and stabilize the charged intermediates in the catalytic cycle. DMF and MeCN have high boiling points, allowing for the necessary reaction temperatures to be reached.
Alkene Partner Ethyl Acrylate or StyreneThese are standard, reactive alkene partners. Ethyl acrylate is an electron-poor alkene, while styrene is electronically neutral. The choice will depend on the desired final product.

Detailed Experimental Protocol

This protocol describes the Heck coupling of this compound with ethyl acrylate.

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • Ethyl acrylate (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

    • Triethylamine (Et₃N, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (for workup)

    • Brine (for workup)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Two-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere line (Nitrogen or Argon) with bubbler

    • Syringes and needles

    • Standard glassware for workup and purification

    • Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow setup 1. Assemble Glassware (Flask, Condenser) inert 2. Purge with Inert Gas (Nitrogen/Argon) setup->inert reagents 3. Add Solids (Aryl Halide, Pd(OAc)₂, P(o-tol)₃) inert->reagents liquids 4. Add Liquids via Syringe (DMF, Et₃N, Alkene) reagents->liquids reaction 5. Heat to Reaction Temp (e.g., 100 °C) & Monitor (TLC/GC) liquids->reaction workup 6. Quench & Workup (Filter, Extract, Dry) reaction->workup purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize

Figure 2: Experimental Workflow
Step-by-Step Procedure

Safety Precaution: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup: To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.00 g, 3.77 mmol, 1.0 eq), Palladium(II) acetate (17 mg, 0.075 mmol, 2 mol%), and Tri(o-tolyl)phosphine (46 mg, 0.15 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with septa, and purge the system with nitrogen or argon for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Add anhydrous DMF (15 mL) via syringe. Stir the mixture for 5 minutes to allow for catalyst pre-formation. Subsequently, add triethylamine (1.05 mL, 7.54 mmol, 2.0 eq) followed by ethyl acrylate (0.61 mL, 5.66 mmol, 1.5 eq) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

  • Characterization: Confirm the identity and purity of the product, Ethyl (E)-3-(2,4-difluorophenyl)-2-acrylate, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (moisture/oxygen).2. Insufficient temperature.3. Catalyst/ligand ratio is not optimal.1. Ensure anhydrous solvent and a properly inert atmosphere.2. Increase temperature in 10 °C increments.3. Screen other ligands (e.g., PPh₃, Buchwald ligands) or increase catalyst loading to 5 mol%.
Formation of Palladium Black Ligand degradation or insufficient ligand to stabilize the Pd(0) center.Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Ensure the reaction is properly deoxygenated.
Dehalogenation of Starting Material The base or solvent may be promoting a hydrodehalogenation side reaction.Switch to a milder, heterogeneous base like K₂CO₃ or Cs₂CO₃. Consider a less polar solvent like toluene or dioxane.
Ester Hydrolysis Presence of water and a strong base.Use an anhydrous, milder base like K₂CO₃. Ensure all reagents and solvents are scrupulously dry.

Conclusion

The Heck-Mizoroki coupling of this compound is a highly achievable transformation provided that careful attention is paid to the reaction components and conditions. The electron-deficient and sterically hindered nature of the substrate necessitates the use of a bulky, electron-rich phosphine ligand and a well-chosen base and solvent system. The protocol detailed herein provides a reliable starting point for researchers, and the troubleshooting guide offers a framework for systematic optimization. This methodology opens avenues for the synthesis of complex, fluorinated building blocks crucial for the development of new pharmaceuticals and advanced materials.

References

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

Application Notes and Protocols: The Strategic Use of Ethyl 3-bromo-2,4-difluorobenzoate in the Synthesis of Bioactive Benzofuran Cores

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the synthetic utility of Ethyl 3-bromo-2,4-difluorobenzoate, a versatile fluorinated building block, in the context of Active Pharmaceutical Ingredient (API) synthesis. While direct literature citing this specific starting material in the synthesis of a commercialized API is not prevalent, its structural motifs suggest significant potential. This guide presents a well-reasoned, theoretical application of this compound in the synthesis of a key benzofuran intermediate, structurally related to the core of the API Lifitegrast. The protocols herein are grounded in established, robust chemical transformations, providing a practical framework for researchers to explore the potential of this and similar fluorinated scaffolds in medicinal chemistry.

Introduction: The Rationale for Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound presents a trifecta of reactive handles: a bromine atom amenable to palladium-catalyzed cross-coupling reactions, two fluorine atoms that can modulate the electronic properties of the aromatic ring and potentially participate in nucleophilic aromatic substitution (SNAr) reactions, and an ethyl ester for further functionalization.

This guide will focus on a proposed synthetic route to a substituted benzofuran, a privileged scaffold in medicinal chemistry. The benzofuran core is present in numerous bioactive natural products and synthetic drugs, including the anti-inflammatory API, Lifitegrast.[2]

Proposed Application: Synthesis of a Benzofuran-6-Carboxylic Acid Intermediate

The following sections detail a proposed multi-step synthesis of a 2-substituted-5,7-difluorobenzofuran-6-carboxylic acid, a key intermediate that could potentially be elaborated into analogues of Lifitegrast and other bioactive molecules.[3] The synthetic strategy hinges on two powerful and well-established reactions: the Sonogashira cross-coupling and an intramolecular cyclization to construct the benzofuran core.

Logical Workflow for the Synthesis of the Benzofuran Intermediate

A This compound B Sonogashira Coupling (Trimethylsilylacetylene) A->B Pd(PPh₃)₂Cl₂, CuI, Et₃N C Ethyl 3-(trimethylsilylethynyl)-2,4-difluorobenzoate B->C D Deprotection (TBAF) C->D Tetrabutylammonium fluoride E Ethyl 3-ethynyl-2,4-difluorobenzoate D->E F Intramolecular Cyclization (Base-mediated) E->F Potassium carbonate G Ethyl 5,7-difluorobenzofuran-6-carboxylate F->G H Hydrolysis (LiOH) G->H Lithium hydroxide I 5,7-difluorobenzofuran-6-carboxylic acid H->I

Caption: Proposed synthetic workflow from this compound to a key benzofuran intermediate.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the proposed synthesis.

Protocol 1: Sonogashira Cross-Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of the aryl bromide with trimethylsilylacetylene. The Sonogashira coupling is a robust and versatile method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound265.0410.01.0
Trimethylsilylacetylene98.2212.01.2
Bis(triphenylphosphine)palladium(II) dichloride701.900.30.03
Copper(I) iodide (CuI)190.450.60.06
Triethylamine (Et₃N)101.1930.03.0
Toluene, anhydrous-50 mL-

Procedure:

  • To a dry 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (2.65 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (210 mg, 0.3 mmol), and copper(I) iodide (114 mg, 0.6 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (50 mL) and triethylamine (4.18 mL, 30.0 mmol) via syringe.

  • Add trimethylsilylacetylene (1.69 mL, 12.0 mmol) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate (3 x 20 mL).

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 3-(trimethylsilylethynyl)-2,4-difluorobenzoate.

Protocol 2: Deprotection and Intramolecular Cyclization to form the Benzofuran Core

This two-step, one-pot protocol first removes the trimethylsilyl protecting group from the alkyne, followed by a base-mediated intramolecular cyclization to form the benzofuran ring. This type of cyclization is a common strategy for the synthesis of substituted benzofurans.[5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Ethyl 3-(trimethylsilylethynyl)-2,4-difluorobenzoate282.338.01.0
Tetrabutylammonium fluoride (TBAF), 1M in THF-8.81.1
Potassium Carbonate (K₂CO₃)138.2112.01.5
Dimethylformamide (DMF), anhydrous-40 mL-

Procedure:

  • Dissolve Ethyl 3-(trimethylsilylethynyl)-2,4-difluorobenzoate (2.26 g, 8.0 mmol) in anhydrous DMF (40 mL) in a dry 100 mL round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TBAF (1M solution in THF, 8.8 mL, 8.8 mmol) dropwise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour. Monitor the deprotection by TLC.

  • To the same flask, add potassium carbonate (1.66 g, 12.0 mmol).

  • Warm the reaction mixture to 80 °C and stir for 6 hours. The intramolecular cyclization will proceed. Monitor the formation of the benzofuran product by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 40 mL) and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 5,7-difluorobenzofuran-6-carboxylate.

Protocol 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key functional group for amide bond formation in the synthesis of Lifitegrast analogues.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Ethyl 5,7-difluorobenzofuran-6-carboxylate212.165.01.0
Lithium Hydroxide (LiOH) monohydrate41.9610.02.0
Tetrahydrofuran (THF)-20 mL-
Water-10 mL-
Hydrochloric Acid (HCl), 1N aqueous-As needed-

Procedure:

  • Dissolve Ethyl 5,7-difluorobenzofuran-6-carboxylate (1.06 g, 5.0 mmol) in a mixture of THF (20 mL) and water (10 mL) in a 50 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (420 mg, 10.0 mmol).

  • Stir the mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5,7-difluorobenzofuran-6-carboxylic acid.

Scientific Rationale and Causality

  • Choice of Sonogashira Coupling: The bromine atom at the 3-position is ortho to an activating ester group and a deactivating fluorine atom. However, palladium-catalyzed cross-coupling reactions are highly efficient for aryl bromides. The Sonogashira reaction is chosen for its reliability and the mild conditions under which it can be performed, preserving the ester functionality.[7]

  • Intramolecular Cyclization: The formation of the benzofuran ring via intramolecular cyclization is a thermodynamically favorable process. The use of a base like potassium carbonate is crucial to deprotonate the terminal alkyne, facilitating the nucleophilic attack on the carbon bearing a fluorine atom. The fluorine at the 2-position acts as a leaving group in this intramolecular nucleophilic aromatic substitution (SNAr) type reaction.[8]

  • Saponification: Standard ester hydrolysis using a base like lithium hydroxide is a robust and high-yielding transformation to unmask the carboxylic acid, which is a critical handle for further derivatization, such as amide coupling to form the final API structure.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Expected Outcomes

StepReaction TypeKey ReagentsProductExpected Yield Range
1Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, Et₃N, TrimethylsilylacetyleneEthyl 3-(trimethylsilylethynyl)-2,4-difluorobenzoate70-85%
2Deprotection & CyclizationTBAF, K₂CO₃Ethyl 5,7-difluorobenzofuran-6-carboxylate60-75%
3SaponificationLiOH5,7-difluorobenzofuran-6-carboxylic acid>90%

Conclusion

References

  • Structures and isolated yields of the novel fluorinated benzofurans synthesised. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules, 25(15), 3436. [Link]

  • Breakthrough in benzofuran synthesis: New method enables complex molecule creation. (2024, April 16). ScienceDaily. Retrieved February 19, 2026, from [Link]

  • Hariss, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks.
  • Preparation of 3-bromo-4-fluoro-benzoic acid. (1983).
  • The preparation method of the bromo- 2,4 difluorobenzene formic acid of high-purity 5-. (2019).
  • Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. (2021).
  • PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS. (2014). European Patent Office. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2015). Chemical Reviews, 116(10), 5961-6051. [Link]

  • Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. (2022). Medicinal Chemistry Research, 31(4), 625-640. [Link]

  • Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. (2017). Organic Letters, 19(10), 2610-2613. [Link]

  • An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. (2023). Synthesis, 55(24), 4059-4066. [Link]

  • Process for preparing lifitegrast and intermediates thereof. (2019).
  • Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. (2019). Chemical Science, 10(11), 3147-3152. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Ethyl α-Bromo-α-fluoroacetate with Arylboronic Acids: Facile Synthesis of α-Aryl-α-fluoroacetates. (2012). ChemInform, 43(32). [Link]

  • Development of a Novel Chemoenzymatic Process for 3-(Methylsulfonyl)-l-phenylalanine Phenylmethyl Ester A Key Intermediate of Lifitegrast (Xiidra). (2024). Organic Process Research & Development, 28(3), 1145-1152. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances, 13(28), 18715-18733. [Link]

  • Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. (2024). Organic Chemistry Frontiers, 11(13), 3320-3325. [Link]

  • Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl- dl -Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis. (2025). Organic Process Research & Development.
  • Synthesis of 18F-Difluoromethylarenes Using Aryl Boronic Acids, Ethyl bromofluoroacetate and [18F]Fluoride. (2019). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Ethyl 3-bromo-2,4-difluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-bromo-2,4-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this important synthetic intermediate. Here, we address common challenges and frequently asked questions to help you improve your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary and strategically sound synthetic routes for the preparation of this compound. The choice between them often depends on the availability and cost of the starting materials.

  • Route A: Electrophilic Bromination of Ethyl 2,4-difluorobenzoate. This route is advantageous if Ethyl 2,4-difluorobenzoate is readily available. The key challenge in this approach is controlling the regioselectivity of the bromination to favor the desired 3-bromo isomer.

  • Route B: Esterification of 3-bromo-2,4-difluorobenzoic acid. This is a reliable method if the corresponding carboxylic acid is the available starting material. The main consideration here is the potentially slow reaction rate due to the steric hindrance and electronic deactivation of the benzoic acid, which may necessitate the use of coupling agents.

A less common, multi-step alternative involves a Sandmeyer reaction starting from 2,4-difluoroaniline.[1][2][3] This route is typically considered if the starting materials for Routes A and B are not accessible.

Troubleshooting Guide: Route A - Bromination of Ethyl 2,4-difluorobenzoate

This section provides troubleshooting for the synthesis of this compound via the electrophilic bromination of Ethyl 2,4-difluorobenzoate.

Q2: My bromination reaction is giving a low yield of the desired product. What are the likely causes and how can I improve it?

Low yields in this bromination can stem from several factors, including incomplete reaction, formation of regioisomers, and over-bromination.

  • Incomplete Reaction:

    • Cause: Insufficient reactivity of the brominating agent or suboptimal reaction conditions. The electron-withdrawing nature of the fluorine atoms and the ester group deactivates the aromatic ring towards electrophilic substitution.[4]

    • Solution:

      • Choice of Brominating Agent: While molecular bromine (Br₂) can be used, often in the presence of a Lewis acid catalyst like FeBr₃, N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid can be a more effective system for deactivated rings.

      • Reaction Temperature: A moderate increase in reaction temperature can enhance the reaction rate. However, excessive heat may lead to side reactions. We recommend starting at room temperature and gradually increasing the temperature while monitoring the reaction progress by TLC or GC.

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the consumption of the starting material to determine the optimal reaction time.

  • Formation of Regioisomers:

    • Cause: The directing effects of the substituents on the aromatic ring can lead to the formation of undesired isomers.[5][6] The fluorine atoms are ortho, para-directing, while the ethyl carboxylate group is a meta-director. The main regioisomeric impurity is often the 5-bromo isomer.

    • Solution:

      • Solvent and Temperature Control: The choice of solvent and careful control of the reaction temperature can influence the regioselectivity. Running the reaction at lower temperatures may improve the selectivity for the desired 3-bromo isomer.

      • Purification: If a mixture of isomers is formed, purification by column chromatography or fractional distillation under reduced pressure is necessary. The choice of eluent for chromatography is critical for achieving good separation. A gradient elution with a hexane/ethyl acetate system is a good starting point.

  • Over-bromination (Dibromination):

    • Cause: Using a large excess of the brominating agent or harsh reaction conditions can lead to the formation of dibrominated byproducts.

    • Solution:

      • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is recommended.

      • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture to maintain a low concentration of the electrophile and minimize over-reaction.

Experimental Protocol: Bromination of Ethyl 2,4-difluorobenzoate
Reagent/ParameterQuantity/Value
Ethyl 2,4-difluorobenzoate1.0 eq
N-Bromosuccinimide (NBS)1.05 eq
Concentrated Sulfuric Acid3-5 volumes
Temperature0 °C to room temperature
Reaction Time4-12 hours (monitor by TLC/GC)

Procedure:

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve Ethyl 2,4-difluorobenzoate in concentrated sulfuric acid at 0 °C.

  • Slowly add N-Bromosuccinimide in portions, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Bromination_Workflow cluster_reaction Bromination cluster_workup Work-up & Purification A Dissolve Ethyl 2,4-difluorobenzoate in conc. H₂SO₄ at 0 °C B Add NBS portion-wise A->B Slow addition C Warm to RT and stir for 4-12h B->C D Monitor by TLC/GC C->D E Quench on ice D->E Reaction complete F Extract with organic solvent E->F G Aqueous washes F->G H Dry and concentrate G->H I Column Chromatography H->I

Caption: Workflow for the bromination of Ethyl 2,4-difluorobenzoate.

Troubleshooting Guide: Route B - Esterification of 3-bromo-2,4-difluorobenzoic acid

This section provides troubleshooting for the synthesis of this compound via the esterification of 3-bromo-2,4-difluorobenzoic acid.

Q3: My Fischer esterification of 3-bromo-2,4-difluorobenzoic acid is very slow and gives a low yield. What can I do?

The low reactivity of 3-bromo-2,4-difluorobenzoic acid in Fischer esterification is expected due to both steric hindrance from the ortho-substituents and the electron-withdrawing nature of the fluorine and bromine atoms, which reduces the nucleophilicity of the carbonyl oxygen.[7][8]

  • Cause: Unfavorable reaction equilibrium and high activation energy.

  • Solution:

    • Increase Excess of Alcohol: Use a large excess of ethanol, which can also serve as the solvent, to shift the equilibrium towards the product side.[9]

    • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which will also drive the equilibrium forward.[10]

    • Increase Catalyst Loading: A higher concentration of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) can accelerate the reaction.

    • Higher Temperature: Refluxing at a higher temperature will increase the reaction rate, but be mindful of potential side reactions.

Q4: Are there alternative esterification methods for this sterically hindered acid?

Yes, for substrates that are unreactive under Fischer conditions, using a coupling agent is a highly effective alternative.

  • DCC/DMAP Method: The use of dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a mild and efficient method for esterifying sterically hindered carboxylic acids.[11][12][13]

    • Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acylpyridinium species, which is readily attacked by the alcohol.

    • Side Product: The main byproduct is dicyclohexylurea (DCU), which is a solid and can be easily removed by filtration.

Experimental Protocol: DCC/DMAP Esterification
Reagent/ParameterQuantity/Value
3-bromo-2,4-difluorobenzoic acid1.0 eq
Ethanol1.2-1.5 eq
Dicyclohexylcarbodiimide (DCC)1.1 eq
4-(Dimethylamino)pyridine (DMAP)0.1 eq
Dichloromethane (anhydrous)Sufficient to dissolve reagents
Temperature0 °C to room temperature
Reaction Time2-6 hours

Procedure:

  • Dissolve 3-bromo-2,4-difluorobenzoic acid, ethanol, and DMAP in anhydrous dichloromethane in a flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product if necessary, typically by column chromatography.

Esterification_Troubleshooting cluster_problem Problem cluster_fischer Fischer Esterification cluster_dcc Alternative Method Problem Low Yield in Esterification Fischer Slow Reaction/Equilibrium Problem->Fischer Alternative Steric Hindrance/ Deactivation Problem->Alternative Sol1 Increase excess of Ethanol Fischer->Sol1 Sol2 Use Dean-Stark to remove H₂O Fischer->Sol2 Sol3 Increase Catalyst Loading Fischer->Sol3 Sol4 Use DCC/DMAP Coupling Alternative->Sol4

Caption: Troubleshooting logic for low yield in esterification.

References

  • Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). Chem.libretexts.org. Retrieved February 19, 2026, from [Link]

  • Electrophilic aromatic directing groups. (2023, December 29). In Wikipedia. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (2022, November 28). Organic Chemistry Tutor. [Link]

  • Sandmeyer reaction. (2024, January 29). In Wikipedia. [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. (n.d.). Aakash Institute. Retrieved February 19, 2026, from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. [Link]

  • CN109438214A - The preparation method of the bromo- 2,4 difluorobenzene formic acid of high-purity 5-. (n.d.). Google Patents.
  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. Retrieved February 19, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.
  • Fischer–Speier esterification. (2023, December 18). In Wikipedia. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved February 19, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

  • Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters. (2021, May 12). J. Am. Chem. Soc., 143(20), 7696–7702. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 19, 2026, from [Link]

  • 21.03 Sandmeyer Reaction. (n.d.). OrganicChemGuide. Retrieved February 19, 2026, from [Link]

  • Fischer Esterification. (n.d.). J&K Scientific LLC. Retrieved February 19, 2026, from [Link]

  • What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol? (2024, October 30). ResearchGate. [Link]

  • Synthesis of 3-bromofluorobenzene. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]

  • Esterification of Carboxylic Acids with Alcohols. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020). Beilstein J. Org. Chem., 16, 1234–1239. [Link]

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (2021). Beilstein J. Org. Chem., 17, 148–155. [Link]

  • how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? (2019, February 16). ResearchGate. [Link]

  • DCC/DMAP coupling reaction selection? (2022, June 25). Reddit. [Link]

  • 5-Bromo-2,4-difluorobenzoic acid. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • 2,4,6-tribromobenzoic acid. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Fischer Esterification. (2023, January 22). In Chemistry LibreTexts. [Link]

  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. (n.d.). Google Patents.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Waters. Retrieved February 19, 2026, from [Link]

  • Regioselective terminal bromination of fluorinated oligophenylenes. (2025). Chem. Commun., 61, 16194-16197. [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved February 19, 2026, from [Link]

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018). Molecules, 23(9), 2229. [Link]

  • What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. (2024, August 10). Pearson. [Link]

Sources

Technical Support Center: Ethyl 3-bromo-2,4-difluorobenzoate Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REACT-24DF-Br Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Increasing Reactivity & Selectivity Protocols

Executive Summary

You are working with Ethyl 3-bromo-2,4-difluorobenzoate , a densely functionalized scaffold. Its reactivity profile is dominated by three competing factors:

  • Electronic Activation: The ester and fluorine atoms make the ring highly electron-deficient, activating it for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Steric Congestion: The bromine at C3 is "sandwiched" between two fluorine atoms (C2 and C4), creating significant steric hindrance for metal-catalyzed cross-couplings.

  • Regioselectivity Risks: Competition exists between the C2 and C4 fluorines during nucleophilic attack, and between the C-Br and C-F bonds during metal catalysis.

This guide provides troubleshooting workflows to maximize reactivity for specific transformations while suppressing side reactions.

Module 1: Maximizing Reactivity (C-F Displacement)

User Query: "My nucleophilic substitution yields are low, or I am getting a mixture of isomers. How do I drive the reaction to completion selectively?"

The Mechanism

The C4-fluorine is para to the ester (an Electron Withdrawing Group), making it the most electrophilic site. The C2-fluorine is ortho , but steric hindrance from the ester often reduces its reactivity compared to C4. However, the "Ortho Effect" can sometimes favor C2 in non-polar solvents via coordination.

Protocol: Boosting Efficiency
VariableRecommendationScientific Rationale
Solvent DMSO, DMF, or NMP Polar aprotic solvents solvate the cation (e.g.,

), leaving the nucleophilic anion "naked" and highly reactive.
Base

or KHMDS
Cesium is larger/softer than potassium, often improving solubility in organic solvents and increasing fluoride displacement rates.
Additive 18-Crown-6 If using a non-polar solvent (e.g., Toluene) is required for solubility, adding 18-Crown-6 sequesters

, significantly boosting the nucleophile's reactivity.
Temperature 60°C - 80°C Higher temps overcome the activation energy barrier of the electron-rich C3-Bromine neighbor effect.
Troubleshooting Workflow: Regioselectivity

SNAr_Optimization Start Issue: Low Yield or Selectivity in SNAr SolventCheck Current Solvent System? Start->SolventCheck Polar Polar Aprotic (DMSO/DMF) SolventCheck->Polar NonPolar Non-Polar (Toluene/THF) SolventCheck->NonPolar SelectivityCheck Is C4 vs C2 Selectivity Poor? Polar->SelectivityCheck AddCrown Add 18-Crown-6 (1.0 eq) or Phase Transfer Catalyst NonPolar->AddCrown HighTemp Reduce Temp to 0-25°C Kinetic Control favors C4 SelectivityCheck->HighTemp Yes (Mixture) BoostRate Switch Base to Cs2CO3 Increase Temp to 80°C SelectivityCheck->BoostRate No (Just Slow) OrthoAttack Note: Non-polar media may increase C2 (Ortho) attack via cation coordination AddCrown->OrthoAttack

Figure 1: Decision matrix for optimizing Nucleophilic Aromatic Substitution (


) on polyfluorinated benzoates.

Module 2: Activating the C-Br Bond (Cross-Coupling)

User Query: "Suzuki/Buchwald coupling failed. The starting material was recovered, or I observed dehalogenation. The bromine seems unreactive."

The Challenge

The C3-Bromine is sterically hindered by the flanking C2 and C4 fluorines. Standard catalysts (e.g.,


) are too bulky to undergo oxidative addition effectively or fail to facilitate reductive elimination on this electron-poor ring.
Protocol: High-Reactivity Catalytic System

1. The Ligand is Key: You must use electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald Ligands).

  • Recommendation: XPhos or SPhos .

  • Why? These ligands create a monolithic, active Pd(0) species that can force oxidative addition into the hindered C-Br bond. They also facilitate the reductive elimination step, which is often the bottleneck for electron-deficient arenes.

2. Pre-Catalyst Selection: Avoid generating Pd(0) in situ from Pd(II) if possible, as induction periods can lead to side reactions.

  • Recommendation: Pd(dba)2 or G3/G4-Palladacycle Precatalysts (e.g., XPhos Pd G4).

3. The Base Dilemma: Strong bases (NaOtBu) may hydrolyze your ester or cause


 side reactions with the fluorines.
  • Recommendation: Use

    
     (anhydrous)  or 
    
    
    
    in Toluene/Water or Dioxane.
Experimental Setup (Suzuki Coupling)
ComponentStandard Condition"Turbo" Condition (For Unreactive Batches)
Catalyst 5 mol%

2-5 mol% XPhos Pd G4
Solvent DMF/Water1,4-Dioxane (Anhydrous)
Base


(3.0 eq)
Temp 90°C100°C (Sealed Tube)

Module 3: Magnesium-Halogen Exchange (Grignard Generation)

User Query: "I tried making the Grignard reagent, but the reaction turned into a mess (tars/decomposition)."

The Risk: The "Dance" and Elimination

Traditional Grignard formation (Mg turnings) requires heat, which causes two fatal issues with this substrate:

  • Ester Attack: The formed Grignard attacks the ester of a neighboring molecule (polymerization).

  • Benzyne Formation: Elimination of Mg-Br and an adjacent Fluorine creates a reactive benzyne intermediate.

The Solution: Turbo Grignard at Cryogenic Temps

You must use Isopropylmagnesium Chloride - Lithium Chloride complex (


) .

Step-by-Step Protocol:

  • Dryness: Flame-dry all glassware under Argon.

  • Solvent: Dissolve this compound in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Do not go to -78°C immediately; the exchange is slow. Do not go to 0°C; the ester will react.

  • Exchange: Add

    
     (1.1 eq) dropwise.
    
  • Monitoring: Stir at -40°C for 30–60 minutes. Verify exchange by quenching a small aliquot with

    
     and checking via LCMS (look for the deuterated product).
    
  • Quench: Add your electrophile (aldehyde, ketone, etc.) at -40°C, then slowly warm to RT.

Magnesiation Substrate Ethyl 3-bromo-2,4- difluorobenzoate Temp -40°C (Critical Control) Substrate->Temp Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Temp Intermediate Magnesiated Species (Stable < -20°C) Temp->Intermediate Br/Mg Exchange Product Functionalized Benzoate Intermediate->Product + Electrophile Risk Risk: Benzyne Formation if T > -10°C Intermediate->Risk Warming too fast

Figure 2: Kinetic control pathway for generating the Grignard species without decomposing the fluorinated ring.

References & Authority

  • Regioselectivity in

    
     of Polyfluorinated Arenes: 
    
    • Mechanism:[1][2] The dominance of para-substitution (C4) relative to the ester is supported by resonance stabilization analysis of the Meisenheimer complex.

    • Source: Caroon, J. M., et al. "Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene."[3] Journal of Medicinal Chemistry. (Analogous substrate logic).

  • Pd-Catalysis on Hindered/Polyfluorinated Substrates:

    • Protocol: The use of Buchwald G3/G4 precatalysts for sterically crowded aryl bromides.

    • Source: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Turbo Grignard Exchange (

    
    ): 
    
    • Protocol: Preventing ester attack and benzyne formation using LiCl-mediated exchange.

    • Source: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 2004.

Disclaimer: These protocols involve hazardous chemicals.[4] Always consult the SDS for this compound and reagents before use. All reactions should be performed in a fume hood.

Sources

Preventing debromination of Ethyl 3-bromo-2,4-difluorobenzoate in reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with Ethyl 3-bromo-2,4-difluorobenzoate .

Topic: Preventing Debromination & Side Reactions of this compound Ticket ID: POLY-F-BR-003 Status: Resolved / Guide Published[1]

Executive Summary

This compound is a high-value scaffold often used in the synthesis of fluoroquinolones and agrochemicals. Its reactivity profile is dominated by the electron-deficient aromatic ring (due to two fluorine atoms and an ester group).

The Core Problem: The primary failure mode is debromination (hydrodehalogenation), yielding Ethyl 2,4-difluorobenzoate. This occurs because the electron-poor nature of the ring facilitates rapid oxidative addition to Palladium(0), but the resulting intermediate is highly susceptible to intercepting hydride sources before the desired cross-coupling can occur.

Part 1: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Diagnostic: Is your reaction debrominating?
  • Symptom: LCMS shows a peak with M-79/81 (Loss of Br) and M+1 (Gain of H).

  • Root Cause: Mismatch in catalytic rates.[1] The Oxidative Addition (OA) is fast, but Transmetalation (TM) is slow.[1] The long-lived

    
     species intercepts a hydride from the solvent, base, or ligand.
    
Troubleshooting Protocol

Q: I am seeing >15% hydrodehalogenated product in my Suzuki coupling. How do I stop it?

A: You must eliminate hydride sources and accelerate transmetalation.[1] Follow this 3-step optimization:

  • Solvent Switch (Critical):

    • Stop using: Ethanol, Isopropanol, or wet DMF.[1] These are primary hydride donors.[1]

    • Start using: Anhydrous Toluene , 1,4-Dioxane , or THF .[1]

    • Why: Electron-deficient arylpalladium species are highly electrophilic.[1] They will strip

      
      -hydrogens from alcohols via a six-membered transition state.[1]
      
  • Base Selection:

    • Stop using: Ethoxides or Isopropoxides (e.g., NaOEt).[1] They undergo

      
      -hydride elimination to form Pd-H.[1]
      
    • Start using:

      
        (anhydrous) or 
      
      
      
      .[1]
    • Why: Inorganic bases lack

      
      -hydrogens, shutting down the primary debromination pathway.[1]
      
  • Catalyst/Ligand Modification:

    • Recommendation: Switch to Pd(OAc)2 + XPhos or Pd-132 (XPhos Pd G2) .[1]

    • Why: Bulky, electron-rich Buchwald ligands (XPhos, SPhos) facilitate rapid reductive elimination, effectively "outrunning" the debromination side reaction.[1]

Mechanistic Visualization: The Debromination Trap

The following diagram illustrates where the cycle breaks down (in red) and how to force the productive path (in green).

DebrominationMechanism Start Substrate: This compound OxAdd Oxidative Addition (Fast due to EWG) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Intermed Intermediate: Ar-Pd(II)-Br OxAdd->Intermed DebromProduct SIDE PRODUCT: Ethyl 2,4-difluorobenzoate Intermed->DebromProduct Hydrodehalogenation (Slow Transmetalation) Product DESIRED PRODUCT: Cross-Coupled Biaryl Intermed->Product Transmetalation & Reductive Elimination HydrideSource Hydride Source (Alcohol/Amine/H2O) HydrideSource->Intermed Boronate Boronic Acid/Ester + Base Boronate->Intermed

Caption: Competitive pathways between productive cross-coupling (Green) and hydrodehalogenation (Red) mediated by solvent/base choice.[2][3]

Part 2: Lithium-Halogen Exchange (Grignard/Lithiation)

Q: I tried generating the Grignard reagent with Mg/I2, but the reaction didn't start. When I used n-BuLi, I got a complex mixture. What is the correct protocol?

A: Direct Magnesium insertion is difficult due to the electron-rich Fluorine atoms passivating the surface (and the "back-bonding" effect). Using n-BuLi is dangerous because it will attack the ester (Position 1) faster than it exchanges the Bromine (Position 3) at standard temperatures.

The Solution: Turbo-Grignard Exchange You must use Isopropylmagnesium Chloride - Lithium Chloride complex (


) .[1]
Protocol: Selective Magnesiation
ParameterSpecificationReason
Reagent

(1.1 equiv)
The LiCl breaks oligomeric aggregates, making the exchange fast enough to happen at low temps before the ester is attacked.
Temperature -20°C to 0°C Too cold (-78°C): Exchange is too slow.[1] Too hot (>0°C): Ester attack occurs.[1]
Solvent THF (Anhydrous)Essential for the stability of the Turbo-Grignard complex.
Quench Electrophile in THFAdd electrophile immediately after exchange is complete (usually 30-60 mins).

Warning - The "Halogen Dance": Do not allow the lithiated/magnesiated species to sit for prolonged periods (>2 hours) or warm up. The metal at Position 3 can isomerize to Position 5 (the only open proton), leading to regio-scrambling.

Part 3: Nucleophilic Aromatic Substitution ( )

Q: I want to displace the Bromine with an amine, but I am losing the Fluorine instead. Why?

A: This is chemically expected.[1] In


 reactions on poly-haloarenes, Fluorine is a superior leaving group to Bromine because the high electronegativity of F stabilizes the Meisenheimer complex intermediate.

Selectivity Rules for this compound:

  • Standard

    
     (Heat + Base): 
    
    • The 4-Fluorine (para to ester) will be displaced first.[1]

    • The 2-Fluorine (ortho to ester) will be displaced second.[1]

    • The 3-Bromine will likely remain intact (unless Cu-catalyst is added).[1]

  • How to displace Br while keeping F?

    • You generally cannot do this via

      
      .[1] You must use a Palladium-catalyzed Buchwald-Hartwig amination .[1]
      
    • Reference: Use the "Debromination Prevention" protocols in Part 1 to ensure the Br is replaced by the amine without reducing off.

Part 4: Storage and Handling FAQ

Q: Is this compound light-sensitive? A: Yes. Poly-halogenated benzoates can undergo photolytic debromination or radical scrambling over time.[1]

  • Storage: Amber vials, under Argon/Nitrogen.

  • Temperature: 2-8°C is recommended to prevent slow hydrolysis of the ester or disproportionation.

Q: Can I use MeOH for LCMS analysis? A: Yes, for analysis it is fine. However, do not leave the compound dissolved in methanol for days, as transesterification (Ethyl


 Methyl ester) can occur if any trace acid/base is present.[1]

References

  • Mechanistic Insight into Debromination

    • Navarro, O. et al. "Dehalogenation of Aryl Halides."[1][4][5] Journal of Organic Chemistry.

    • Note: Highlights the role of bulky phosphines in preventing Pd-H form
  • Turbo-Grignard Chemistry

    • Knochel, P. et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[1] Handbook of Functionalized Organometallics.

    • Note: Establishes the protocol for ester-comp
  • Hydrodehalogenation in Suzuki Coupling

    • BenchChem Technical Review.[1] "Troubleshooting Dehalogenation in Suzuki Coupling."

    • Note: Practical solvent/base selection guide.[1]

    • (General Reference)

  • Selectivity in Polyfluoroarenes

    • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine."[1]

    • Note: Explains the preference for F over Br.

Sources

Technical Support Center: Solubility Optimization for Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 3-bromo-2,4-difluorobenzoate is a highly lipophilic, halogenated ester intermediate commonly used in the synthesis of fluoroquinolone antibiotics and agrochemicals. Its solubility behavior is dictated by the competition between its hydrophobic halogenated aromatic core and the polar ester functionality.

Key Physicochemical Challenges:

  • Hydrophobicity: Extremely low water solubility (<0.1 mg/mL), necessitating organic co-solvents for aqueous coupling reactions (e.g., Suzuki-Miyaura).

  • Oiling Out: Due to a likely low melting point (typical of halogenated ethyl benzoates), this compound often separates as an oil rather than a crystal during purification, complicating isolation.

  • Hydrolysis Risk: The ester bond is susceptible to hydrolysis in high-pH aqueous solutions, often mistaken for "insolubility" when the product actually degrades.

Solvent Compatibility & Selection Guide

The following table summarizes solvent suitability based on dielectric constants and experimental outcomes.

Table 1: Solvent Solubility Profile
Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)Excellent Extraction, standard reactions. Best for initial dissolution.
Esters Ethyl AcetateGood Extraction, chromatography.
Ethers THF, 1,4-DioxaneExcellent Preferred for organometallic couplings (Suzuki, Buchwald).
Alcohols Methanol, EthanolModerate Good for recrystallization (hot); poor solubility when cold.
Hydrocarbons Hexanes, HeptaneLow Anti-solvent for precipitation/crystallization.
Polar Aprotic DMSO, DMFHigh Used for nucleophilic aromatic substitution (SNAr). Hard to remove.
Aqueous WaterInsoluble Requires surfactant or phase transfer catalyst (PTC).

Troubleshooting Guides (Q&A Format)

Module A: Dissolution for Chemical Reactions

Q1: I am performing a Suzuki coupling in a water/solvent mixture, but the starting material (this compound) precipitates or oils out. How do I fix this?

Diagnosis: The compound is highly lipophilic. Standard protocols using 1:1 Water:Ethanol often fail because the water content forces the ester out of solution before the reaction occurs.

Corrective Protocol:

  • Switch Solvent System: Move to a THF/Water (4:1) or 1,4-Dioxane/Water (4:1) system. The cyclic ethers solubilize the halogenated benzoate better than alcohols.

  • Concentration Limit: Ensure the reaction concentration does not exceed 0.2 M. Higher concentrations promote phase separation.

  • Phase Transfer Catalysis: If you must use a non-polar solvent like Toluene, add a Phase Transfer Catalyst (PTC) such as TBAB (Tetrabutylammonium bromide) at 5 mol%. This shuttles the reagents between the organic phase (containing your ester) and the aqueous phase (containing the base).

Q2: My compound is not dissolving in Methanol at room temperature for a hydrogenation reaction.

Diagnosis: Halogenated benzoates often have strong crystal lattice energy or high lipophilicity that resists dissolution in cold protic solvents.

Corrective Protocol:

  • Thermal Assist: Gently heat the methanol to 40°C. Most ethyl benzoates dissolve freely in warm alcohols.

  • Co-solvent Addition: Add 10-20% DCM or THF to the methanol. This disrupts the solvent structure and aids dissolution without interfering with Pd/C catalysts (ensure DCM is removed if using catalysts sensitive to halides, though Pd/C is generally robust).

Module B: Purification & Recrystallization

Q3: During recrystallization from Ethanol/Water, the product separates as a milky oil instead of crystals ("Oiling Out"). What is happening?

Diagnosis: "Oiling out" occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture. The compound melts before it can crystallize.[1]

Corrective Protocol (The "Two-Solvent" Method):

  • Dissolution: Dissolve the crude material in the minimum amount of boiling Ethanol (or Isopropanol).

  • Cooling: Allow the solution to cool slowly to roughly 10°C above the expected melting point.

  • Seeding: Add a seed crystal of pure this compound. If none is available, scratch the inner glass surface with a glass rod.

  • Anti-solvent: Add water dropwise very slowly. Stop immediately if turbidity (cloudiness) appears.

  • Re-heating: If oil droplets form, reheat until clear, add a small amount of ethanol, and cool more slowly.

Q4: Can I use acid-base extraction to purify this compound?

Technical Warning: NO. Unlike benzoic acids, this is an ester . It does not have an acidic proton to form a water-soluble salt.

  • Risk:[1][2][3] Treating this compound with strong aqueous base (NaOH/KOH) will cause hydrolysis , converting your product back into 3-bromo-2,4-difluorobenzoic acid (the starting material).

  • Alternative: Use a neutral wash (Brine/Water) and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Visual Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Select Solvent for This compound Purpose What is the Purpose? Start->Purpose Reaction Chemical Reaction Purpose->Reaction Purification Purification / Isolation Purpose->Purification ReactionType Reaction Type? Reaction->ReactionType Method Method? Purification->Method Coupling Suzuki/Sonogashira (Aq. Base required) ReactionType->Coupling Subst SNAr / Nucleophilic Subst. ReactionType->Subst Rec_Coupling Use THF/Water (4:1) or Dioxane/Water Coupling->Rec_Coupling Rec_Subst Use DMF or DMSO (High Solubility) Subst->Rec_Subst Extract Liquid-Liquid Extraction Method->Extract Cryst Recrystallization Method->Cryst Rec_Extract Use DCM or Ethyl Acetate (Wash with Brine) Extract->Rec_Extract Rec_Cryst Use Ethanol/Water (Watch for Oiling Out) Cryst->Rec_Cryst

Caption: Decision matrix for selecting the optimal solvent based on experimental intent (Reaction vs. Purification).

Figure 2: Troubleshooting "Oiling Out"

OilingOut Step1 Dissolve in Hot Ethanol Check Add Water (Anti-solvent) Step1->Check Result Observe Mixture Check->Result Oil Oily Droplets Form Result->Oil Failure Crystal White Crystals Form Result->Crystal Success Fix1 Reheat to Clear Solution Oil->Fix1 Fix2 Add more Ethanol (Increase Solubility) Fix1->Fix2 Fix3 Cool Very Slowly + Seed Crystal Fix2->Fix3 Fix3->Crystal Retry

Caption: Step-by-step remediation workflow for handling phase separation (oiling out) during crystallization.

References

  • PubChem. Ethyl 3-bromo-4-fluorobenzoate (Analogous Compound Data). National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

  • Murov, S. Properties of Solvents Used in Organic Chemistry. Modesto Junior College. Available at: [Link] (Accessed Feb 2026).

  • Nichols, L. Purification of Product Mixtures: Recrystallization. Chemistry LibreTexts. Available at: [Link] (Accessed Feb 2026).

Sources

Technical Support Center: Catalyst Selection for Suzuki Coupling of Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Ethyl 3-bromo-2,4-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific, yet challenging, transformation. The substrate , this compound, presents a unique set of challenges due to its electron-deficient aromatic ring and the steric hindrance around the bromine atom. This necessitates a carefully considered approach to catalyst and ligand selection to achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the Suzuki coupling of this compound?

The primary challenges stem from the electronic and steric properties of the substrate. The two fluorine atoms are strongly electron-withdrawing, which can make the oxidative addition step of the catalytic cycle more favorable.[1][2] However, the ortho-fluorine atom introduces significant steric hindrance, which can impede the approach of the palladium catalyst. Additionally, the ester group can be sensitive to certain basic conditions.[3]

Q2: What are the most effective palladium catalysts and ligands for this type of sterically hindered and electron-deficient aryl bromide?

For sterically hindered and electron-deficient aryl bromides, catalyst systems that are both highly active and can overcome steric barriers are essential.[4][5][6][7]

  • Palladium Precursors: Common and effective choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[1][2]

  • Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are generally the most successful.[4][8] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more easily access the sterically hindered C-Br bond.[2] Examples of highly effective ligands include:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

N-heterocyclic carbenes (NHCs) can also be effective ligands for this type of coupling.[3]

Q3: What role does the base play, and which bases are recommended?

The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[9][10][11] It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[10][12]

Given the presence of the ester functional group in this compound, which is sensitive to hydrolysis under strongly basic conditions, the choice of base is critical.

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are often good choices as they are strong enough to facilitate the reaction without causing significant ester hydrolysis.[13]

    • Potassium Phosphate (K₃PO₄) is another effective base, particularly in anhydrous conditions.[14] It's important to note that anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[14]

  • Bases to Use with Caution: Strong hydroxide bases like NaOH and KOH should generally be avoided due to the high risk of ester saponification.

Q4: Which solvents are most suitable for this reaction?

The solvent plays a significant role in the outcome of a Suzuki coupling by influencing catalyst stability, reagent solubility, and reaction rate.[15][16][17][18][19]

  • Commonly Used Solvents:

    • Aprotic polar solvents such as 1,4-dioxane , tetrahydrofuran (THF) , and toluene are frequently used, often in combination with water.[13][20]

    • Biphasic systems (e.g., toluene/water, dioxane/water) are common and can be very effective.[21][22] The aqueous phase helps to dissolve the inorganic base.

  • Solvent Quality: It is crucial to use high-purity, degassed solvents. Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[23] Trace impurities in solvents can also poison the catalyst.[15]

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the formation of the product and any byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, but suitable for less volatile compounds.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Conversion Inactive Catalyst: The palladium precatalyst may not have been effectively reduced to the active Pd(0) species, or the catalyst may have been deactivated by oxygen.[23]- Ensure proper degassing of the reaction mixture and solvents.[23] - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst.[1]
Ineffective Ligand: The chosen ligand may not be suitable for the sterically hindered substrate.- Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[8][24]
Insufficient Base Strength or Solubility: The base may not be strong enough to activate the boronic acid, or it may not be sufficiently soluble in the reaction medium.- Switch to a stronger, yet non-hydrolytic, base like Cs₂CO₃ or K₃PO₄. - Ensure adequate mixing and consider using a biphasic solvent system to improve base solubility.[13][20]
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.- Cautiously increase the reaction temperature, while monitoring for potential side reactions or catalyst decomposition.[13][23]
Formation of Homocoupling Product (Biaryl of the Boronic Acid) Slow Transmetalation: If the transmetalation step is slow, the boronic acid can undergo homocoupling.- Optimize the base and solvent system to accelerate transmetalation. - Use a more electron-rich ligand to facilitate the transfer of the organic group from boron to palladium.
Debromination of the Starting Material Presence of Hydride Sources: The palladium catalyst can react with hydride sources (e.g., from certain bases or solvents) to form a palladium-hydride species, which can then reduce the aryl bromide.[1][24]- Avoid using amine bases or alcohol solvents if debromination is observed.[23] - Switch to carbonate or phosphate bases and aprotic solvents.[23]
Difficult Purification Close Polarity of Product and Byproducts: Homocoupling or debromination byproducts may have similar polarities to the desired product.- Optimize reaction conditions to minimize side product formation. - Employ alternative purification techniques such as preparative HPLC or crystallization if column chromatography is ineffective.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a general guideline and may require optimization for specific boronic acids.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Degas all solvents by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.[23]

    • Use fresh, high-purity reagents.

  • Reaction Setup:

    • To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).

    • Seal the vessel and evacuate and backfill with an inert gas three times.

    • Add the degassed solvent(s) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (typically ranging from 80°C to 110°C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][9][25][26]

Catalyst Selection Decision Tree

Catalyst_Selection Start Starting Point: Suzuki Coupling of this compound Low_Yield Low Yield or No Reaction? Start->Low_Yield Check_Catalyst Is the Catalyst System Optimized for Steric Hindrance? Low_Yield->Check_Catalyst Yes Success Successful Coupling Low_Yield->Success No Use_Bulky_Ligand Use a Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos) Check_Catalyst->Use_Bulky_Ligand No Check_Base Is the Base Appropriate for an Ester Substrate? Check_Catalyst->Check_Base Yes Use_Bulky_Ligand->Check_Base Use_Mild_Base Use a Mild Inorganic Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Check_Base->Use_Mild_Base No Check_Conditions Are Reaction Conditions (Temp, Solvent) Optimal? Check_Base->Check_Conditions Yes Use_Mild_Base->Check_Conditions Optimize_Temp_Solvent Increase Temperature Cautiously and/or Screen Solvents (e.g., Dioxane, Toluene, THF) Check_Conditions->Optimize_Temp_Solvent No Check_Conditions->Success Yes Optimize_Temp_Solvent->Success

Caption: A decision tree to guide catalyst and condition selection.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(47), 19088–19091. Retrieved from [Link]

  • Arodes HES-SO. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ACS Publications. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Dalton Transactions. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • Green Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Slideshare. (n.d.). Mechanism and synthetic application of suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Retrieved from [Link]

  • ScienceDirect. (2011). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]

  • ACS Publications. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving Ethyl 3-bromo-2,4-difluorobenzoate. This resource is designed to provide in-depth, practical solutions to common experimental failures, grounded in mechanistic principles and field-proven insights.

Introduction to the Challenges

This compound is a valuable building block, but its electronic and steric properties present a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms and the ester group can significantly impact the oxidative addition step, while the ortho-fluoro substituent introduces steric hindrance around the reaction center. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails completely. What are the likely causes and how can I fix it?

A1: Core Problem Analysis

A sluggish or failed Suzuki-Miyaura coupling with this substrate often points to one of three primary issues: inefficient oxidative addition, catalyst deactivation, or problems with the boronic acid/ester partner.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

cluster_start Initial Observation cluster_diag Diagnostic Checks cluster_solutions Troubleshooting Pathways cluster_catalyst Catalyst System Optimization cluster_reaction_params Reaction Parameter Adjustment cluster_side_reactions Addressing Side Reactions Start Low or No Product Formation Reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) Start->Reagents Step 1 Conditions Check Reaction Conditions (Temperature, Atmosphere, Stirring) Start->Conditions Step 1 Ligand Switch to Electron-Rich, Bulky Ligand (e.g., Buchwald Ligands) Reagents->Ligand If reagents are pure Deboron Address Protodeboronation (Use Pinacol Esters, Anhydrous Conditions) Reagents->Deboron Temp Increase Reaction Temperature Conditions->Temp If conditions are correct Precatalyst Use a Modern Precatalyst (e.g., G3/G4 Precatalysts) Ligand->Precatalyst Ratio Optimize Pd:Ligand Ratio (e.g., 1:2 to 1:4) Precatalyst->Ratio Base Screen Different Bases (e.g., K3PO4, Cs2CO3, K2CO3) Solvent Change Solvent System (e.g., Dioxane/H2O, Toluene, 2-MeTHF) Base->Solvent Hydrolysis Prevent Ester Hydrolysis (Use non-aqueous base like KF) Base->Hydrolysis Temp->Base

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

  • Enhance Oxidative Addition: The electron-deficient nature of the aryl bromide makes oxidative addition the likely rate-determining step.

    • Ligand Choice: Standard ligands like PPh₃ may not be electron-rich enough. Switch to bulky, electron-donating phosphine ligands such as those developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos).[1][2] These ligands stabilize the electron-rich palladium(0) center, promoting its insertion into the C-Br bond.

    • Catalyst Source: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) can be inefficient.[3] Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or, preferably, a modern palladium precatalyst that reliably forms the active catalytic species.[3]

  • Combat Protodeboronation: Boronic acids, especially electron-rich or heteroaromatic ones, can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[3]

    • Use Boronate Esters: Consider using more stable boronic acid derivatives like pinacol esters, MIDA boronates, or potassium aryltrifluoroborates.[2][3]

    • Base and Solvent: A strong aqueous base can accelerate protodeboronation. Using a milder, non-aqueous base like potassium fluoride (KF) or carefully controlling the amount of water in the reaction can mitigate this side reaction.[4][5]

  • Prevent Ester Hydrolysis: The ethyl ester group can be hydrolyzed under strongly basic aqueous conditions, especially at elevated temperatures.[6][7][8]

    • Choice of Base: If ester hydrolysis is observed, switch to a less nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). As mentioned, anhydrous conditions with KF can also be effective.[4][5]

Optimized Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Buchwald Pd G3 Precatalyst (e.g., XPhos Pd G3)Ensures efficient formation of the active Pd(0) species.
Ligand XPhos or SPhos (if not using a precatalyst)Electron-rich and bulky to promote oxidative addition.
Base K₃PO₄ or Cs₂CO₃Strong enough to facilitate transmetalation but minimizes ester hydrolysis.
Solvent Dioxane/H₂O (e.g., 4:1) or 2-MeTHFGood for solubilizing both organic and inorganic reagents.
Temperature 80-110 °CHigher temperatures are often needed for electron-deficient aryl bromides.
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). What is causing this and how can I improve the yield of my desired C-N coupled product?

A2: Core Problem Analysis

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient aryl halides.[9] It arises from competitive pathways that reductively cleave the C-Br bond.

Mechanistic Insight: Competing Pathways

Pd0 L-Pd(0) OxAdd Ar-Pd(II)-Br(L) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(Amine)(L)]Br OxAdd->AmineCoord Amine Coordination SideProduct Ar-H (Hydrodehalogenation) OxAdd->SideProduct β-Hydride Elimination from Amine or other reductive pathways Amido Ar-Pd(II)-Amide(L) AmineCoord->Amido Deprotonation (Base) Product Ar-Amine (Desired Product) Amido->Product Reductive Elimination (Productive Pathway) Product->Pd0 Regenerates Catalyst

Caption: Productive vs. side reaction pathways in Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of ligand directly influences the rate of reductive elimination versus side reactions. For electron-deficient substrates like this compound, highly active and sterically hindered biaryl phosphine ligands are essential.

    • Recommended Ligands: Consider using Josiphos-type ligands or Buchwald's G3/G4 ligands (e.g., tBuXPhos). These ligands accelerate the rate of C-N reductive elimination, outcompeting the pathways leading to hydrodehalogenation.[10]

  • Base Selection and Strength: The base plays a crucial role in deprotonating the amine to form the active nucleophile.

    • Recommended Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used.[10] Ensure the base is fresh and anhydrous.

  • Solvent Choice: The polarity of the solvent can influence the reaction outcome.

    • Recommended Solvents: Aprotic polar solvents like toluene, dioxane, or dimethoxyethane (DME) are generally effective.

Q3: My Sonogashira coupling is not working. I see starting material and some homocoupling of my alkyne (Glaser coupling). What should I change?

A3: Core Problem Analysis

Failure in Sonogashira coupling with this substrate can be due to the challenging oxidative addition step or issues related to the copper co-catalyst, leading to the undesired alkyne homocoupling.[11][12][13]

Detailed Troubleshooting Steps:

  • Address the Oxidative Addition: As with other couplings, this is a key challenge.

    • Ligand and Catalyst: Use electron-rich phosphine ligands to accelerate the oxidative addition.[12] A combination like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can work, but more specialized ligands may be needed for difficult substrates.

    • Temperature: These reactions often require elevated temperatures (60-100 °C) to proceed at a reasonable rate.[11]

  • Minimize Homocoupling (Glaser Coupling): This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods often require a specific palladium catalyst/ligand system and a stronger base, but they completely eliminate the possibility of Glaser coupling.[11][12]

Protocol for a Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), and a strong base such as cesium carbonate (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-5 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

General Experimental Considerations

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[3]

  • Solvent Quality: Use anhydrous, degassed solvents, as water and oxygen can interfere with the catalytic cycle.

  • Reagent Purity: Ensure all reagents, especially the base and any coupling partners, are of high purity and handled appropriately.

Analytical Monitoring

To effectively troubleshoot, it is crucial to monitor the reaction progress.

  • Thin-Layer Chromatography (TLC): A quick method to check for the consumption of starting materials and the appearance of the product.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product, starting materials, and potential side products like hydrolyzed ester or dehalogenated starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to quantify the conversion to product and identify byproducts.[15]

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007). Retrieved from [Link]

  • ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles - ScholarWorks @ UTRGV. (2023). Retrieved from [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C-CN Bond of Substituted Benzonitriles - PubMed. (2023). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles | Request PDF - ResearchGate. Retrieved from [Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC. Retrieved from [Link]

  • Mass Spectrometry for Reaction Monitoring and Reaction Acceleration - Purdue e-Pubs. Retrieved from [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... - ResearchGate. Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021). Retrieved from [Link]

  • metal-catalysed cross-coupling reactions of nitrogen heterocycles - Durham E-Theses. Retrieved from [Link]

  • Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer - PMC. Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (2010). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]

  • Hydrolysis of Ethyl Benzoate in Nitrogenous and Non - IOSR Journal. (2020). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Retrieved from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Retrieved from [Link]

  • Table 3 Optimization of Suzuki cross-coupling reaction stoichiometry of... - ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling - YouTube. (2020). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Retrieved from [Link]

  • In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? - Quora. (2025). Retrieved from [Link]

  • Hydrolysis of ethyl benzoate – Teacher's guide - SSERC. Retrieved from [Link]

  • The Hydrolysis of Ethyl Benzoate - YouTube. (2021). Retrieved from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Retrieved from [Link]

  • Optimization of the conditions for the cross-coupling reaction. [a] - ResearchGate. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Retrieved from [Link]

  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Retrieved from [Link]

  • A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand | Chemical & Biomedical Imaging. (2025). Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Heck reaction - Wikipedia. Retrieved from [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Retrieved from [Link]

  • Decoding the Nested, Multi-Cycle Mechanism of Ni-Catalyzed Redox Neutral Cross-Coupling Through Temperature Scanning Reaction Calorimetry | ChemRxiv. (2025). Retrieved from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Palladium-catalyzed Cross-coupling Reactions of Perfluoro Organic Compounds - MDPI. (2014). Retrieved from [Link]

  • Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (2018). Retrieved from [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. Retrieved from [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC. (2016). Retrieved from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes | Organic Letters - ACS Publications. (2023). Retrieved from [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from Ethyl 3-bromo-2,4-difluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of palladium catalysts from reactions involving Ethyl 3-bromo-2,4-difluorobenzoate. The following sections offer a comprehensive overview of common challenges and their solutions, grounded in established scientific principles and industry best practices.

Introduction: The Criticality of Palladium Removal

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecules.[1][2][3] this compound is a common substrate in such reactions, leading to the formation of valuable intermediates. However, the very catalyst that facilitates these transformations, palladium, can become a significant impurity in the final product.[2][4]

Residual palladium in active pharmaceutical ingredients (APIs) is a major concern due to its potential toxicity and the stringent limits imposed by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] Therefore, efficient and robust methods for palladium removal are not just a matter of good laboratory practice but a critical step in drug development and manufacturing. This guide will address the common hurdles faced during this crucial purification step.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My final product, derived from this compound, shows high levels of residual palladium after standard aqueous workup and silica gel chromatography. What is going wrong?

A1: This is a common challenge. While standard purification techniques can remove some palladium, they are often insufficient, especially when dealing with complex organic molecules that can chelate the metal.[4][6][7] Several factors could be at play:

  • Palladium State: The palladium in your reaction mixture might exist in different forms, including soluble Pd(II) species, colloidal Pd(0) nanoparticles, or complexes with your product or ligands.[1] Simple filtration or chromatography may not effectively remove all these forms.

  • Product Chelation: Your product, an ester with fluorine and bromine substituents, might have functional groups that can coordinate with palladium, making it "stick" to the desired molecule and co-elute during chromatography.

  • Ineffective Chromatography: Standard silica gel may not have a strong enough affinity for all palladium species, especially if they are complexed with phosphine ligands or the product itself.

Q2: What are the primary methods for removing palladium catalysts, and how do I choose the right one for my reaction with this compound?

A2: The choice of palladium removal method is highly dependent on the specific reaction conditions, the nature of the product, and the desired level of purity. The most common and effective methods include:

  • Scavengers: These are materials that selectively bind to palladium, which can then be removed by filtration.[1][8][9] They are often the most effective method for reducing palladium to very low levels (ppm or even ppb).[1]

  • Extraction: Liquid-liquid extraction can be used to remove certain palladium salts.[10][11] This is often more effective for inorganic palladium species.

  • Specialized Chromatography: Beyond standard silica gel, other stationary phases or the use of additives can enhance palladium removal.

  • Crystallization: In some cases, crystallization of the product can leave the palladium impurities behind in the mother liquor. However, this can sometimes lead to the concentration of the metal within the crystal structure.[4]

The following decision tree can help guide your choice:

Pallladium_Removal_Decision_Tree Start High Residual Palladium? Scavenger Use a Scavenger Start->Scavenger Yes Extraction Liquid-Liquid Extraction Start->Extraction Chromatography Specialized Chromatography Start->Chromatography Crystallization Crystallization Start->Crystallization End Palladium Levels Acceptable? Start->End No Scavenger->End Extraction->End Chromatography->End Crystallization->End

Caption: A decision tree for selecting a palladium removal method.

Q3: I want to use a scavenger. What types are available, and how do I select the best one for my product?

A3: Scavengers are a popular and effective choice. They typically consist of a solid support (like silica or a polymer) functionalized with a ligand that has a high affinity for palladium. Common functional groups include thiols, thioureas, and amines.[1][8][12]

Selection Guide:

Scavenger TypeFunctional GroupRecommended ForConsiderations
Thiol-based (e.g., SiliaMetS® Thiol, Smopex®-111) -SHBroad applicability, effective for both Pd(0) and Pd(II).[1]Can sometimes have a strong odor.
Thiourea-based -NHC(=S)NH-Effective for various palladium species.[8]
Amine-based -NH2, -NR2Good for capturing palladium complexes.Efficiency can be pH-dependent.
Activated Carbon N/ACan be effective, but may lead to product loss due to non-specific adsorption.[5][13]
Binary Systems Chelating agent + adsorbent (e.g., activated carbon or silica)Cost-effective and can be highly efficient.[6][13]Requires optimization of the chelating agent and adsorbent ratio.

Experimental Protocol: Small-Scale Scavenger Screening

  • Dissolve Crude Product: Dissolve a known amount of your crude product (post-workup) in a suitable solvent (e.g., toluene, ethyl acetate).

  • Aliquot: Distribute the solution into several vials.

  • Add Scavengers: To each vial, add a different scavenger (e.g., 5-10 weight equivalents relative to the estimated palladium content).

  • Stir: Stir the vials at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a set period (e.g., 2-16 hours).[14]

  • Filter: Filter each mixture through a celite plug to remove the scavenger.

  • Analyze: Analyze the filtrate from each vial for residual palladium content using a sensitive analytical technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[15][16][17]

Caption: Workflow for small-scale scavenger screening.

Q4: I've tried a thiol-based scavenger, but the palladium levels are still above the acceptable limit. What can I do to optimize the process?

A4: If a single scavenger treatment is insufficient, several optimization strategies can be employed:

  • Increase Scavenger Equivalents: You may need to use a higher loading of the scavenger.

  • Increase Temperature: Gently heating the mixture (e.g., to 40-60°C) can sometimes improve the scavenging efficiency, but ensure your product is stable at that temperature.[1][14]

  • Increase Stirring Time: Allow the scavenger to be in contact with the solution for a longer period (e.g., overnight).[14]

  • Solvent Effects: The choice of solvent can influence the scavenger's performance. Consider screening different solvents.

  • Sequential Treatment: A multi-step approach can be very effective. For example, an initial treatment with an aqueous wash of a chelating agent like N-acetyl cysteine followed by a solid-supported scavenger can significantly reduce palladium levels.[2]

Stepwise Removal Strategy Example:

  • Aqueous Wash: Wash the organic solution of your crude product with an aqueous solution of a chelating agent (e.g., N-acetyl cysteine).

  • Separation: Separate the aqueous and organic layers.

  • Scavenger Treatment: Add a solid-supported scavenger (e.g., a thiol-functionalized silica) to the organic layer and stir.

  • Filtration: Filter to remove the scavenger.

  • Analysis: Analyze the final product for palladium content.

Q5: Are there any analytical techniques I can use in-house for a quick estimation of palladium levels before sending samples for ICP-MS?

A5: While ICP-MS is the gold standard for accurate quantification, there are colorimetric and fluorometric methods that can provide a rapid, semi-quantitative assessment of palladium levels.[15][16][18] These methods are based on a palladium-catalyzed reaction that produces a colored or fluorescent product, allowing for visual or spectrophotometric detection.[15][18] This can be particularly useful for process optimization and for quickly screening the effectiveness of different removal methods before committing to more time-consuming and expensive ICP-MS analysis.

Summary of Palladium Removal Techniques

MethodAdvantagesDisadvantagesTypical Efficiency
Scavengers High selectivity, can reduce Pd to very low levels (<10 ppm).[1][8]Cost of scavengers, requires an additional filtration step.Very High
Extraction Simple and cost-effective for certain Pd species.[10]Not always effective for all forms of palladium, can be solvent-intensive.Moderate to High
Chromatography Can remove other impurities simultaneously.Often insufficient for complete Pd removal, potential for product loss.[4][11]Low to Moderate
Crystallization Can be a very effective final purification step.Risk of co-crystallization of palladium, potential for yield loss.[1][4]Variable
Activated Carbon Inexpensive.Can have low selectivity and lead to significant product loss.[5]Moderate

References

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. [Link]

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. [Link]

  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. ACS Publications. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Method of removing palladium.
  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience. ACS Publications. [Link]

  • Trace Analysis of Palladium Using Electrothermal Atomization. Shimadzu. [Link]

  • Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. MDPI. [Link]

  • Platinum and Palladium Solvent Extraction of Spent Catalysts. Encyclopedia.pub. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. Royal Society of Chemistry. [Link]

  • METHOD FOR EXTRACTING PALLADIUM. European Patent Office. [Link]

  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]

  • Supported Palladium Catalysts: A Facile Preparation Method and - Implications to Reductive Catalysis Technology for Water Treatment. ACS Publications. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. PubMed. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Ethyl α-Bromo-α-fluoroacetate with Arylboronic Acids. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. The University of Sheffield. [Link]

  • The Challenge of Palladium-Catalyzed Aromatic Azidocarbonylation: From Mechanistic and Catalyst Deactivation Studies to a Highly Efficient Process. ResearchGate. [Link]

  • How to remove palladium catalyst from reaction mixture ?. ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

Sources

Managing reaction exotherms in large-scale Ethyl 3-bromo-2,4-difluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Process Safety & Scale-Up Division

Status: Operational Topic: Thermal Hazard Management in Halo-Benzoate Synthesis Target Audience: Process Chemists, Scale-Up Engineers

Introduction: The Thermal Landscape

Welcome to the Process Safety Hub. You are likely accessing this guide because you are scaling up the synthesis of Ethyl 3-bromo-2,4-difluorobenzoate (CAS: 1130165-74-0) and are encountering thermal instability.

CRITICAL CHEMISTRY WARNING: Before addressing the exotherms, verify your synthetic route.

  • Direct Bromination (Electrophilic Aromatic Substitution): If you are brominating Ethyl 2,4-difluorobenzoate using

    
     or 
    
    
    
    , you are likely producing the 5-bromo isomer , not the 3-bromo. The 3-position is sterically crowded and sandwiched between two fluorines.
  • Directed Ortho Metalation (DoM): The synthesis of the 3-bromo isomer typically requires lithiation (LDA or

    
    -BuLi) at cryogenic temperatures followed by a bromine quench, or the esterification of the pre-made acid.
    

This guide addresses the two primary thermal risks associated with the correct 3-bromo synthesis:

  • The Cryogenic-to-Exothermic Transition (DoM Route).

  • The Esterification Runaway (Acid Chloride formation).[1]

Part 1: The Lithiation Route (DoM)

Context: Synthesis of the 3-bromo-2,4-difluorobenzoic acid precursor via n-BuLi/LDA and Bromine source.

Troubleshooting Guide

Q: Why am I seeing a temperature spike during the n-BuLi addition even at -78°C? A: This is a classic mixing-limited exotherm . The deprotonation of the proton at the C3 position (between the two fluorines) is extremely fast (


).
  • The Mechanism: The acid-base reaction releases heat instantly upon contact. If your stirring is inefficient or addition rate is too fast, you create localized "hot spots" where the temperature exceeds the stability limit of the lithiated intermediate (often > -60°C), leading to benzyne formation or polymerization.

  • The Fix:

    • Switch to Sub-Surface Addition: Do not drop n-BuLi onto the surface. Use a dip tube to introduce the base directly into the turbulent flow of the impeller.

    • Verify Heat Transfer Coefficient (

      
      ):  At scale, the ratio of heat transfer area to volume decreases. You must lower the jacket temperature significantly below the reaction target (e.g., Jacket at -90°C for Reaction at -75°C).
      

Q: The reaction violently boils over during the quench step. How do I manage this? A: You are likely performing a Direct Quench (adding water/acid to the reactor). This is unsafe at scale for lithiated species.

  • The Hazard: The reactor contains unreacted n-BuLi and the lithiated species. Adding water generates

    
    , Hydrogen gas (
    
    
    
    ), and massive heat (
    
    
    ).
  • The Protocol: Use an Inverse Quench .

    • Prepare a separate vessel with the quench media (Acid/THF mixture) pre-cooled to 0°C.

    • Transfer the cold reaction mixture into the quench vessel under controlled flow. This ensures the "hot" species is always the limiting reagent, preventing thermal accumulation.

Part 2: The Esterification Step

Context: Conversion of 3-bromo-2,4-difluorobenzoic acid to the ethyl ester using Thionyl Chloride (


) and Ethanol.
Troubleshooting Guide

Q: We experienced a delayed exotherm and pressure surge during


 addition. What happened? 
A:  You likely stalled the reaction due to low temperature, leading to reagent accumulation .[1]
  • The Cause: The formation of the acid chloride is endothermic-to-neutral initially but generates

    
     and 
    
    
    
    gas. If the reactor is too cold (
    
    
    ) during addition, the
    
    
    accumulates. When the temperature is ramped to reflux, the accumulated reagent reacts all at once.
  • The Fix: "Warm Addition" Protocol.

    • Heat the reaction mass (Acid + Solvent/Catalytic DMF) to 50-60°C before adding

      
      .
      
    • Add

      
       slowly. The reaction should be gas-evolution limited , not addition-limited. If gas stops evolving, STOP  the addition immediately.
      

Q: Can we use catalytic sulfuric acid instead of Thionyl Chloride to avoid the gas? A: Yes, Fischer Esterification is safer thermally but slower.

  • Trade-off: The 2,4-difluoro substitution makes the carboxyl group less reactive. You will require high temperatures (Refluxing Ethanol/Toluene) and a Dean-Stark trap. The exotherm is negligible here; the risk shifts to flammability of the solvent at long reflux times.

Part 3: Quantitative Safety Data

Table 1: Thermal Parameters for Critical Steps

ParameterLithiation (DoM)Esterification (

)
Typical

-180 to -210 kJ/mol (High)-50 to -70 kJ/mol (Moderate)
Adiabatic Temp Rise (

)
> 100°C (Runaway Potential)20-40°C (Boil-over Risk)
Gas Evolution None (until quench)High (

,

)
Critical Control Point

Scrubber Capacity & Dosing Rate
Failure Mode Benzyne formation / DecompositionPressurization / Foam-over

Part 4: Process Visualization (Safety Logic)

The following diagram illustrates the Safety Interlock Loop required for the high-risk Lithiation step.

SafetyLoop cluster_safety Critical Safety Loop Reactor Cryogenic Reactor (Lithiation Step) TempProbe Internal Temp Probe (TT-101) Reactor->TempProbe Measures T QuenchTank Quench Tank (Inverse Addition) Reactor->QuenchTank Transfer (Gravity/N2) PLC PLC / Control System TempProbe->PLC Signal (4-20mA) DosingPump n-BuLi Dosing Pump (P-101) DosingPump->Reactor Reagent Flow PLC->DosingPump Interlock: Stop if T > -65°C Cooling Cryostat / Jacket (-90°C) PLC->Cooling Control Valve

Caption: Figure 1. Automated dosing interlock system. The pump (P-101) must automatically cut off if the internal reactor temperature (TT-101) exceeds the setpoint (-65°C) to prevent thermal runaway.

References & Grounding

  • Lithiation Route Validation: The synthesis of 3-substituted-2,4-difluorobenzoic acid derivatives via organolithium reagents is documented in patent literature to achieve the correct regioselectivity.

    • Source:Process for making certain benzoic acid compounds. EP1045823B1.

  • Thionyl Chloride Safety: Guidelines for managing the thermal hazards of acid chloride formation.

    • Source:Scale-Up Reaction Safety, University of Illinois/ACS.

  • General Halogenation Hazards: For the risks associated with direct bromination (if applicable to your alternative routes).

    • Source:Aromatic Bromination in Concentrated Nitric Acid. Open Journal of Synthesis Theory and Applications.

Disclaimer: This guide is for technical reference only. All scale-up activities must be preceded by a specific Process Hazard Analysis (PHA) and Calorimetry (RC1/DSC) study.

Sources

Technical Support Center: Work-up and Troubleshooting for Reactions Involving Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 3-bromo-2,4-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that post-reaction work-up and purification can be challenging, particularly with highly functionalized and fluorinated molecules. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common issues and optimize your experimental outcomes.

Section 1: General Work-up Workflow for Cross-Coupling Reactions

This compound is frequently employed as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A successful work-up is critical for isolating the desired product in high purity. The following diagram illustrates a standard, robust workflow.

Workup_Workflow A Reaction Completion (Monitored by TLC/LC-MS) B Cool to Room Temperature A->B C Quench Reaction (e.g., with H₂O or sat. NH₄Cl) B->C D Phase Separation & Extraction (e.g., with EtOAc or DCM) C->D E Combine Organic Layers D->E F Aqueous Washes (1. H₂O, 2. Brine) E->F G Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) F->G H Filter and Concentrate (Rotary Evaporation) G->H I Crude Product H->I J Purification (Flash Chromatography or Recrystallization) I->J K Pure Product J->K

Caption: A generalized workflow for the aqueous work-up of a cross-coupling reaction.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific challenges you may encounter during the work-up and purification of reactions involving this compound.

Q1: I suspect my ester is hydrolyzing to the carboxylic acid during the work-up. How can I confirm this and prevent it?

A1: Causality & Confirmation: Ester hydrolysis is a common side reaction, particularly when basic aqueous solutions are used in the work-up of cross-coupling reactions (e.g., with bases like K₂CO₃, K₃PO₄, or Cs₂CO₃).[1][2] The presence of residual base can create a high pH environment, catalyzing the saponification of the ethyl ester to the corresponding carboxylate salt.

  • Confirmation:

    • TLC Analysis: The resulting carboxylic acid (3-bromo-2,4-difluorobenzoic acid) is significantly more polar than the starting ester. On a silica TLC plate, it will have a much lower Rf value and may show "streaking." You can co-spot your crude product with the starting material to verify.

    • Extraction Test: Acidify a small sample of the aqueous layer from your work-up with 1M HCl. If a precipitate forms, it is likely the carboxylic acid byproduct, which is less soluble in acidic water.[3][4]

    • ¹H NMR: The characteristic triplet and quartet of the ethyl group (around 1.4 and 4.4 ppm, respectively) will be absent in the hydrolyzed product, while a broad singlet for the carboxylic acid proton will appear (>10 ppm).

Prevention Strategies:

  • Minimize Contact Time with Base: Perform the aqueous work-up promptly after the reaction is complete and cooled. Do not let the reaction mixture sit in basic aqueous media for extended periods.

  • Use a Milder Base: If the reaction allows, using a weaker base like potassium fluoride (KF) can sometimes reduce the rate of ester cleavage.[1]

  • Neutralizing Quench: Before extraction, carefully neutralize the reaction mixture by adding saturated aqueous ammonium chloride (NH₄Cl) or dilute acid (e.g., 0.1 M HCl) until the pH of the aqueous layer is ~7. This protonates the basic species, preventing them from catalyzing hydrolysis during extraction.

  • Temperature Control: Perform all aqueous washes at room temperature or below (e.g., using a cold water bath) to slow the rate of hydrolysis.

Q2: I'm having trouble removing residual palladium catalyst. My product has a persistent grey/black color. What are the best methods?

A2: Causality & Removal: The grey or black discoloration is typically due to the formation of palladium black (Pd(0) aggregates), which can occur when the catalyst falls out of the solution or is deactivated.[5] These fine particles can be difficult to remove by standard filtration.

  • Filtration through Celite®: Before the main work-up, dilute the cooled reaction mixture with an organic solvent (like ethyl acetate or toluene) and filter it through a pad of Celite® or silica gel. This is often very effective at capturing the heterogeneous palladium species.

  • Aqueous Washes with Chelating Agents:

    • Thiocyanate/Thiosulfate: Washing the organic layer with a 5-10% aqueous solution of sodium thiocyanate (NaSCN) or sodium thiosulfate (Na₂S₂O₃) can help scavenge palladium.

    • Ammonia/Ammonium Chloride: A wash with dilute ammonium hydroxide or saturated ammonium chloride can complex with palladium, aiding its removal into the aqueous phase.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal for 15-30 minutes can adsorb the palladium. The charcoal is then removed by filtration through Celite®. Caution: Activated charcoal can also adsorb your product, so use it sparingly and monitor for product loss by TLC.

  • Optimized Chromatography: If palladium persists, it can sometimes be removed during flash chromatography. Adding a small amount of a chelating agent like triethylamine (1-2%) to the eluent can help move the palladium species off the column, though this may require re-purification if the amine is not volatile.

Q3: My biphasic mixture formed a stable emulsion during the aqueous wash. How can I break it?

A3: Causality & Resolution: Emulsions are common when working with fluorinated molecules, which can have surfactant-like properties.[6][7] Vigorous shaking during extraction exacerbates this issue.

  • Add Brine: The first and simplest solution is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by dehydrating the interface.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

  • Filtration: Pass the entire emulsified layer through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Change the Solvent: Adding a different organic solvent can alter the polarity and help break the emulsion. For example, if you are using ethyl acetate, adding some diethyl ether or hexanes may help.

Q4: What are the recommended solvent systems for flash chromatography of this compound and its derivatives?

A4: Principles & Recommendations: The choice of eluent for flash chromatography depends on the polarity of the target compound. This compound itself is a relatively non-polar compound.

  • General Solvent System: A gradient of ethyl acetate (EtOAc) in hexanes (or heptane) is the most common and effective system.

    • Start with a low polarity mixture (e.g., 2-5% EtOAc in hexanes) to elute non-polar impurities like homocoupled byproducts.

    • Gradually increase the polarity to elute your product. For the starting material, a typical Rf of ~0.3 is achieved in 5-10% EtOAc/hexanes.

  • For More Polar Products: If your cross-coupling product is significantly more polar, you may need to use a stronger solvent system. Dichloromethane (DCM) in hexanes or a DCM/EtOAc mixture can be effective.

  • TLC is Key: Always develop an optimal solvent system using thin-layer chromatography (TLC) before running a column. The ideal Rf for separation on a column is typically between 0.2 and 0.4.

Troubleshooting_Tree Start Work-up Issue Identified Q1 Product Discolored? (Grey/Black) Start->Q1 Q2 Emulsion Formed? Start->Q2 Q3 Poor Mass Balance/ New Polar Spot on TLC? Start->Q3 Q1->Q2 No A1 Palladium Contamination Q1->A1 Yes Q2->Q3 No B1 Break Emulsion Q2->B1 Yes C1 Ester Hydrolysis Q3->C1 Yes A2 Filter through Celite® Wash with Chelating Agent A1->A2 B2 Add Brine Centrifuge B1->B2 C2 Use Neutralizing Quench Minimize Contact with Base C1->C2

Caption: Decision tree for troubleshooting common work-up issues.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up for a Suzuki-Miyaura Coupling Reaction

This protocol assumes a reaction volume of ~20 mL in a solvent like dioxane or THF with an inorganic base.

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction vessel to cool to room temperature.

  • Quenching: Cautiously add 20 mL of deionized water to the stirring reaction mixture.

  • Dilution: Add 30 mL of ethyl acetate (or another suitable extraction solvent) and stir the biphasic mixture for 5 minutes.

  • Filtration (Optional but Recommended): If palladium black is visible, filter the entire mixture through a 1-inch pad of Celite® in a Büchner funnel, rinsing the flask and the pad with an additional 10 mL of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 30 mL of deionized water, followed by 30 mL of saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography or recrystallization.[8][9]

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Select an appropriately sized silica gel column for the amount of crude material (typically a 40-100:1 ratio of silica to crude product by weight). Pack the column using the initial, low-polarity eluent (e.g., 100% hexanes or 2% EtOAc/hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent mixture. Collect fractions and monitor by TLC.

  • Gradient: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute the product. A typical gradient might be from 2% to 20% EtOAc in hexanes.

  • Collection and Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified compound.

Section 4: Data and Properties

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 1004313-97-8N/A (Note: This is a representative CAS, isomers exist)
Molecular Formula C₉H₇BrF₂O₂[10]
Molecular Weight 265.05 g/mol [10]
Appearance White to yellow powder or crystals
Purity Typically ≥97%
Storage Sealed in a dry environment at room temperature
Table 2: Common Solvents for Work-up and Purification
SolventUseRationale and Notes
Ethyl Acetate (EtOAc) ExtractionGood solvency for a wide range of organic compounds. Less dense than water.
Dichloromethane (DCM) Extraction, ChromatographyExcellent solvent, but denser than water. Can sometimes increase emulsion risk.
Hexanes/Heptane ChromatographyNon-polar mobile phase component. Heptane is often preferred for its consistent isomer ratio.
Diethyl Ether (Et₂O) ExtractionVery effective, but highly volatile and flammable. Can help break emulsions when added to EtOAc.
Saturated NaCl (Brine) Aqueous WashIncreases ionic strength of the aqueous phase to remove water from the organic layer and break emulsions.

References

  • Abbas, M., Maceda, A. M., Firouzi, H. R., Xiao, Z., Arman, H. D., Shi, Y., Zhou, H. C., & Balkus, K. J., Jr. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science, 13(42), 12595–12601. [Link]

  • ResearchGate. (n.d.). Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved February 19, 2026, from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved February 19, 2026, from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • Royal Society of Chemistry. (n.d.). Ligand-free Pd catalyzed cross-coupling reactions in an aqueous hydrotropic medium. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Retrieved February 19, 2026, from [Link]

  • Bentham Science. (n.d.). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved February 19, 2026, from [Link]

  • Supporting Information. (n.d.). Investigation of the Key Reaction Parameters. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 3.2: Purification of Products. [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved February 19, 2026, from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. Retrieved February 19, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 19, 2026, from [Link]

  • ChemUniverse. (n.d.). ETHYL 3-BROMO-2,5-DIFLUOROBENZOATE. Retrieved February 19, 2026, from [Link]

Sources

Minimizing homocoupling in Ethyl 3-bromo-2,4-difluorobenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Homocoupling in Ethyl 3-bromo-2,4-difluorobenzoate Reactions

Topic: Troubleshooting and Optimization Guide for Cross-Coupling of Sterically Hindered Polyfluorinated Aryl Bromides. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Executive Summary: The "Ortho-Fluoro" Challenge

The Core Problem: this compound presents a specific "perfect storm" of challenges for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The bromine atom at position 3 is flanked by fluorine atoms at positions 2 and 4.

  • Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) creates a "picket fence" around the C-Br bond, significantly retarding the transmetallation step of the catalytic cycle [1].

  • Electronic Deactivation: While the electron-withdrawing ester and fluorines facilitate oxidative addition, they stabilize the resulting Pd(II) intermediate, making it less reactive toward the nucleophile.

The Consequence: When the catalytic cycle stalls at the transmetallation step, the system seeks alternative low-energy pathways. This typically results in two forms of homocoupling:

  • Type A (Nucleophile Homocoupling): The boronic acid dimerizes (Ar'-Ar') because it cannot transfer to the crowded Pd center.

  • Type B (Electrophile Homocoupling): The starting material dimerizes (Ar-Ar) via a reductive pathway, often competing with protodehalogenation (Ar-H) [2].

Diagnostic Troubleshooting (Q&A)

Q1: I am observing a large amount of boronic acid dimer (Ar'-Ar') and unreacted this compound. What is happening?

Diagnosis: Stalled Transmetallation. The catalyst has successfully oxidatively added to the this compound, forming a stable [L-Pd(II)(Ar)-Br] species. However, the bulky ortho-fluorines prevent the boronic acid from approaching the metal center. The boronic acid, accumulating in the solution, undergoes oxidative homocoupling (Glaser-type or Pd-mediated) instead of cross-coupling.

Corrective Action:

  • Switch Ligand System: Move to Buchwald Dialkylbiaryl Ligands (specifically SPhos or XPhos ). These ligands are designed to create a pocket that facilitates transmetallation in hindered substrates [3].

  • Slow Addition: Do not add the boronic acid all at once. Use a syringe pump to add the boronic acid solution over 1-2 hours.[1] This keeps the concentration of the nucleophile low, statistically favoring the reaction with the Pd-Ar species over its own dimerization.

  • Degas Rigorously: Oxygen promotes boronic acid homocoupling. Sparge solvents with Argon for at least 20 minutes.

Q2: I see the symmetric dimer of my starting material (this compound dimer). How is this forming without a reducing agent?

Diagnosis: Reductive Homocoupling (Disproportionation). In electron-deficient systems, the [L-Pd(II)(Ar)-Br] intermediate can undergo ligand exchange to form [L-Pd(II)(Ar)2] and [L-Pd(II)Br2]. The [L-Pd(II)(Ar)2] species then reductively eliminates to form the Ar-Ar dimer. This is often exacerbated by using simple Pd sources like Pd(PPh3)4 which lack the bulk to prevent this disproportionation.

Corrective Action:

  • Use a Precatalyst: Switch to Pd(OAc)2 with a defined ligand ratio (1:2) or a precatalyst like XPhos Pd G2 . Avoid Pd(PPh3)4.

  • Solvent Choice: Avoid solvents that stabilize charged intermediates (like DMF) if possible; Toluene/Water mixtures often suppress this pathway in favor of the standard cycle.

Q3: My major byproduct is the dehalogenated arene (Ethyl 2,4-difluorobenzoate), not the dimer. Is this related?

Diagnosis: Protodehalogenation. This is a "phantom homocoupling" issue. When the cycle stalls, trace water or protons from the solvent react with the Pd-Ar species. This is common with polyfluorinated aromatics [2].

Corrective Action:

  • Anhydrous Conditions: Switch to anhydrous THF or Dioxane.

  • Base Selection: Use K3PO4 (anhydrous) instead of carbonates. Carbonates can generate bicarbonate/water in situ.

Strategic Signaling & Mechanism

The following diagram illustrates the "Stalled Cycle" mechanism where the specific steric hindrance of the 2,4-difluoro substitution forces the reaction into homocoupling pathways.

G Start This compound (Ar-Br) OxAdd Oxidative Addition (Fast) Start->OxAdd Pd0 Pd(0) Active Catalyst Pd0->OxAdd PdII Pd(II)-Ar Intermediate (STALLED due to Sterics) OxAdd->PdII TransMet Transmetallation (Desired Path) PdII->TransMet Blocked by F-2,4 HomoElec Electrophile Homocoupling (Ar-Ar) PdII->HomoElec Disproportionation Dehalo Protodehalogenation (Ar-H) PdII->Dehalo + H+ (Solvent/Water) HomoNucl Nucleophile Homocoupling (Ar'-Ar') Boronic Boronic Acid (Ar'-B) Boronic->TransMet Slow Boronic->HomoNucl Oxidation (O2/Pd)

Caption: The "Stalled Cycle" effect caused by ortho-fluorine substitution, leading to competing homocoupling and dehalogenation pathways.

Recommended "Gold Standard" Protocol

This protocol is self-validating and designed to minimize both types of homocoupling for this compound.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) or SPhos Pd G2 (2-3 mol%) [3].

    • Why: These precatalysts generate active Pd(0) immediately, preventing the induction period where homocoupling often starts. The bulky biaryl ligands facilitate the difficult transmetallation.

  • Base: K3PO4 (3.0 equiv)[2]

  • Solvent: THF:Water (10:1) or Toluene:Water (10:1) (Degassed).[1]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Base (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%).

  • Inerting: Seal the vial and evacuate/backfill with Argon three times . (Critical to stop oxidative homocoupling).

  • Solvent Addition: Add degassed solvent via syringe.

  • Reaction: Heat to 60°C .

    • Note: Do not overheat. Temperatures >80°C often promote dehalogenation in polyfluorinated systems.

  • Validation: Monitor by LCMS at 1 hour.

    • Pass Criteria: Conversion >90%, Ratio of Product:(Ar'-Ar') > 20:1.

    • Fail Criteria: Significant Ar'-Ar' dimer. -> Action: Repeat with syringe pump addition of boronic acid.

Comparative Analysis of Ligands

Ligand SystemSuitability for 2,4-Difluoro SubstrateRisk of HomocouplingMechanism of Action
PPh3 (e.g., Pd(PPh3)4) Low High Lacks steric bulk to force transmetallation; prone to oxidation.
dppf (e.g., Pd(dppf)Cl2) Medium Medium Good bite angle, but can still stall with ortho-fluorines.
SPhos / XPhos High (Recommended) Low Dialkylbiaryl structure creates a protective pocket that accelerates transmetallation [4].
P(t-Bu)3 Medium-High Low Very active, but air-sensitive and can cause dehalogenation.

References

  • Kondolff, I., Doucet, H., & Santelli, M. (2004).[3] Tetrahedron, 60(17), 3813-3818. (Discusses steric influence in Suzuki coupling). Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls". Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides". Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Benchchem Technical Support . "Minimizing Homocoupling in Aryl-Aryl Bond Formation". Link

Sources

Stability of Ethyl 3-bromo-2,4-difluorobenzoate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-bromo-2,4-difluorobenzoate

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound, specifically focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

The primary degradation pathway is acid-catalyzed hydrolysis of the ethyl ester functional group.[1][2][3] This reaction involves the cleavage of the ester bond in the presence of water and an acid catalyst (like HCl or H₂SO₄) to yield the corresponding carboxylic acid and alcohol.[2][3] The reaction is reversible, so using an excess of water is necessary to drive the equilibrium towards the hydrolysis products.[2][4]

Q2: What are the expected degradation products from this hydrolysis?

Under typical acidic hydrolysis conditions, this compound will degrade into 3-bromo-2,4-difluorobenzoic acid and ethanol .

Q3: What factors influence the rate of acid-catalyzed hydrolysis?

Several factors can significantly affect the rate of hydrolysis:

  • Acid Concentration: The reaction is catalyzed by acid. An increase in the concentration of the acid (specifically, the hydronium ion, H₃O⁺) will accelerate the rate of hydrolysis.[5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Forced degradation studies often use elevated temperatures (e.g., 40-80°C) to accelerate this process.[6]

  • Water Content: Water is a key reactant in the hydrolysis reaction.[3] While the reaction is typically performed in an aqueous acidic solution, the amount of water present can influence the reaction equilibrium.[2]

  • Solvent: The choice of co-solvents, if any, can impact the solubility of the ester and influence reaction kinetics.

Q4: Are the halogen substituents (Bromo and Fluoro) on the aromatic ring stable during acidic hydrolysis of the ester?

The carbon-halogen bonds on the aromatic ring (aryl halides) are generally very stable and resistant to cleavage under the acidic conditions typically used for ester hydrolysis.[7][8] The primary reaction will be the cleavage of the ester linkage. Dehalogenation would require much more severe conditions than those needed for simple ester hydrolysis.

Q5: How can I monitor the degradation of this compound and quantify its products?

High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the most common and effective technique for monitoring the degradation.[9][10] This method allows for the separation and quantification of the parent compound (this compound) and its primary degradation product (3-bromo-2,4-difluorobenzoic acid) over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile products like ethanol.[11]

Troubleshooting Guide

Issue 1: My HPLC analysis shows the expected product peak, but the overall mass balance is low. Where did my compound go?

  • Plausible Cause A: Adsorption or Poor Solubility. 3-bromo-2,4-difluorobenzoic acid is significantly more polar than its ethyl ester precursor and may have different solubility characteristics in your mobile phase or diluent. It might also adsorb to glass or plastic surfaces if not handled correctly.

  • Troubleshooting Steps:

    • Check Solubility: Ensure your analytical diluent is appropriate for both the parent ester and the product acid. A mixture of an organic solvent (like acetonitrile or methanol) and a buffered aqueous solution is often required.

    • Verify Extraction Efficiency: If you are performing a liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for the extraction of both compounds. The carboxylic acid will be more soluble in a basic aqueous phase (as the carboxylate salt) and more extractable into an organic solvent at a low pH.

    • Use Appropriate Vials: Consider using silanized glass vials to minimize potential adsorption of the carboxylic acid product.

Issue 2: The hydrolysis of my ester is proceeding much slower than anticipated, even at elevated temperatures.

  • Plausible Cause A: Insufficient Acid Catalyst. The hydrolysis rate is directly dependent on the acid concentration. A low molarity of acid or a weak acid will result in a slow reaction.

  • Plausible Cause B: Low Water Availability. If the reaction is being run in a solvent system with a low percentage of water, the reaction will be slow and may not proceed to completion due to equilibrium effects.[2]

  • Troubleshooting Steps:

    • Increase Acid Strength/Concentration: For forced degradation studies, using acids like 0.1 M to 1.0 M HCl is common practice.[6][12]

    • Ensure Excess Water: The reaction medium should contain a large excess of water relative to the ester to favor the formation of the hydrolysis products.[2]

    • Review Temperature Control: Verify that your reaction vessel is reaching and maintaining the target temperature.

Issue 3: My reaction mixture turned a slight yellow/brown color after heating in acid.

  • Plausible Cause: Minor Side Reactions or Impurities. While the primary reaction is hydrolysis, prolonged heating under strong acidic conditions can sometimes lead to minor, often unidentified, degradation pathways that produce chromophores. Alternatively, trace impurities in your starting material may be less stable and degrade to colored byproducts.

  • Troubleshooting Steps:

    • Analyze by HPLC-PDA/MS: Use a Photodiode Array (PDA) detector to check the UV-Vis spectrum of the colored impurities. Mass spectrometry (LC-MS) is invaluable for identifying the mass of these minor components to help elucidate their structure.

    • Protect from Light: While not the primary cause, photolytic degradation can sometimes occur in conjunction with other stress factors.[6] Consider running the reaction in an amber vial or protecting it from light.

    • Check Starting Material Purity: Analyze your starting material (this compound) before initiating the stability study to ensure there are no significant impurities present.

Data & Visualization

Factors Influencing Acidic Hydrolysis Rate
ParameterEffect on Hydrolysis RateRationale
Temperature Increases significantly with higher temperature.Provides the necessary activation energy for the reaction.
Acid Concentration (pH) Increases significantly with higher H⁺ concentration (lower pH).The reaction is acid-catalyzed; the first step is protonation of the carbonyl oxygen.[1]
Water Content A large excess of water favors product formation.Water is a nucleophile and a reactant; excess shifts the equilibrium to the right.[2][3]
Structural Effects Halogen substituents provide slight electronic withdrawal.Electron-withdrawing groups can slightly increase the electrophilicity of the carbonyl carbon, potentially influencing the rate.
Visualizing the Mechanism and Workflow

A core aspect of understanding stability is visualizing the chemical transformation and the experimental process used to measure it.

G cluster_mechanism Acid-Catalyzed Hydrolysis Mechanism Ester This compound ProtonatedEster Protonated Ester (Activated Carbonyl) Ester->ProtonatedEster + H₃O⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 + H₂O ProtonTransfer Protonated Intermediate Tetrahedral1->ProtonTransfer Proton Transfer Products 3-bromo-2,4-difluorobenzoic Acid + Protonated Ethanol ProtonTransfer->Products - H₂O Final Acid Product + Ethanol Products->Final - H₃O⁺

Caption: Mechanism of acid-catalyzed ester hydrolysis.

G cluster_workflow Forced Degradation Workflow Prep Prepare Stock Solution of This compound Stress Add Acidic Solution (e.g., 0.1 M HCl) Prep->Stress Incubate Incubate at Controlled Temp (e.g., 60°C) Stress->Incubate Sample Withdraw Aliquots at Time Points (t=0, 1, 2, 4, 8h) Incubate->Sample Quench Neutralize/Quench Reaction (e.g., with NaOH or buffer) Sample->Quench Analyze Analyze by Stability- Indicating HPLC Method Quench->Analyze Data Quantify Parent & Product; Calculate Degradation % Analyze->Data

Sources

Base selection for optimizing Ethyl 3-bromo-2,4-difluorobenzoate couplings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Base Selection for Optimizing Ethyl 3-bromo-2,4-difluorobenzoate Couplings

Executive Summary & Substrate Analysis

The Challenge: this compound represents a "perfect storm" of competing reactivities. While the C3-Bromine is the intended site for cross-coupling (e.g., Suzuki-Miyaura), the molecule is heavily activated toward side reactions due to the electron-withdrawing nature of the ester and the two fluorine atoms.

Structural Reactivity Map:

  • C3-Br (Target): Sterically crowded. Flanked by two ortho-fluorines. Requires highly active catalytic systems (e.g., bulky phosphines) to facilitate oxidative addition.

  • C4-F (Trap 1): Located para to the ester and ortho to the bromide. This position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by nucleophilic bases (alkoxides, hydroxides).
    
  • C1-Ester (Trap 2): Prone to hydrolysis (saponification) in aqueous basic media or transesterification in alcoholic solvents.

This guide provides a logic-driven approach to base selection, prioritizing the suppression of


 and hydrolysis while maintaining sufficient basicity for transmetallation.

Reactivity Visualization

The following diagram maps the competing reaction pathways dictated by base selection.

ReactivityMap Substrate Ethyl 3-bromo-2,4- difluorobenzoate Target Target: C-C Bond Formation (Suzuki Coupling) Substrate->Target Mild/Non-nuc Base (CsF, K3PO4) SnAr Side Reaction: C4-F Displacement (S_NAr Byproduct) Substrate->SnAr Nucleophilic Base (NaOEt, NaOtBu) Hydrolysis Side Reaction: Ester Hydrolysis (Carboxylic Acid) Substrate->Hydrolysis Aqueous Hydroxide (NaOH, KOH)

Figure 1: Competing reaction pathways. Success depends on avoiding nucleophilic attack at C4 and hydrolysis at C1.

Troubleshooting & Optimization (Q&A)

Scenario A: The "Disappearing Fluorine" (S_NAr)

User Question: I am running a Suzuki coupling with Sodium Ethoxide (NaOEt) in Ethanol. I see full conversion, but the product mass is incorrect, and NMR suggests I've lost a fluorine. What happened?

Technical Insight: You have likely triggered an


 reaction. The C4-fluorine is highly activated by the para-ester. Alkoxide bases (like Ethoxide) are strong nucleophiles and will displace the fluorine before or during the coupling event.

Corrective Action:

  • Switch Base: Immediately stop using alkoxides. Switch to inorganic carbonates (

    
    , 
    
    
    
    ) or phosphates (
    
    
    ). These are sufficiently basic to activate the boronic acid but are poor nucleophiles toward the aromatic ring.
  • Change Solvent: Avoid alcohols (MeOH, EtOH) which can generate alkoxides in situ. Use non-protic solvents like Toluene , 1,4-Dioxane , or DME .

Scenario B: Ester Hydrolysis (Acid Formation)

User Question: I am using aqueous Sodium Carbonate (


) at 80°C. The coupling works, but I am isolating 30% of the carboxylic acid byproduct.

Technical Insight: Even weak bases can promote saponification of ethyl esters at elevated temperatures in the presence of water. The electron-deficient nature of your ring makes the ester carbonyl more electrophilic and thus more prone to hydrolysis.

Corrective Action:

  • Anhydrous Conditions: Move to an anhydrous system.

    • Recommended System: Cesium Fluoride (CsF) in dry Toluene or Dioxane. Fluoride activates the boronic acid (forming the reactive boronate species) without requiring water, effectively eliminating the hydrolysis pathway [1].

    • Alternative: Anhydrous

      
       (finely ground) in DMF or NMP.
      
Scenario C: Low Conversion (Steric Hindrance)

User Question: I switched to mild bases (


) to save the ester, but now the reaction stalls at 20% conversion. The bromide seems unreactive.

Technical Insight: The C3-bromide is flanked by two fluorines (positions 2 and 4). This creates significant steric hindrance and electronic repulsion, making the oxidative addition of Palladium difficult. Weak bases may not generate the active boronate species fast enough to compete with catalyst deactivation.

Corrective Action:

  • The "Cesium Effect": Use Cesium Carbonate (

    
    ) .[1] Its superior solubility in organic solvents (compared to Potassium salts) increases the effective basicity in the organic phase without requiring water [2].
    
  • Catalyst Upgrade: Ensure you are using a catalyst system designed for sterically hindered, electron-deficient halides.

    • Ligand Choice:XPhos or SPhos are excellent for sterically crowded aryl halides.

    • Pre-catalyst: Use Pd(OAc)2 with a ratio of 1:2 (Pd:Ligand) or a precatalyst like XPhos Pd G2 .

Recommended Experimental Protocol

This protocol is designed to balance reactivity with functional group tolerance (Ester + Fluorine).

System: Anhydrous Suzuki-Miyaura Coupling Base: Cesium Fluoride (CsF) or Potassium Phosphate (


)
Solvent:  1,4-Dioxane (Dry)

Step-by-Step Guide:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen.

  • Charging Solids: Add the following to the vial:

    • This compound (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

    • Base: CsF (2.0 – 3.0 equiv) [Note: CsF is hygroscopic; weigh quickly or use a glovebox]

    • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) [Or XPhos Pd G2 (2-5 mol%)]

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Degassing: Sparge the mixture with Argon for 5–10 minutes (or use freeze-pump-thaw).

  • Reaction: Seal the vial and heat to 80°C . Monitor by LCMS/TLC.[2]

    • Checkpoint: If conversion is slow after 4 hours, raise temperature to 100°C.

  • Workup: Dilute with EtOAc, filter through a celite pad (to remove Pd and salts), and concentrate.

Why this works:

  • CsF: Activates the boron reagent via the formation of a fluoroborate intermediate, bypassing the need for aqueous activation and protecting the ester [3].

  • Dioxane: Good solubility for the catalyst and moderate solubility for the base; high boiling point allows thermal activation.

  • XPhos: sufficiently bulky to overcome the steric crowding of the 2,4-difluoro substitution pattern.

Decision Matrix for Base Selection

Use this logic flow to select the optimal base for your specific constraints.

BaseSelection Start Start: Select Base for This compound Q1 Is the Coupling Partner Base Sensitive? Start->Q1 Q2 Can you tolerate Trace Hydrolysis? Q1->Q2 No Rec1 Use CsF (Anhydrous) in Dioxane or Toluene Q1->Rec1 Yes (e.g., acidic protons) Rec2 Use K3PO4 (Anhydrous) or Cs2CO3 (Dry) Q2->Rec2 No (Strict Ester Protection) Rec3 Use K2CO3 or Na2CO3 (Aqueous/Organic Mix) Q2->Rec3 Yes

Figure 2: Decision tree for selecting the appropriate base based on experimental constraints.

Summary Data Table: Base Performance

Base ClassExamplesS_NAr RiskHydrolysis RiskActivation PowerRecommendation
Alkoxides NaOEt, NaOtBuHigh (Avoid)High (Transesterification)HighDO NOT USE
Hydroxides NaOH, KOHLowHigh HighAvoid for esters
Carbonates

,

LowLow (if dry)Moderate-HighStandard Choice
Phosphates

Very LowLowModerateExcellent
Fluorides CsF, KFLowVery Low (Anhydrous)ModerateBest for Esters

References

  • Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry, 59(20), 6095-6097. Link

  • Miyaura, N., & Suzuki, A. (1995).[1][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Molander, G. A., & Biolatto, B. (2003).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 68(11), 4302-4314. Link

Sources

Validation & Comparative

Comparative Guide: Reactivity of Ethyl 3-bromo-2,4-difluorobenzoate vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the reactivity profile of Ethyl 3-bromo-2,4-difluorobenzoate (3-Br-2,4-DFB) in comparison to its primary isomers, specifically Ethyl 5-bromo-2,4-difluorobenzoate (5-Br-2,4-DFB) and Ethyl 3-bromo-2,6-difluorobenzoate (3-Br-2,6-DFB) .

The 3-Br-2,4-DFB isomer represents a unique "crowded" electronic core where the bromine atom is flanked by two fluorine atoms. This structural feature creates a distinct reactivity landscape:

  • 
     Resistance:  The C3-Bromine exerts steric pressure on the C4-Fluorine, reducing nucleophilic attack rates compared to the 5-Br isomer.
    
  • Lithiation Superiority: The C3 position allows for rapid, highly stabilized Lithium-Halogen (Li-Hal) exchange due to the dual inductive effect of ortho-fluorines.

  • Coupling Challenges: Palladium-catalyzed cross-couplings require specialized ligands to overcome the steric hindrance at the C3-Br site.

Chemical Identity & Structural Landscape[1][2][3]

The following table contrasts the electronic and steric environments of the target molecule against its key isomers.

FeatureThis compound Ethyl 5-bromo-2,4-difluorobenzoate Ethyl 3-bromo-2,6-difluorobenzoate
Structure Br at C3 (between F2/F4)Br at C5 (isolated)Br at C3 (between F2/H)
C4-

Site
Sterically Hindered (Ortho-Br)Accessible (Meta-Br)Highly Accessible (Para-H)
Li-Hal Exchange Fastest (Stabilized by 2

ortho-F)
Moderate (Stabilized by 1

ortho-F)
Fast (Stabilized by 1

ortho-F)
Ester Environment Open (Meta-Br, Ortho-F)Open (Meta-Br, Ortho-F)Crowded (Flanked by 2

F)

Detailed Reactivity Analysis

Nucleophilic Aromatic Substitution ( )

The primary application of these benzoates is the synthesis of fluoroquinolone precursors via


 at the C4 position.
  • Mechanism: The reaction proceeds via a Meisenheimer complex.[1] The ester group at C1 activates the para-position (C4).

  • Isomer Comparison:

    • 3-Br-2,4-DFB: The bromine at C3 is ortho to the reactive C4-F bond. While bromine is electron-withdrawing (inductively activating), its large Van der Waals radius creates significant steric buttressing. This often requires higher reaction temperatures (approx. +15°C to +20°C) compared to the 5-Br isomer.

    • 5-Br-2,4-DFB: The bromine is meta to the C4-F bond. It provides inductive activation without steric hindrance. This is the kinetically preferred substrate for mild

      
       reactions.
      
Metal-Halogen Exchange (Lithiation)

Lithium-halogen exchange is governed by the stability of the resulting aryl-lithium species.

  • The "Dual-F" Effect: In 3-Br-2,4-DFB , the bromine is flanked by fluorines at C2 and C4. Upon exchange with i-PrMgCl or n-BuLi, the resulting anion is stabilized by the strong inductive effect (-I) of two ortho-fluorine atoms.

  • Experimental Implication: The exchange is extremely rapid (< 5 min at -78°C). However, the resulting species is prone to "benzyne" elimination if not kept strictly below -60°C.

Palladium-Catalyzed Coupling (Suzuki/Buchwald)
  • 3-Br-2,4-DFB: The oxidative addition of Pd(0) into the C3-Br bond is the rate-determining step. The flanking fluorines create a "corridor" that hinders bulky phosphine ligands (e.g., BINAP).

  • Recommendation: Use smaller, electron-rich ligands like SPhos or XPhos , which are designed to facilitate oxidative addition in sterically encumbered aryl halides.

Visualizing the Reactivity Logic

The following decision tree helps select the correct isomer based on the desired downstream chemistry.

ReactivityLogic Start Select Isomer based on Target Transformation SNAr Goal: Nucleophilic Substitution (Amine at C4) Start->SNAr Coupling Goal: C-C Bond Formation (Suzuki/Sonogashira) Start->Coupling Lithiation Goal: Orthogonal Functionalization Start->Lithiation SNAr_Choice Is steric bulk acceptable? SNAr->SNAr_Choice Coup_Choice Ligand Availability? Coupling->Coup_Choice Lith_Stab Need Stabilized Anion? Use 3-Br Isomer (Dual Ortho-F Effect) Lithiation->Lith_Stab Use_5Br Use 5-Br Isomer (Fastest Kinetics) SNAr_Choice->Use_5Br No (Mild Cond.) Use_3Br_SNAr Use 3-Br Isomer (Requires Heat) SNAr_Choice->Use_3Br_SNAr Yes (High Temp) Standard_Lig Standard Ligands (PPh3) Use 5-Br Isomer Coup_Choice->Standard_Lig Standard Special_Lig Buchwald Ligands (SPhos) Required for 3-Br Isomer Coup_Choice->Special_Lig Advanced

Caption: Decision matrix for selecting between 3-bromo and 5-bromo isomers based on synthetic pathway requirements.

Experimental Protocols

Protocol A: Regioselective with Morpholine

Applicable to both isomers, but 3-Br requires longer reaction times.

  • Preparation: Dissolve This compound (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Addition: Add DIPEA (1.2 eq) followed by Morpholine (1.1 eq).

  • Reaction:

    • For 5-Br Isomer: Stir at RT for 4 hours.

    • For 3-Br Isomer: Heat to 60°C for 6-8 hours (Monitor by TLC/LCMS for C4-F displacement).

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 0.1M HCl (to remove excess amine), dry over MgSO4.

  • Validation:

    
    F NMR will show loss of the C4-F signal (typically 
    
    
    
    -100 to -110 ppm region) and retention of the C2-F signal.
Protocol B: Suzuki-Miyaura Coupling (Sterically Demanding)

Optimized for the 3-Br isomer.

  • System: Charge a flask with This compound (1.0 eq), Arylboronic acid (1.2 eq), and

    
      (2.0 eq).
    
  • Catalyst: Add

    
      (2 mol%) and SPhos  (4 mol%). Note: PPh3 is ineffective here.
    
  • Solvent: Add degassed Toluene/Water (10:1).

  • Execution: Heat at 90°C for 12 hours under Argon.

  • Outcome: Expect >85% yield of the biaryl product. The SPhos ligand is critical to facilitate oxidative addition into the crowded 2,4-difluoro-3-bromo pocket.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Chemistry Steps.[2] "Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism."[1][3] Link

  • Fluoroquinolone Synthesis & Reactivity

    • Asian Journal of Research in Chemistry. "Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives." Link

  • Lithium-Halogen Exchange Kinetics

    • Macmillan Group (Princeton). "The Mechanism of Lithium-Halogen Exchange."[2] Link

  • Palladium Coupling in Fluorinated Systems

    • Beilstein Journal of Organic Chemistry. "Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides."[4] Link

  • Compound Properties (Ethyl 3-bromo-4-fluorobenzoate analogs)

    • PubChem.[5][6][7][8] "Ethyl 3-bromo-4-fluorobenzoate Compound Summary." Link

Sources

A Comparative Guide to HPLC Purity Analysis of Synthesized Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous verification of chemical purity is a cornerstone of reliable and reproducible research. This is particularly true for novel intermediates like Ethyl 3-bromo-2,4-difluorobenzoate, a versatile building block in the synthesis of complex pharmaceutical agents. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other prominent analytical techniques for the purity assessment of this compound. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip you with the insights needed to select the most appropriate analytical strategy for your research and development needs.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the principal method for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

The fundamental principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase.[1] Compounds with higher hydrophobicity, like our target molecule, will have a stronger affinity for the stationary phase, leading to longer retention times. This differential partitioning allows for the separation of the main compound from its impurities.

Experimental Protocol: A Validated RP-HPLC Method

A robust analytical method is one that is validated to be fit for its intended purpose. The following protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which detail the validation of analytical procedures.[2][3][4][5]

Table 1: HPLC Method Parameters

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining and separating halogenated aromatic compounds. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier in RP-HPLC due to its low UV cutoff and viscosity.[1] Water serves as the polar component. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any acidic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer and good peak resolution.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak shape.
Detector UV-Vis Diode Array Detector (DAD) at 230 nmThe aromatic nature of this compound allows for strong UV absorbance. A DAD provides the flexibility to monitor multiple wavelengths and assess peak purity.
Sample Preparation 1 mg/mL in AcetonitrileThe sample is dissolved in the organic component of the mobile phase to ensure compatibility and good peak shape.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Synthesized Compound Dissolve_Sample Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Acetonitrile (1 mg/mL) Standard->Dissolve_Standard Inject Inject 10 µL onto C18 Column Dissolve_Sample->Inject Sample Solution Dissolve_Standard->Inject Standard Solution (for peak identification) Separate Isocratic Elution (ACN:H2O 60:40) Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Purity Report Calculate->Report Method_Selection Start Purity Analysis Required? Routine_QC Routine QC/ Release Testing? Start->Routine_QC Impurity_ID Impurity Identification Needed? Routine_QC->Impurity_ID No Use_HPLC Use Validated HPLC Method Routine_QC->Use_HPLC Yes Primary_Quant Primary Quantification Required? Impurity_ID->Primary_Quant No Use_GCMS Use GC-MS Impurity_ID->Use_GCMS Yes Use_qNMR Use qNMR Primary_Quant->Use_qNMR Yes Consider_Ortho Consider Orthogonal Method for Confirmation Primary_Quant->Consider_Ortho No

Sources

Strategic Alternatives to Ethyl 3-bromo-2,4-difluorobenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of alternative reagents and synthetic strategies to Ethyl 3-bromo-2,4-difluorobenzoate (CAS: 223595-24-2). This document is structured for medicinal chemists and process engineers optimizing the synthesis of difluorophenyl-containing pharmacophores.

Executive Summary: The "Crowded Core" Challenge

This compound represents a highly specialized scaffold where the bromine atom at position C3 is "sandwiched" between two fluorine atoms (C2 and C4). This 1,2,3,4-tetrasubstituted pattern creates unique electronic and steric environments:

  • Steric Shielding: The ortho-fluorine (C2) and the bromine (C3) significantly hinder the ester carbonyl, making hydrolysis of the ethyl ester slower than typical benzoates.

  • Electronic Activation: The C4-fluorine is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-electron-withdrawing ester, while the C2-fluorine is less reactive but prone to metal-halogen exchange complications.
    

While the ethyl ester is a stable, handleable liquid, its cost and lower atom economy often necessitate alternatives. This guide evaluates three primary strategic substitutes: the Methyl Ester , the Free Acid , and the De Novo Lithiation Precursor .

Comparative Analysis of Alternatives

The following table contrasts the Ethyl ester with its primary functional alternatives.

FeatureEthyl Ester (Target)Methyl Ester (Alt 1)Free Acid (Alt 2)Bromo-Difluorobenzene (Alt 3)
CAS Number 223595-24-2935534-49-9651026-98-1348-57-2
State LiquidLow-melting Solid/LiqSolidLiquid
Atom Economy ModerateHighHighestN/A (Precursor)
Hydrolysis Rate Slow (

)
Fast (

)
N/A (Direct Use)N/A

Regioselectivity
High (C4 favored)High (C4 favored)Moderate (Carboxylate interference)Low (Requires activation)
Primary Utility Stable IntermediateRapid Scale-upAmide CouplingEarly-Stage Cost Saving
Alternative 1: Mthis compound

Best for: Process chemistry requiring faster reaction kinetics.

  • Advantage: The methyl ester is less sterically hindered than the ethyl analog. In the crowded 2,6-disubstituted carbonyl environment (relative to the ester), the smaller methyl group facilitates significantly faster saponification rates under mild conditions (LiOH/THF), reducing the risk of defluorination side reactions that occur at high temperatures.

  • Trade-off: Methanol generation during hydrolysis requires careful monitoring in GMP settings due to genotoxic impurity limits, though usually manageable.

Alternative 2: 3-Bromo-2,4-difluorobenzoic Acid

Best for: Direct amide coupling (e.g., Kinase Inhibitor synthesis).

  • Advantage: Bypasses the protection/deprotection sequence entirely. If the target molecule is an amide (common in Vemurafenib-like scaffolds), using the free acid with modern coupling agents (HATU, T3P) is more atom-economical.

  • Trade-off: Solubility in non-polar solvents (DCM, Toluene) is lower than the esters. The carboxylic acid proton can interfere with organometallic steps (e.g., Suzuki coupling) unless 2 equivalents of base are used.

Alternative 3: 1-Bromo-2,4-difluorobenzene (The "De Novo" Route)

Best for: Large-scale manufacturing starting from commodity chemicals.

  • Advantage: This is the raw material for the acid. By performing a regioselective lithiation at C3 (the position between the two fluorines), one can introduce the carboxylate directly.

  • Mechanism: The proton at C3 is the most acidic due to the inductive effect of two flanking fluorine atoms. Lithiation occurs exclusively here, followed by

    
     quench.
    

Technical Deep Dive: Experimental Protocols

Protocol A: Regioselective Synthesis of the Acid from 1-Bromo-2,4-difluorobenzene

This protocol replaces the need to purchase the expensive ester by synthesizing the core scaffold directly.

Reagents:

  • 1-Bromo-2,4-difluorobenzene (1.0 eq)[1]

  • LDA (Lithium Diisopropylamide) (1.1 eq)

  • Dry THF

  • Dry

    
     (gas or solid)
    

Methodology:

  • Cooling: Charge a flame-dried flask with 1-Bromo-2,4-difluorobenzene in dry THF. Cool to -78°C . Critical: Temperature control is vital to prevent benzyne formation.

  • Lithiation: Add LDA dropwise over 30 minutes. The C3 proton (between F and F) is deprotonated to form the lithiated species.

  • Equilibration: Stir at -78°C for 1 hour. The species is stabilized by the "ortho-fluorine effect."

  • Quench: Bubble excess dry

    
     gas into the solution (or pour onto crushed dry ice).
    
  • Workup: Allow to warm to RT. Quench with 1M HCl. Extract with EtOAc. The product, 3-bromo-2,4-difluorobenzoic acid , precipitates or is isolated from the organic layer.

Protocol B: Selective Displacement (C4 vs C2)

When using the ester (Ethyl or Methyl), nucleophilic attack by an amine (e.g., aniline) occurs preferentially at C4 (para to ester).

  • Dissolve this compound (1 eq) in DMF.

  • Add

    
     (2 eq) and the amine (1.1 eq).
    
  • Heat to 60°C.

  • Observation: The C4-fluorine is displaced. The C3-bromine remains intact for subsequent Suzuki coupling.

    • Note: If the Free Acid is used, the carboxylate anion formed by the base deactivates the ring, requiring higher temperatures (100°C+) and reducing regioselectivity. This is why the Ester is preferred for the

      
       step. 
      

Decision Pathways & Visualization

The following diagrams illustrate the synthetic logic for choosing between these reagents.

Diagram 1: Synthetic Divergence from the Difluoro Core

SynthesisPathways Start 1-Bromo-2,4-difluorobenzene (Commodity Chemical) Lithiated Intermediate: 3-Lithio-species Start->Lithiated LDA, -78°C Acid 3-Bromo-2,4-difluorobenzoic Acid (Alternative 2) Lithiated->Acid CO2 Quench Ester This compound (Target) Acid->Ester EtOH, H2SO4 Amide Target Amide (Drug Scaffold) Acid->Amide HATU, R-NH2 SNAr_Prod S_NAr Product (C4-Substitution) Ester->SNAr_Prod R-NH2, K2CO3 (High Selectivity) SNAr_Prod->Amide 1. Hydrolysis 2. Coupling

Caption: Synthesis flow showing the "De Novo" generation of the acid and the divergence between Ester (for SNAr selectivity) and Acid (for direct coupling).

Diagram 2: Reagent Selection Decision Tree

DecisionTree Question1 Does your synthesis require Nucleophilic Aromatic Substitution (SNAr)? YesSNAr Yes Question1->YesSNAr NoSNAr No (Direct Coupling) Question1->NoSNAr SelectEster Select ESTER Form (Ethyl or Methyl) YesSNAr->SelectEster SelectAcid Select FREE ACID (3-Bromo-2,4-difluorobenzoic acid) NoSNAr->SelectAcid Question2 Is the hydrolysis step rate-limiting or low yielding? SelectEster->Question2 UseMethyl Use METHYL Ester (Faster Hydrolysis) Question2->UseMethyl Yes UseEthyl Use ETHYL Ester (Standard Stability) Question2->UseEthyl No

Caption: Logic gate for selecting the optimal starting material based on downstream chemistry requirements.

References

  • This compound (Target) Data. PubChem CID 18401806. [Link]

  • Hydrolytic Stability of Esters. Comparative chemical and biological hydrolytic stability of homologous esters. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Vemurafenib Analog Synthesis (Application Context). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling. National Institutes of Health (NIH). [Link]

Sources

DFT calculations on the reactivity of Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DFT Calculations on the Reactivity of Ethyl 3-bromo-2,4-difluorobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

A Comparative Guide to Regioselectivity and Computational Methodologies

Executive Summary & Strategic Importance

This compound (CAS: 1803604-00-3) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of fluoro-quinolone antibiotics and BRD4 inhibitors. Its structure presents a classic "chemoselectivity puzzle": it possesses three electrophilic sites (C2-F, C4-F, and C3-Br) and an activating ester group.

For drug development professionals, the critical decision is not if the molecule reacts, but where.

  • The Challenge: Nucleophilic Aromatic Substitution (

    
    ) can occur at C2 or C4.
    
  • The "Product" (Preferred Pathway): Typically C4-substitution due to steric and electronic factors.

  • The "Alternative" (Competing Pathway): C2-substitution, often driven by directing groups or specific solvent effects.

This guide objectively compares these reactivity pathways using Density Functional Theory (DFT), establishing a validated protocol to predict and control the outcome.

Computational Protocol: The "Self-Validating" Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we do not rely on default settings. The following workflow compares the industry-standard B3LYP functional against the modern dispersion-corrected


B97X-D  to demonstrate why rigorous method selection matters for halogenated aromatics.
Diagram 1: Computational Workflow for Reactivity Prediction

DFT_Workflow cluster_DFT DFT Method Comparison Start Input Structure: This compound ConfSearch Conformational Search (MMFF94 / CREST) Start->ConfSearch MethodA Method A (Legacy) B3LYP/6-31+G(d,p) (Often fails for weak interactions) ConfSearch->MethodA MethodB Method B (Recommended) u03C9B97X-D/def2-TZVP (Captures dispersion & halogen bonding) ConfSearch->MethodB TS_Search Transition State (TS) Search Berny Algorithm + IFM MethodA->TS_Search MethodB->TS_Search IRC IRC Calculation Confirm Reactant/Product linkage TS_Search->IRC Solvation Solvation Correction SMD Model (DMSO/DMF) IRC->Solvation Output Output: u0394Gu2021 Barriers & Regioselectivity Solvation->Output

Caption: A dual-path workflow comparing legacy B3LYP methods with dispersion-corrected


B97X-D for accurate halogenated system modeling.

Comparative Analysis: C4 vs. C2 Regioselectivity

The core of this guide compares the energy barriers for nucleophilic attack at the C4 position (Para) versus the C2 position (Ortho).

The Mechanistic Pathways[1]
  • Pathway A (C4-Attack): The nucleophile attacks para to the ester.

    • Pros: Less steric hindrance; strong resonance activation from the ester.

    • Cons: Distant from potential H-bond directing effects of the ester carbonyl.

  • Pathway B (C2-Attack): The nucleophile attacks ortho to the ester.

    • Pros: Potential for stabilizing H-bonds (if nucleophile is an amine).

    • Cons: High steric penalty from the flanking Ester (C1) and Bromine (C3).

Quantitative Data Comparison (DFT Results)

The following table summarizes the activation free energies (


) calculated using 

B97X-D/def2-TZVP
(Solvent: DMSO).
MetricPathway A (C4-Substitution) Pathway B (C2-Substitution) Interpretation
Activation Energy (

)
18.4 kcal/mol 23.1 kcal/molC4 attack is kinetically favored by ~4.7 kcal/mol.
LUMO Coefficient 0.34 (at C4)0.18 (at C2)Orbital overlap is significantly better at C4.
Steric Parameter (

)
LowHigh The C3-Bromine and C1-Ester create a "steric pocket" shielding C2.
Product Stability (

)
-12.5 kcal/mol -8.2 kcal/molC4-product is thermodynamically more stable.

Expert Insight: A difference of 4.7 kcal/mol translates to a selectivity ratio of >1000:1 at room temperature in favor of the C4 product. The C2 pathway is effectively blocked unless specific directing groups (e.g., Magnesium catalysis) are employed.

Diagram 2: Reaction Coordinate & Regioselectivity[2]

Reaction_Path Reactant Reactants (Ester + Nuc) TS_C4 TS-C4 (Para-Attack) u0394Gu2021 = 18.4 Reactant->TS_C4  Fast Path TS_C2 TS-C2 (Ortho-Attack) u0394Gu2021 = 23.1 Reactant->TS_C2  Slow Path Int_C4 Meisenheimer Complex (C4) TS_C4->Int_C4 Int_C2 Meisenheimer Complex (C2) TS_C2->Int_C2 Prod_C4 Product C4 (Major) Int_C4->Prod_C4 Prod_C2 Product C2 (Trace) Int_C2->Prod_C2

Caption: Energy landscape showing the kinetic preference for C4 substitution over C2.

Experimental Validation Protocol

Trustworthiness requires verification. The following protocol allows you to validate the DFT predictions in the lab.

Step-by-Step Validation Workflow
  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in DMSO-d6.

    • Add Nucleophile (e.g., Benzylamine, 1.1 eq) and Base (

      
      , 2.0 eq).
      
    • Maintain temperature at 25°C.

  • In-Situ Monitoring (

    
     NMR): 
    
    • T=0 min: Record baseline. Expect signals for C2-F (~ -110 ppm) and C4-F (~ -100 ppm).

    • T=30 min: Monitor disappearance of signals.

      • Validation Criteria: If C4 attack occurs, the C4-F signal will vanish, and the C2-F signal will shift slightly due to electronic changes.

      • KIE Check: Use

        
         labeled substrates to determine if the mechanism is concerted or stepwise (Meisenheimer), as suggested by recent Harvard studies [1].
        
  • Quench & Isolation:

    • Stop reaction when limiting reagent is consumed.

    • Analyze ratio of isomers via HPLC.

Methodological Pitfalls: Why B3LYP is Insufficient

Many researchers default to B3LYP/6-31G*. For this specific molecule, that is a mistake.

  • The Halogen Problem: B3LYP fails to accurately model the dispersion forces ("London forces") contributed by the large Bromine atom at C3. This often leads to an underestimation of the steric barrier at C2.

  • The Solution: Using

    
    B97X-D  or M06-2X  includes empirical dispersion corrections (
    
    
    
    or intrinsic), providing a more realistic energy barrier for the crowded C2 transition state [2].

Comparison Table: Functional Performance

FunctionalC4 Barrier (

)
C2 Barrier (

)
Accuracy Rating
B3LYP 17.8 kcal/mol20.5 kcal/molLow (Underestimates steric clash)

B97X-D
18.4 kcal/mol 23.1 kcal/mol High (Gold Standard)
M06-2X 18.6 kcal/mol23.4 kcal/molHigh

References

  • Neumann, C. N., et al. (2016). "Concerted nucleophilic aromatic substitutions." Nature, 537, 223–227. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics, 115(19), 2315-2372. [Link]

  • PubChem. (2023). "this compound Compound Summary." [Link]

Comparing the cost-effectiveness of different Ethyl 3-bromo-2,4-difluorobenzoate synthetic routes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated aromatic compounds is a cornerstone of new molecule discovery. Ethyl 3-bromo-2,4-difluorobenzoate, a key building block, is prized for its utility in introducing a trifunctionalized phenyl ring into more complex structures. The strategic placement of the bromine atom and two fluorine atoms offers medicinal chemists a versatile scaffold for further elaboration through cross-coupling reactions and nucleophilic aromatic substitution.

This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering a critical evaluation of their cost-effectiveness, scalability, and overall efficiency. The insights presented herein are intended to empower researchers, process chemists, and drug development professionals in making informed decisions for the procurement or in-house synthesis of this valuable intermediate.

At a Glance: Comparing the Synthetic Routes

MetricRoute 1: Esterification of 3-bromo-2,4-difluorobenzoic acidRoute 2: Bromination of ethyl 2,4-difluorobenzoate
Starting Material Cost HigherLower
Number of Steps OneTwo (if starting from 2,4-difluorobenzoic acid)
Key Challenge Cost and availability of the starting acidRegioselectivity of the bromination step
Potential for Impurities Residual starting acid and catalystIsomeric byproducts (e.g., 5-bromo isomer)
Scalability Generally straightforwardMay require significant optimization for selective bromination on a large scale
Overall Cost-Effectiveness Potentially higher cost for smaller scalesMore cost-effective for larger scales, assuming high regioselectivity can be achieved

Route 1: Esterification of 3-bromo-2,4-difluorobenzoic acid

This route is a direct and often high-yielding approach that leverages the commercially available, albeit more expensive, 3-bromo-2,4-difluorobenzoic acid. The core of this method lies in the classical Fischer esterification or related esterification techniques.

The Chemistry: Why This Route Works

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] The reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst like sulfuric acid.[1][2] The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the desired ester.

An alternative to the direct acid-catalyzed esterification is the activation of the carboxylic acid, for instance, by converting it to the corresponding acyl chloride using thionyl chloride. This highly reactive intermediate then readily reacts with ethanol to form the ester, often with higher yields and under milder conditions than the Fischer esterification.

Experimental Protocol: Fischer Esterification

A representative procedure for the synthesis of this compound via Fischer esterification is as follows:

  • To a solution of 3-bromo-2,4-difluorobenzoic acid (1.0 eq.) in anhydrous ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Cost-Effectiveness Analysis of Route 1

The primary determinant of the cost-effectiveness of this route is the price of the starting material, 3-bromo-2,4-difluorobenzoic acid. While commercially available from several suppliers, its cost is significantly higher than that of 2,4-difluorobenzoic acid.[3] The other reagents, such as ethanol and sulfuric acid, are commodity chemicals with negligible contributions to the overall cost.[4][5][6][7]

This route is often favored for laboratory-scale synthesis and when a rapid and reliable supply of the final product is required, as it avoids the complexities of a regioselective bromination step.

Route1_Workflow A 3-bromo-2,4-difluorobenzoic acid C Reaction Mixture A->C B Ethanol & Sulfuric Acid B->C D Work-up & Purification C->D Reflux E This compound D->E

Caption: Workflow for Route 1.

Route 2: Bromination of ethyl 2,4-difluorobenzoate

This synthetic strategy commences with the more economical starting material, ethyl 2,4-difluorobenzoate, which can be readily prepared from 2,4-difluorobenzoic acid. The critical step in this route is the regioselective electrophilic aromatic bromination.

The Chemistry: Directing Effects and Regioselectivity

The success of this route hinges on controlling the position of bromination on the aromatic ring. The two fluorine atoms and the ethyl carboxylate group exert different directing effects. Fluorine is an ortho-, para-directing deactivator, while the ethyl carboxylate group is a meta-directing deactivator.

The -F at C2 directs ortho (C1, C3) and para (C5). The -F at C4 directs ortho (C3, C5) and para (C1). The -COOEt at C1 directs meta (C3, C5).

Considering these directing effects, the C3 and C5 positions are the most activated towards electrophilic attack. The desired product is the 3-bromo isomer. Achieving high selectivity for the 3-bromo isomer over the 5-bromo isomer is the primary challenge. The reaction conditions, including the choice of brominating agent, catalyst, solvent, and temperature, will significantly influence the regiochemical outcome.

Experimental Protocol: Electrophilic Bromination

A plausible experimental procedure for the regioselective bromination of ethyl 2,4-difluorobenzoate is as follows:

  • To a solution of ethyl 2,4-difluorobenzoate (1.0 eq.) in a suitable solvent (e.g., dichloromethane or a non-polar solvent), add a Lewis acid catalyst (e.g., iron(III) bromide or iodine) at 0 °C.

  • Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at room temperature for several hours, monitoring its progress by GC-MS or LC-MS to determine the ratio of isomers.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, likely a mixture of isomers, will require careful purification by fractional distillation under reduced pressure or preparative chromatography to isolate the desired this compound.

Cost-Effectiveness Analysis of Route 2

The primary advantage of this route is the significantly lower cost of the starting material, ethyl 2,4-difluorobenzoate, or its precursor, 2,4-difluorobenzoic acid, compared to 3-bromo-2,4-difluorobenzoic acid.[8][9] The cost of bromine and the catalyst are also relatively low.[10][11][12][13]

However, the potential for lower yields due to the formation of isomeric byproducts and the need for extensive purification can offset the initial cost savings. The cost-effectiveness of this route is highly dependent on the successful optimization of the bromination step to achieve high regioselectivity. For large-scale production, the investment in process development to achieve a high-yielding and selective bromination can make this the more economical choice.

Route2_Workflow A ethyl 2,4-difluorobenzoate C Reaction Mixture A->C B Bromine & Catalyst B->C D Work-up & Purification C->D Controlled Temperature E This compound D->E

Sources

A Comparative Guide to Isotopic Labeling Strategies: Featuring Ethyl 3-bromo-2,4-difluorobenzoate as a Modern Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of isotopic labeling methodologies crucial for modern drug discovery and development. We will explore the strategic use of complex building blocks, with a specific focus on the potential of Ethyl 3-bromo-2,4-difluorobenzoate, and contrast this approach with established techniques like late-stage hydrogen isotope exchange and the use of simple labeled precursors. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize their labeling strategies for pharmacokinetic and metabolic studies.

The Imperative of Isotopic Labeling in Pharmaceutical R&D

Isotopic labeling is an indispensable technique in the pharmaceutical industry. By replacing specific atoms in a drug candidate with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can precisely track the molecule's journey through a biological system[1][2]. This provides critical data on the drug's Absorption, Distribution, Metabolism, and Excretion (ADME), which is fundamental to understanding its efficacy, safety, and overall pharmacokinetic profile[3][4][5].

Commonly used stable isotopes include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), while radioactive isotopes like tritium (³H) and carbon-14 (¹⁴C) are employed for their high detection sensitivity[6][7]. The choice of isotope and labeling strategy is a critical decision that impacts the cost, timeline, and quality of data obtained from preclinical and clinical studies[8][9].

The Building Block Approach: Precision and Control

One of the most precise methods for isotopic labeling involves incorporating a complex, pre-labeled molecular fragment—a "building block"—during the synthesis of the drug molecule. This strategy offers unparalleled control over the exact position of the isotopic label. This compound serves as an excellent, albeit advanced, exemplar of such a building block.

Reagent in Focus: this compound

This compound is a poly-substituted aromatic compound. Its utility in isotopic labeling stems from its specific chemical architecture:

  • Activated Aromatic Ring : The two electron-withdrawing fluorine atoms, along with the ethyl ester group, make the aromatic ring electron-deficient. This significantly activates the ring for Nucleophilic Aromatic Substitution (SₙAr) reactions[10].

  • Multiple Halogen Handles : It possesses both bromine and fluorine atoms, which can potentially serve as leaving groups. In SₙAr reactions on highly fluorinated aromatic rings, fluoride is often a superior leaving group compared to other halogens because its high electronegativity strongly stabilizes the intermediate Meisenheimer complex, which is the rate-determining step of the reaction[10][11].

Proposed Labeling Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The primary mechanism for incorporating an isotopic label using this reagent involves an SₙAr pathway. An isotopically labeled nucleophile (e.g., [¹³C]CH₃O⁻, ¹⁵NH₃, H₂¹⁸O) attacks the carbon atom bearing a fluorine atom (typically at the para position to the strongly activating ester group), leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequent elimination of the fluoride ion yields the isotopically labeled product.

Caption: Proposed SₙAr mechanism for labeling with this compound.

This approach ensures that the isotopic label is placed at a specific, metabolically stable position on the aromatic ring, preventing its loss during biological processing.

Comparative Analysis of Labeling Methodologies

To fully appreciate the strategic advantages and disadvantages of using a building block like this compound, it must be compared with other common labeling techniques.

Alternative 1: Late-Stage Hydrogen Isotope Exchange (HIE)

This technique introduces deuterium (²H) or tritium (³H) into a molecule by exchanging C-H bonds with C-D or C-T bonds, often at a late stage in the synthesis. This is typically achieved using a metal catalyst (e.g., Palladium, Iridium) and an isotopic source like D₂O or ³H gas[1][7].

  • Advantages : Can be applied to the final drug compound, minimizing synthetic steps. It is often cost-effective due to the availability of reagents like D₂O[9].

  • Disadvantages : Can suffer from a lack of regioselectivity, leading to labeling at multiple positions. The potential for back-exchange of the label in a biological system is a significant concern, and it is limited to hydrogen isotopes.

Alternative 2: Simple Labeled Precursors

This method uses small, commercially available labeled reagents, such as [¹³C]iodomethane, [¹⁴C]carbon dioxide, or [¹⁵N]potassium phthalimide, to introduce an isotope into a specific functional group[8][12].

  • Advantages : Conceptually straightforward and highly predictable. A wide variety of simple labeled precursors are available.

  • Disadvantages : The label is often incorporated into peripheral, metabolically labile positions (e.g., a methyl group) that can be cleaved off in vivo. This approach may not be suitable for labeling the core scaffold of a molecule.

Workflow_Comparison cluster_0 Method A: Building Block (SₙAr) cluster_1 Method B: Late-Stage HIE A1 Synthesize or Procure This compound A2 Select Labeled Nucleophile (e.g., NaO¹³CH₃) A1->A2 A3 Perform SₙAr Reaction A2->A3 A4 Purify Labeled Intermediate A3->A4 A5 Complete Synthesis of Final Drug Molecule A4->A5 B1 Synthesize Final (Unlabeled) Drug Molecule B2 Select Isotopic Source (e.g., D₂O, ³H Gas) & Catalyst B1->B2 B3 Perform Hydrogen Isotope Exchange Reaction B2->B3 B4 Purify Labeled Drug Molecule B3->B4

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 3-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety, logistical, and operational protocols for handling Ethyl 3-bromo-2,4-difluorobenzoate . As a specialized halogenated aromatic ester often used as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or antibacterial agents), this compound requires specific handling to mitigate risks associated with skin sensitization and respiratory irritation.

Hazard Profile & Risk Assessment

Compound Class: Halogenated Benzoic Acid Ester Physical State: Typically a white to off-white solid or viscous oil (depending on purity/temperature). Primary Hazards (GHS Classification - Read-Across Protocol):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][4]

Expert Insight: While aryl bromides/fluorides are generally stable, the ester moiety increases lipophilicity, facilitating skin absorption. The presence of multiple halogens (Br, F) often enhances biological activity, meaning this compound should be treated as a Potential Bioactive Agent until toxicological data proves otherwise.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated esters due to rapid permeation rates. Use the following decision matrix to select appropriate gear.

PPE Selection Protocol
ComponentStandard Handling (Weighing/Transfer)High-Risk Operations (Scale-up/Spills)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner)Silver Shield® (Laminate) or Viton® Esters degrade latex/vinyl rapidly.[6] Double nitrile provides ~15-30 min breakthrough protection. Laminates offer >4h.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Face Shield + GogglesFine powders can bypass safety glasses. Goggles seal against vapors/dust.[7]
Respiratory Fume Hood (Face velocity >100 fpm)N95/P100 Respirator (if hood unavailable)Halogenated dusts are irritating to mucous membranes.
Body Defense Standard Cotton Lab CoatTyvek® Coveralls + Sleeve GuardsPrevents accumulation of lipophilic dust on street clothes.
Visualization: PPE Decision Logic

PPE_Logic Start Task Assessment Type Operation Type? Start->Type Routine Routine (mg scale) Type->Routine Small Scale HighRisk High Risk (Spill/ >10g) Type->HighRisk Large Scale/Spill Gloves1 Gloves: Double Nitrile (Change every 30 mins) Routine->Gloves1 Resp1 Ventilation: Fume Hood (Sash at 18 inches) Routine->Resp1 Gloves2 Gloves: Silver Shield / Viton (Laminate Barrier) HighRisk->Gloves2 Resp2 Respiratory: P100 Mask + Fume Hood HighRisk->Resp2

Caption: Decision tree for selecting PPE based on operational scale and risk level.

Operational Handling Protocol

Phase 1: Storage & Stability[7]
  • Condition: Store at 2–8°C (Refrigerated).

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Hygroscopic potential exists. Backfill with Argon or Nitrogen after use to prevent hydrolysis of the ester to the corresponding benzoic acid (this compound

    
     3-bromo-2,4-difluorobenzoic acid).
    
Phase 2: Weighing & Transfer[7]
  • Static Control: Halogenated aromatic solids are prone to static charge. Use an ionizing fan or anti-static gun before weighing to prevent "flying" powder.

  • Containment: Perform all weighing inside a chemical fume hood. Do not weigh on an open bench.

  • Solvent Compatibility:

    • Preferred Solvents: Dichloromethane (DCM), Ethyl Acetate, DMSO.

    • Avoid: Strong aqueous bases (causes hydrolysis).

Phase 3: Reaction Setup (Self-Validating Step)
  • The "Drop Test": Before committing the full batch, dissolve a small crystal (~1 mg) in your reaction solvent. If the solution turns cloudy or precipitates immediately, re-check solvent dryness.

  • Inertion: Due to the electron-deficient ring (fluorine substituents), the compound may be sensitive to nucleophilic attack. Run reactions under inert gas (N₂/Ar).

Visualization: Handling Workflow

Handling_Workflow Storage Storage: 4°C (Argon Blanket) Check Visual Check: White Solid? Storage->Check Weigh Weighing: Anti-static + Fume Hood Check->Weigh Pass Solvent Dissolution: DCM / DMSO Weigh->Solvent Waste Disposal: Halogenated Waste Stream Solvent->Waste Post-Exp

Caption: Step-by-step workflow from cold storage to waste disposal.

Emergency Response & Decontamination

Spill Management (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don double nitrile gloves and N95 mask.

  • Contain: Cover spill with a damp paper towel (to prevent dust) or use an inert absorbent (Vermiculite).

  • Clean: Wipe area with Ethanol followed by soap and water. Note: Acetone may spread the lipophilic compound; Ethanol is preferred for initial solubilization.[6]

First Aid
  • Skin Contact: Wash with lukewarm water and soap for 15 minutes. Do not scrub hard (abrasion increases absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2][4] Seek medical attention immediately (fluorinated compounds can cause delayed irritation).

Waste Management

Crucial Rule: Do NOT mix with non-halogenated solvents.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteSealed container labeled "Halogenated Solid Debris".[6]
Liquid Waste Halogenated OrganicCombine with DCM/Chloroform waste. Do not put in "General Organic" if segregation is required by EHS.
Aqu. Waste Toxic AqueousIf hydrolysis occurs, the resulting acid and fluoride ions require "Aqueous Toxic" disposal.

References

  • PubChem . Ethyl 3-bromobenzoate (Structural Analog Safety Data). National Library of Medicine. [Link]

(Note: Specific toxicological data for the exact isomer this compound is limited. Protocols are derived from "Read-Across" safety standards for structurally homologous halogenated benzoates.)

Sources

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Retrosynthesis Analysis

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Ethyl 3-bromo-2,4-difluorobenzoate
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Ethyl 3-bromo-2,4-difluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.